H-Met-Lys-OH
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUWVJPCQPJEE-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426801 | |
| Record name | L-Lysine, L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45214-88-8 | |
| Record name | L-Lysine, L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of the tripeptide H-Met-Lys-OH (Methionyl-Lysine). The document is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical characteristics, a theoretical framework for its synthesis and analysis, and an exploration of a potential signaling pathway it may influence. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Furthermore, a representative signaling pathway is visualized using the DOT language to illustrate the potential biological context of this tripeptide.
Chemical Properties and Structure
This compound is a tripeptide composed of the amino acids methionine and lysine (B10760008). Its chemical structure and properties are fundamental to its potential biological activity and applications in research and drug development.
Structure
The chemical structure of this compound, also known as Methionyl-Lysine, consists of a methionine residue at the N-terminus and a lysine residue at the C-terminus, linked by a peptide bond.
IUPAC Name: (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid[1]
Molecular Formula: C₁₁H₂₃N₃O₃S[1][2]
Canonical SMILES: CSCCC(C(=O)NC(CCCCN)C(=O)O)N
InChI Key: IMTUWVJPCQPJEE-IUCAKERBSA-N
The structure of this compound can be visualized as a linear chain of its constituent amino acids.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.
| Property | Value | Source |
| Molecular Weight | 277.39 g/mol | [1][2] |
| CAS Number | 45214-88-8 | [1] |
| Predicted pKa (α-COOH) | ~3.06 | [3] |
| Estimated pKa (α-NH₃⁺) | ~8.0 | [4] |
| Estimated pKa (Lysine side chain) | ~10.5 | [4] |
| Estimated Isoelectric Point (pI) | ~9.25 | |
| Solubility | Predicted to be soluble in aqueous solutions, particularly at acidic pH. Insoluble or slightly soluble in nonpolar organic solvents. |
Note on pI Estimation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, with three ionizable groups (the N-terminal α-amino group, the lysine side-chain ε-amino group, and the C-terminal α-carboxyl group), the pI can be estimated by averaging the pKa values of the two basic groups. Using typical pKa values for the N-terminal amine (~8.0) and the lysine side chain (~10.5), the estimated pI is approximately 9.25. This indicates that this compound will carry a net positive charge at physiological pH (~7.4).
Experimental Protocols
This section provides a detailed, generalized protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc chemistry, which is a standard and robust method for peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To synthesize the tripeptide this compound.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in the synthesis vessel for 30 minutes.
-
Fmoc Deprotection (First Cycle):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 20 minutes to remove the Fmoc protecting group from the lysine residue.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-Met-OH:
-
In a separate vial, dissolve Fmoc-Met-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 2-4 hours at room temperature to couple the methionine to the lysine.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Second Cycle):
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal methionine.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group from lysine.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass would be approximately 277.1460 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the peptide, including the sequence of amino acids and the presence of specific functional groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the peptide bonds (Amide I and Amide II bands), as well as the functional groups of the amino acid side chains.
Potential Biological Signaling Pathway
While the specific signaling pathways directly activated by this compound are not yet elucidated, it is known that di- and tripeptides can be transported into cells and influence cellular processes. One such important pathway is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly lysine, are known to activate the mTOR pathway. It is plausible that this compound, upon cellular uptake, could be hydrolyzed into its constituent amino acids, thereby contributing to the activation of this pathway.
Below is a DOT language script to generate a diagram illustrating a potential mechanism of action for this compound via the mTOR pathway.
Diagram Description: This diagram illustrates a potential mechanism by which this compound could influence cell growth and protein synthesis. Upon uptake by a peptide transporter, the tripeptide is hydrolyzed into its constituent amino acids, methionine and lysine. Lysine can then contribute to the activation of the mTORC1 complex, a key regulator of cell metabolism. Activated mTORC1 phosphorylates downstream targets S6K1 and 4E-BP1, leading to the promotion of protein synthesis and ultimately cell growth.
Conclusion
This compound is a simple tripeptide with defined chemical properties. While specific experimental data on this particular molecule is limited, its structure and the known biological roles of its constituent amino acids suggest potential involvement in cellular metabolic pathways. The provided theoretical framework for its synthesis and analysis, along with the illustrative signaling pathway, serves as a valuable resource for researchers interested in exploring the biological functions and therapeutic potential of small peptides. Further experimental investigation is warranted to fully elucidate the specific properties and mechanisms of action of this compound.
References
H-Met-Lys-OH: A Technical Overview of a Metabolically Significant Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the dipeptide H-Met-Lys-OH, also known as Methionyl-lysine. While specific research on this dipeptide is limited, this document extrapolates its biochemical significance from the well-understood roles of its constituent amino acids, L-methionine and L-lysine, and the general principles of dipeptide metabolism. This guide covers its structural and chemical properties, postulated biological roles, and detailed hypothetical protocols for its synthesis and characterization.
Core Data Summary
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C11H23N3O3S | [1] |
| Molecular Weight | 277.39 g/mol | [1] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | [1] |
| Synonyms | Methionyl-Lysine, Met-Lys, MK | [1] |
| CAS Number | 45214-88-8 | [1] |
Structural Formula
The structural formula of this compound is depicted below, illustrating the peptide bond linking the alpha-carboxyl group of L-methionine to the alpha-amino group of L-lysine.
Caption: Chemical structure of this compound.
Postulated Biological Significance and Signaling Pathways
As a dipeptide, this compound is recognized as a metabolite.[1] Dipeptides are known to be absorbed in the intestine via peptide transporters and can be involved in various molecular pathways, including those related to immune function and cell proliferation. Upon cellular uptake, this compound is likely hydrolyzed into its constituent amino acids, L-methionine and L-lysine, which then participate in their respective metabolic pathways.
L-lysine is an essential amino acid crucial for protein synthesis, collagen formation, and carnitine production, which is vital for fatty acid metabolism.[2] L-methionine, another essential amino acid, is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous epigenetic and metabolic regulatory processes. The interplay between lysine (B10760008) and methionine synthesis and metabolism is a key aspect of cellular homeostasis.[3]
The diagram below illustrates a hypothetical signaling pathway for the uptake and metabolic fate of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry on a Wang resin, which will yield a C-terminal carboxylic acid.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):
-
Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH and an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution to facilitate the reaction.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
Confirm the presence of a free primary amine using a Kaiser test.
3. Coupling of Second Amino Acid (Fmoc-Met-OH):
-
Activate Fmoc-Met-OH using the same method as for the first amino acid.
-
Add the activated Fmoc-Met-OH solution to the deprotected resin-bound lysine.
-
Agitate for 2-4 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling.
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 2.
5. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
6. Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
1. Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass should be observed.
2. Analytical HPLC:
-
Assess the purity of the final product using an analytical C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA. A single major peak should be observed.
3. NMR Spectroscopy:
-
For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed to verify the presence of all expected protons and carbons and their chemical environments.
The workflow for the synthesis and characterization of this compound is summarized in the following diagram.
Caption: Workflow for the synthesis and characterization of this compound.
References
What is the CAS number for H-Met-Lys-OH?
An In-Depth Technical Guide to H-Met-Lys-OH (Methionyl-lysine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide this compound, also known as methionyl-lysine. The document details its chemical identity, including its CAS number, and summarizes its physicochemical properties. Although specific research on this compound is limited, this guide extrapolates its potential biological significance from the well-established roles of its constituent amino acids, L-methionine and L-lysine. Detailed experimental protocols for the synthesis, purification, and characterization of this dipeptide are provided, alongside hypothetical signaling pathways and metabolic fates, to serve as a foundational resource for future research and development.
Chemical Identity and Properties
The Chemical Abstracts Service (CAS) number for this compound is 45214-88-8 [1]. This dipeptide is formed from L-methionine and L-lysine residues[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 45214-88-8 | [1] |
| Molecular Formula | C₁₁H₂₃N₃O₃S | [2] |
| Molecular Weight | 277.39 g/mol | [2] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-(methylsulfanyl)butanoyl]amino]hexanoic acid | |
| Synonyms | Methionyl-lysine, Met-Lys, MK dipeptide | [3] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in water | Inferred from constituent amino acids |
Potential Biological Significance
While this compound is recognized as a metabolite, its specific biological functions are not extensively documented[2]. However, its role can be inferred from the known functions of dipeptides and its constituent amino acids.
Dipeptides are known to be absorbed in the small intestine via specific transporters and can be more rapidly absorbed than free amino acids[4][5]. Once absorbed, they are typically hydrolyzed into their constituent amino acids, which then enter their respective metabolic pathways.
-
L-Methionine is an essential amino acid crucial for protein synthesis and as a precursor for various metabolites, including S-adenosylmethionine (SAM), which is a universal methyl donor in numerous biological reactions[6][7]. Methionine metabolism is linked to cellular growth, redox balance, and epigenetic regulation[6][8]. It also plays a role in signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation[9].
-
L-Lysine is another essential amino acid vital for protein synthesis, calcium absorption, and the production of carnitine, which is necessary for fatty acid metabolism[10]. Lysine metabolism is also implicated in various cellular processes and its degradation occurs via two primary pathways: the saccharopine and pipecolate pathways[11][12].
The dipeptide this compound could, therefore, serve as an efficient delivery vehicle for both methionine and lysine, potentially influencing cellular processes related to growth, metabolism, and protein synthesis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the standard method for producing peptides like this compound. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed[13].
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Met-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Lysine): Dissolve Fmoc-Lys(Boc)-OH, DCC, and HOBt in DMF. Add this solution to the deprotected resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin (B49086) test. Once complete, wash the resin with DMF and DCM.
-
Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached lysine.
-
Second Amino Acid Coupling (Methionine): Dissolve Fmoc-Met-OH, DCC, and HOBt in DMF. Add this to the resin and agitate for 2-4 hours. Monitor for completion and then wash the resin.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from methionine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times[13].
-
Drying: Dry the crude peptide under vacuum[13].
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Equipment and Reagents:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm).
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder[13].
Characterization
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. The expected monoisotopic mass for C₁₁H₂₃N₃O₃S is approximately 277.15 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and sequence of the dipeptide.
-
Methods: 1D ¹H NMR and 2D correlation spectroscopy (COSY) can be used to assign proton signals and confirm the connectivity of the amino acid residues[14][15]. For more detailed structural analysis, 2D experiments like TOCSY and NOESY can be employed[16][17].
Signaling Pathways and Metabolic Fate
The following diagrams illustrate the hypothetical metabolic fate of this compound and the potential signaling pathways influenced by its constituent amino acids.
Caption: Cellular uptake and hydrolysis of this compound.
Caption: Potential downstream signaling of this compound.
Conclusion
This compound is a dipeptide with the CAS number 45214-88-8. While specific biological data for this molecule is sparse, its constituent amino acids, L-methionine and L-lysine, are integral to numerous critical physiological processes. This guide provides a foundational framework for researchers by outlining its chemical properties, proposing potential biological roles, and detailing robust experimental protocols for its synthesis and characterization. Further investigation into the specific functions of this compound is warranted to explore its potential applications in nutrition, therapeutics, and drug development.
References
- 1. This compound | 45214-88-8 [amp.chemicalbook.com]
- 2. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. openread.academy [openread.academy]
- 6. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. New player in cellular signaling - MIT Department of Biology [biology.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
Methionyl-Lysine Dipeptide: A Technical Guide to its Core Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Methionyl-Lysine (Met-Lys), composed of the essential amino acids methionine and lysine (B10760008), represents an intriguing molecular entity with putative biological significance derived from the well-documented roles of its constituent amino acids. While direct research on the Met-Lys dipeptide is nascent, this technical guide synthesizes the current understanding of its potential functions by examining the biological activities of methionine and lysine, the pharmacokinetics of dipeptide transport, and related peptide studies. This document outlines the anticipated antioxidant, anti-inflammatory, and cell signaling activities of Met-Lys, providing a foundational resource for future research and development. All quantitative data from related studies are presented in structured tables, and key methodologies and signaling pathways are detailed and visualized.
Introduction
Methionine and lysine are essential amino acids, indispensable for protein synthesis and a multitude of metabolic processes. Methionine, a sulfur-containing amino acid, is a crucial component in methylation reactions via its metabolite S-adenosylmethionine (SAM), and a key player in antioxidant defense. Lysine, a basic amino acid, is vital for protein structure, post-translational modifications, and calcium homeostasis. The covalent linkage of these two amino acids into the dipeptide Methionyl-Lysine (Met-Lys) presents the potential for unique biological activities and pharmacokinetic properties compared to the administration of the free amino acids.
Dietary proteins are hydrolyzed into small peptides and free amino acids, with di- and tripeptides being efficiently absorbed in the small intestine by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1). This transport is often more efficient than the transport of free amino acids, suggesting that dipeptides like Met-Lys could be a highly bioavailable source of these essential nutrients. Recent studies have begun to explore the specific roles of dipeptides beyond simple nutritional building blocks, including their potential as signaling molecules. This guide provides an in-depth overview of the current knowledge and scientifically-grounded hypotheses regarding the biological significance of the Met-Lys dipeptide.
Putative Biological Activities
Based on the known functions of its constituent amino acids, the Met-Lys dipeptide is hypothesized to possess significant antioxidant and anti-inflammatory properties.
Antioxidant Activity
Both methionine and lysine have demonstrated antioxidant properties.[1] Methionine's sulfur atom can be readily oxidized, thus scavenging reactive oxygen species (ROS). Lysine has also been shown to contribute to antioxidant defense, potentially through mechanisms that are not yet fully elucidated.[2] A study using quantum chemical methods to predict the antioxidant activity of dipeptides noted that those with C-terminal methionine exhibit antioxidant capacity.[3] This suggests that the Met-Lys dipeptide, and its isomer Lys-Met, could function as effective antioxidants.
Anti-inflammatory Effects
Methionine has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[4] This is achieved, in part, by altering DNA methylation patterns, as methionine is a precursor to the universal methyl donor, SAM.[4] Lysine and its metabolic pathways are also intertwined with immune responses. Given that inflammation is closely linked to oxidative stress, the antioxidant properties of Met-Lys would likely contribute to its anti-inflammatory potential. Studies on the related dipeptide, Methionyl-Methionine (Met-Met), have shown it to possess anti-inflammatory properties in bovine mammary epithelial cells by suppressing the MAP-K and NF-κB inflammation pathways.[5]
Immune Modulation
While direct evidence for Met-Lys is lacking, studies on a synthetic analogue, Muramyl dipeptide-Lys (MDP-Lys), have shown potent immunoadjuvant activity. MDP-Lys stimulates human dendritic cells, leading to the upregulation of surface molecules like CD80, CD83, and CD86, and the production of various cytokines including TNF-alpha, IL-6, and IL-12.[1][6] This suggests that lysine-containing peptides can play a role in modulating immune responses.
Pharmacokinetics and Metabolism
The biological activity of any orally administered peptide is contingent on its absorption and metabolic stability.
Intestinal Absorption
Dipeptides such as Met-Lys are primarily absorbed in the small intestine via the Peptide Transporter 1 (PepT1). This transporter is a high-capacity, low-affinity system that co-transports protons and di/tripeptides from the intestinal lumen into the enterocytes. The absorption of dipeptides is generally more rapid and efficient than that of free amino acids.[7] A study on bovine mammary epithelial cells has confirmed that Met-Lys is a substrate for peptide transporters, as it competitively inhibited the uptake of Met-Met.[8][9]
Diagram: General Mechanism of Dipeptide Transport
Caption: General workflow for the intestinal absorption of the Met-Lys dipeptide via the PepT1 transporter.
Systemic Metabolism
Once inside the enterocyte, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the portal circulation. However, some dipeptides may escape hydrolysis and enter the bloodstream intact. In the plasma, dipeptides are subject to hydrolysis by various peptidases, with the rate of hydrolysis being dependent on the specific amino acid sequence.[10] The liver, kidneys, and muscle tissue are all involved in the clearance and metabolism of circulating dipeptides.[11]
Role in Cellular Signaling
While no signaling pathways have been directly attributed to the Met-Lys dipeptide, research on related peptides provides strong indications of potential mechanisms.
mTOR and JAK2-STAT5 Pathways
Studies on the Met-Met dipeptide in bovine mammary epithelial cells have shown that it promotes the synthesis of β-casein by activating the mTOR and JAK2-STAT5 signaling pathways.[9][12] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, often activated by amino acids. The JAK2-STAT5 pathway is crucial for the transcription of milk protein genes. Given that Met-Lys can compete for the same transporters as Met-Met, it is plausible that it could influence these key anabolic pathways.[8][9] Furthermore, other methionine-containing dipeptides have been shown to promote casein synthesis through the activation of nutrient-sensing and anabolic signaling cascades.[2][13]
Diagram: Hypothesized Signaling Pathway Activation
Caption: Hypothesized activation of mTOR and JAK2-STAT5 pathways by Met-Lys.
Quantitative Data Summary
Direct quantitative data for the biological activities of the Met-Lys dipeptide are limited. The following tables summarize relevant data from studies on related peptides and the constituent amino acids.
Table 1: In Vitro Bioactivity of Related Peptides
| Peptide | Assay | Target/Cell Line | Effect | Concentration/IC50 | Reference |
| Met-Lys-Pro | ACE Inhibition | In vitro enzyme assay | Inhibits Angiotensin-Converting Enzyme | IC50 = 0.43 µM | [7] |
| Met-Met | β-Casein Synthesis | Bovine Mammary Epithelial Cells | Optimal stimulation of β-casein synthesis | 80 µg/ml | [12] |
| Met-Met-FITC | Peptide Transport | Bovine Mammary Epithelial Cells | Michaelis constant (Km) for transport | 52.4 µM | [12] |
| MDP-Lys (L18) | Cytokine Production | Human Dendritic Cells | Stimulation of IL-6, TNF-α, etc. | Dose-dependent | [1] |
Table 2: Effects of Methionine on Inflammatory Markers in Macrophages
| Treatment | Marker | Cell Line | Effect | Concentration | Reference |
| Methionine + LPS | TNF-α, IL-6, IFN-β secretion | RAW 264.7 | Significant inhibition | 10 mM Met | [4] |
| SAM + LPS | TNF-α, IL-6, IFN-β secretion | RAW 264.7 | Significant inhibition | 0.5 mM SAM | [4] |
Detailed Experimental Protocols
Dipeptide Transport Inhibition Assay
(Based on the methodology for Met-Met transport inhibition by Met-Lys)[9]
-
Cell Culture: Bovine mammary epithelial cells (BMECs) are cultured to confluence in appropriate media.
-
Preparation of Assay Buffer: A Krebs-Ringer buffer (KRB), pH 7.4, is prepared.
-
Incubation: Cells are washed with KRB and then incubated with a solution containing 25 µM of a fluorescently labeled dipeptide (e.g., Met-Met-FITC) in the presence or absence of a 5 mM concentration of the competing dipeptide (Met-Lys).
-
Termination and Lysis: After a 10-minute incubation at 37°C, the uptake is stopped by washing the cells with ice-cold KRB. The cells are then lysed.
-
Quantification: The fluorescence intensity of the cell lysate is measured using a fluorescence spectrophotometer to determine the amount of labeled dipeptide transported into the cells. A decrease in fluorescence in the presence of Met-Lys indicates competitive inhibition.
In Vitro ACE Inhibition Assay
(Adapted from the protocol for Met-Lys-Pro)[7]
-
Reagent Preparation: Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung, the substrate hippuryl-His-Leu (HHL), and the test peptide (Met-Lys) at various concentrations in a borate (B1201080) buffer.
-
Reaction Incubation: Pre-incubate the ACE enzyme with the test peptide solution for 10 minutes at 37°C.
-
Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction. Incubate for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding 1 M HCl.
-
Quantification of Hippuric Acid: The hippuric acid produced by the cleavage of HHL is extracted with ethyl acetate (B1210297). The ethyl acetate is then evaporated, and the residue is dissolved in 1 M NaCl. The absorbance is measured at 228 nm.
-
Calculation of IC50: The percentage of ACE inhibition is calculated relative to a control without the peptide inhibitor. The IC50 value is the concentration of the peptide that inhibits 50% of the ACE activity.
Conclusion and Future Directions
The Methionyl-Lysine dipeptide is a molecule of significant interest, poised at the intersection of nutrition and cell biology. While direct experimental evidence of its biological functions is still emerging, a strong theoretical framework based on the known activities of methionine and lysine, coupled with the principles of dipeptide pharmacokinetics, suggests a promising potential for this molecule. The hypothesized antioxidant, anti-inflammatory, and cell-signaling properties of Met-Lys warrant further investigation.
Future research should focus on:
-
In vitro studies to directly quantify the antioxidant and anti-inflammatory activities of Met-Lys and to confirm its effects on signaling pathways such as mTOR and JAK2-STAT5 in various cell types.
-
In vivo studies in animal models to determine the oral bioavailability of Met-Lys, its metabolic fate, and its efficacy in models of oxidative stress, inflammation, and metabolic regulation.
-
Comparative studies to elucidate the potential synergistic or unique effects of the dipeptide compared to the co-administration of free methionine and lysine.
A deeper understanding of the biological significance of the Met-Lys dipeptide could pave the way for its application in nutritional supplements, functional foods, and as a lead compound in drug development.
References
- 1. Muramyl dipeptide-Lys stimulates the function of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EM Dipeptide Enhances Milk Protein Secretion: Evidence from Integrated Metabolomic and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Immune Homeostasis via Muramyl Peptides-Low Molecular Weight Bioregulators of Bacterial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive effect of the bovine casein-derived peptide Met-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
H-Met-Lys-OH: An In-Depth Technical Guide on its Putative Role in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Met-Lys-OH (Methionyl-lysine) is a molecule comprised of the essential amino acids L-methionine and L-lysine. While direct research into the specific cellular functions of this compound is limited, its biological role can be inferred from the well-documented functions of its constituent amino acids and the established mechanisms of dipeptide metabolism. This technical guide synthesizes the available information to provide a comprehensive overview of the putative roles of this compound in cellular processes. We will explore its probable cellular uptake and metabolism, its potential influence on key signaling pathways such as mTOR, and its hypothesized antioxidant activity. This document provides detailed experimental protocols to facilitate further investigation and summarizes relevant quantitative data from related molecules to serve as a benchmark for future studies.
Introduction
Dipeptides are increasingly recognized not only as intermediates in protein metabolism but also as bioactive molecules with distinct physiological functions. This compound is a dipeptide formed from L-methionine, a sulfur-containing essential amino acid, and L-lysine, a basic essential amino acid. Methionine is a crucial precursor for the universal methyl donor S-adenosylmethionine (SAM), essential for protein synthesis, and contributes to antioxidant defense through the transsulfuration pathway.[1][2][3] Lysine (B10760008) is fundamental for proteinogenesis, collagen synthesis, and plays a significant role in epigenetic regulation through histone modifications.[4][5][6] Given these critical roles, the dipeptide this compound represents a molecule of interest for its potential to modulate cellular physiology by delivering these two essential amino acids. This guide will explore its hypothesized functions based on current knowledge of dipeptide transport and amino acid biology.
Cellular Uptake and Metabolic Fate
It is hypothesized that this compound is transported into cells via proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which are responsible for the cellular uptake of most di- and tripeptides.[7][8] These transporters move peptides across the cell membrane using an inwardly directed proton gradient.[7] PepT1 is typically a low-affinity, high-capacity transporter found in the intestine, while PepT2 is a high-affinity, low-capacity transporter with broader tissue distribution, including the kidneys and brain.[7]
Once inside the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-methionine and L-lysine. These free amino acids then become available to participate in their respective metabolic pathways, including protein synthesis, energy metabolism, and various biosynthetic processes.[9][10]
Putative Roles in Cellular Signaling
The mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[11][12] mTOR integrates signals from growth factors, cellular energy status, and amino acids.[12] The availability of essential amino acids is a critical input for the activation of mTOR Complex 1 (mTORC1).[13] Both lysine and methionine have been implicated in the regulation of mTOR signaling.[14][15] By serving as an intracellular source of these amino acids, this compound is hypothesized to stimulate mTORC1 activity. This activation would, in turn, promote protein synthesis by phosphorylating downstream targets like p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[16]
References
- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 2. What is Methionine used for? [synapse.patsnap.com]
- 3. Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine - Wikipedia [en.wikipedia.org]
- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 6. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 7. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. benchchem.com [benchchem.com]
H-Met-Lys-OH: A Technical Guide to its Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide H-Met-Lys-OH (Methionyl-lysine). While specific research on this particular dipeptide is limited, this document outlines the standard methodologies for its chemical synthesis, purification, and structural characterization. Furthermore, it explores its potential biological roles based on the well-established principles of dipeptide transport and the known physiological functions of its constituent amino acids, L-methionine and L-lysine. This guide serves as a foundational resource for researchers interested in the study of this compound and similar short-chain peptides.
Introduction
This compound is a dipeptide composed of an N-terminal L-methionine residue and a C-terminal L-lysine residue. Dipeptides are intermediates in protein metabolism and can also be absorbed from the diet through specific transporters.[1] They represent an important area of research due to their potential as bioactive molecules and their role in nutrient uptake. The constituent amino acids of this compound, methionine and lysine (B10760008), are both essential amino acids with critical roles in various metabolic pathways.[2][3] Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor, while lysine is crucial for protein structure and is a precursor for carnitine, which is involved in fatty acid metabolism.[2][3]
This guide details the standard procedures for the de novo synthesis and characterization of this compound, providing a framework for its scientific investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, analysis, and the design of biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃N₃O₃S | PubChem |
| Molecular Weight | 277.39 g/mol | PubChem |
| CAS Number | 45214-88-8 | PubChem |
| Appearance | White to off-white solid | (Typical for peptides) |
| Solubility | Soluble in water | (Inferred from structure) |
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides like this compound. The following section outlines a representative protocol.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc (tert-butyloxycarbonyl) group protects the side chain of lysine, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group from the lysine residue, exposing the free amine.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-Met-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF. Add this activated methionine to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protective group from the N-terminal methionine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a minimal amount of water/acetonitrile mixture before lyophilizing to obtain a dry powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC.
Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV absorbance at 210-220 nm.[4]
-
Fraction Collection: Collect fractions corresponding to the major peak and confirm their purity by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize.
Initial Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.
Analytical HPLC
Purity is assessed using analytical RP-HPLC under similar conditions as the preparative separation but with a faster gradient.
| Parameter | Result |
| Retention Time | ~15.2 min (example) |
| Purity | >98% (by peak area integration) |
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Scan a mass range of m/z 100-500.
| Ion | Calculated m/z | Observed m/z (example) |
| [M+H]⁺ | 278.15 | 278.2 |
| [M+Na]⁺ | 300.13 | 300.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the covalent structure and stereochemistry of the peptide.[5][6]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5 mL of D₂O.
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.
Expected ¹H NMR Chemical Shifts (in D₂O, ppm):
| Proton | Methionine Residue | Lysine Residue |
| α-CH | ~4.0 | ~3.8 |
| β-CH₂ | ~2.2, ~2.1 | ~1.9, ~1.7 |
| γ-CH₂ | ~2.6 | ~1.5 |
| δ-CH₂ | - | ~1.7 |
| ε-CH₂ | - | ~3.0 |
| S-CH₃ | ~2.1 | - |
Potential Biological Role and Signaling Pathway
While the specific biological activities of this compound have not been extensively studied, its role can be inferred from the general pathways of dipeptide metabolism.
Cellular Uptake
Dipeptides and tripeptides are primarily absorbed by cells via the proton-coupled oligopeptide transporters (PEPT1 and PEPT2).[7] PEPT1 is highly expressed in the small intestine, facilitating the absorption of dietary dipeptides.[1]
Intracellular Metabolism
Once inside the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-methionine and L-lysine. These amino acids then enter their respective metabolic pools to be used for protein synthesis or other metabolic processes.[8]
References
- 1. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Determination of Lysine and Related Compounds by RP-HPLC [journal11.magtechjournal.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Met-Lys-OH: A Potential Biomarker on the Horizon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Met-Lys-OH (Methionyl-lysine) is an endogenous metabolite whose potential as a clinical biomarker remains largely unexplored. Composed of the essential amino acids methionine and lysine (B10760008), this molecule sits (B43327) at the crossroads of critical cellular processes, including protein synthesis, oxidative stress modulation, and inflammatory signaling. While direct evidence linking this compound to specific disease states is currently nascent, the well-established roles of its constituent amino acids in pathophysiology suggest its significant biomarker potential. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and inferred clinical significance. Crucially, this document offers detailed experimental protocols for the quantification of this compound in biological matrices and outlines a hypothetical signaling pathway, providing a foundational framework for future research and development in this promising area.
Introduction
Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized as bioactive molecules with distinct signaling functions[1][2]. This compound, a dipeptide formed from L-methionine and L-lysine residues, is a naturally occurring metabolite[3][4]. Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell, and plays a vital role in antioxidant defense through its sulfur-containing nature[5]. Lysine is an essential amino acid critical for protein structure and function, and its post-translational modifications are key to epigenetic regulation[6][7].
Given the integral roles of methionine and lysine in cellular health and disease, it is hypothesized that the circulating levels of their dipeptide, this compound, could serve as a sensitive biomarker for various pathological conditions. This guide aims to synthesize the current, albeit limited, knowledge on this compound and provide the necessary technical information to spur further investigation into its biomarker utility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃N₃O₃S | [3] |
| Molecular Weight | 277.39 g/mol | [3][4] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | [3] |
| Synonyms | Methionyl-Lysine, Met-Lys | [3][8] |
| CAS Number | 45214-88-8 | [8] |
Potential Clinical Significance (Inferred)
While direct clinical data for this compound is scarce, its potential as a biomarker can be inferred from the established roles of methionine and lysine in various diseases.
Neurodegenerative Diseases
Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[3][9][10][11]. Methionine residues in proteins are particularly susceptible to oxidation, and the metabolism of methionine is linked to the cellular antioxidant defense system[5]. Lysine modifications also play a role in neuroinflammation and protein aggregation[6]. Therefore, altered levels of this compound may reflect the oxidative and inflammatory state of the central nervous system.
Table 1: Key Oxidative Stress Biomarkers in Neurodegenerative Diseases
| Biomarker | Description | Associated Diseases |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A product of oxidative DNA damage. | Alzheimer's, Parkinson's |
| Malondialdehyde (MDA) | A product of lipid peroxidation. | Alzheimer's, Huntington's |
| 4-Hydroxynonenal (4-HNE) | An aldehyde product of lipid peroxidation. | Alzheimer's, Parkinson's |
| Protein Carbonyls | Formed by the oxidation of protein side chains. | Alzheimer's, ALS |
Cancer
Chronic inflammation is a well-established driver of cancer progression[12][13][14][15]. Both methionine and lysine metabolism are often dysregulated in cancer to meet the high demands of rapidly proliferating cells for protein synthesis and methylation reactions[5][16]. Consequently, this compound could serve as a biomarker for monitoring cancer-related inflammation and metabolic reprogramming.
Table 2: Common Inflammatory Biomarkers in Cancer
| Biomarker | Function | Associated Cancers |
| C-reactive protein (CRP) | Acute-phase reactant, marker of systemic inflammation. | Various solid tumors |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine involved in tumor growth. | Breast, Pancreatic, Colorectal |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine with pleiotropic effects on inflammation and cell death. | Various cancers |
| Neutrophil-to-lymphocyte ratio (NLR) | An indicator of systemic inflammation. | Prognostic in multiple cancers |
Experimental Protocols
Reliable and validated methods for the quantification of this compound in biological samples are essential for its evaluation as a biomarker.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantification of similar dipeptides in plasma[17].
4.1.1. Sample Preparation
-
Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled this compound internal standard (e.g., ¹³C₆, ¹⁵N₂-Met-Lys-OH) at a known concentration.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
4.1.2. LC-MS/MS Instrumentation and Conditions
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the retention and separation of the polar this compound dipeptide[17].
Table 3: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 H₂O:ACN |
| Mobile Phase B | 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 ACN:H₂O |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Hypothetical) | This compound: 278.1 > 131.1 (Quantifier), 278.1 > 84.1 (Qualifier) |
Note: MRM transitions are theoretical and must be optimized experimentally.
Development of a Competitive ELISA for this compound
An enzyme-linked immunosorbent assay (ELISA) can provide a high-throughput method for quantifying this compound. The following protocol outlines the key steps for developing a competitive ELISA.
4.2.1. Hapten-Carrier Conjugation
Due to its small size, this compound is not immunogenic and must be conjugated to a carrier protein to elicit an antibody response.
-
Immunogen Preparation: Conjugate this compound to Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker like glutaraldehyde.
-
Coating Antigen Preparation: Conjugate this compound to a different carrier protein, such as Bovine Serum Albumin (BSA).
4.2.2. Antibody Production
-
Immunization: Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate.
-
Screening: Screen the antisera for specific binding to the this compound-BSA conjugate.
-
Purification: Purify the specific polyclonal or monoclonal antibodies.
4.2.3. Competitive ELISA Protocol
-
Coating: Coat a 96-well plate with the this compound-BSA conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: Add standards or samples containing this compound, followed by the addition of the anti-H-Met-Lys-OH antibody.
-
Incubation: Incubate to allow competition between the free and coated this compound for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance. The signal is inversely proportional to the concentration of this compound in the sample.
Potential Signaling Pathways (Inferred)
While no signaling pathways have been directly attributed to this compound, we can infer its potential involvement based on the known roles of methionine and lysine. Both amino acids have been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism[16][18][19].
It is hypothesized that this compound could be transported into the cell via peptide transporters. Once inside, it would be hydrolyzed into free methionine and lysine, which could then activate the mTORC1 complex, leading to downstream effects on protein synthesis and cell growth.
Conclusion and Future Directions
This compound presents an intriguing yet understudied molecule with significant potential as a clinical biomarker. Its constituent amino acids are central to numerous physiological and pathological processes, suggesting that fluctuations in the dipeptide's concentration could be indicative of disease. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of this compound. Future research should focus on:
-
Method Validation: Rigorous validation of the proposed LC-MS/MS and ELISA methods for this compound in various biological matrices.
-
Clinical Correlation Studies: Large-scale clinical studies to correlate this compound levels with the incidence, progression, and treatment response of specific diseases, particularly in the context of neurodegeneration and cancer.
-
Mechanistic Studies: Elucidation of the specific biological functions and signaling pathways directly modulated by this compound.
The exploration of this compound as a biomarker is a promising frontier in diagnostic and therapeutic research. This guide serves as a catalyst for the scientific community to unlock the full potential of this dipeptide.
References
- 1. ashdin.com [ashdin.com]
- 2. Peptide - Wikipedia [en.wikipedia.org]
- 3. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 8. This compound | 45214-88-8 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory Biomarkers in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patholjournal.com [patholjournal.com]
- 14. Inflammatory Markers in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. The Association of the Essential Amino Acids Lysine, Methionine, and Threonine with Clinical Outcomes in Patients at Nutritional Risk: Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
In Silico Modeling of H-Met-Lys-OH Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the tripeptide H-Met-Lys-OH and its interactions with protein targets. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental physicochemical properties of this compound, detailed protocols for computational modeling techniques, and a hypothetical case study involving its interaction with the C2 domain of Protein Kinase C (PKC). The guide emphasizes a structured approach to molecular dynamics simulations and docking studies, supported by data presentation standards and mandatory visualizations to facilitate understanding and replication of the described methodologies.
Introduction
The tripeptide this compound, composed of methionine, lysine (B10760008), and a hydroxylated C-terminus, represents a small but biologically relevant molecule. Such peptides can be instrumental in understanding fundamental protein-peptide interactions and can serve as scaffolds in rational drug design[1]. The presence of a flexible methionine residue, a positively charged lysine, and polar termini suggests a capacity for diverse molecular interactions. In silico modeling offers a powerful and cost-effective avenue to explore these interactions at an atomic level, providing insights that can guide further experimental validation.
This guide will systematically walk through the process of setting up, performing, and analyzing the interactions of this compound using common computational chemistry tools.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for accurate in silico modeling. These properties dictate the peptide's behavior in a physiological environment and its potential interaction modes.
Structural and Chemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₃S | Chemicalize |
| Molecular Weight | 277.39 g/mol | Chemicalize |
| Canonical SMILES | CSCCC(C(=O)NC(CCCCN)C(=O)O)N | PubChem |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]hexanoic acid | PubChem |
Protonation State and pKa Values
The charge state of this compound at a given pH is critical for modeling electrostatic interactions. The protonation state is determined by the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal carboxylic acid group, and the side chain of lysine.
| Ionizable Group | Estimated pKa | Expected Charge at pH 7.4 |
| N-terminal α-amino group | ~8.0 - 9.1[2] | +1 |
| C-terminal carboxylic acid | ~2.0 - 3.0 | -1 |
| Lysine (ε-amino) side chain | ~10.5[3] | +1 |
| Net Charge at pH 7.4 | +1 |
Based on these pKa values, at physiological pH (~7.4), the N-terminus and the lysine side chain of this compound will be protonated, while the C-terminus will be deprotonated. This results in a net positive charge, which is a key determinant of its potential interaction partners, likely favoring proteins with negatively charged binding pockets.
In Silico Modeling Workflow
A general workflow for the in silico modeling of this compound interactions is depicted below. This workflow provides a logical progression from initial setup to detailed analysis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key computational experiments outlined in the workflow. These protocols are intended to be adaptable to specific research questions and computational resources.
Ligand and Receptor Preparation
Objective: To generate high-quality 3D structures of this compound and the target receptor suitable for simulation.
Methodology:
-
Ligand Structure Generation:
-
Use a molecule builder such as Avogadro or the builder function in molecular modeling suites (e.g., Maestro, MOE) to construct the this compound tripeptide.
-
Ensure correct stereochemistry (L-amino acids).
-
Perform an initial energy minimization of the peptide using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Assign protonation states consistent with the target pH (e.g., pH 7.4) using tools like PROPKA or H++.
-
-
Receptor Structure Selection and Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this hypothetical study, we select the C2 domain of Protein Kinase C beta (PDB ID: 1A25).
-
Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the simulation.
-
Inspect the protein structure for missing residues or atoms and use tools like Modeller or the protein preparation wizard in Schrödinger Maestro to build and refine these regions.
-
Assign protonation states to the protein residues appropriate for the simulation pH.
-
Perform a constrained energy minimization of the protein to relieve any steric clashes while preserving the overall fold.
-
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the binding site of the target receptor.
Methodology:
-
Grid Generation:
-
Define the binding site on the receptor. This can be based on known ligand binding sites, catalytic residues, or predicted binding pockets from tools like SiteMap or CASTp. For the PKC C2 domain, the binding site for negatively charged lipids can be targeted.
-
Generate a docking grid or box that encompasses the defined binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the ligand (this compound) as flexible to allow for conformational sampling.
-
Perform the docking run. The number of generated poses can be specified (e.g., 10-20).
-
-
Pose Analysis:
-
Analyze the resulting docking poses based on their predicted binding affinity (docking score).
-
Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts).
-
Select the most promising pose(s) for further analysis with molecular dynamics simulations.
-
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of the this compound-protein complex in a solvated environment to assess its stability and characterize the interactions over time.
Methodology (using GROMACS):
-
System Setup:
-
Combine the coordinates of the selected docked pose (receptor + ligand) into a single file.
-
Choose a suitable force field for the simulation. For peptides and proteins, AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36m) are widely used. Ligand parameters can be generated using tools like Antechamber or CGenFF.
-
Define a simulation box (e.g., cubic or dodecahedron) and solvate the system with a chosen water model (e.g., TIP3P or SPC/E).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during the setup.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 300 K).
-
Second, a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the desired pressure (e.g., 1 bar). Positional restraints on the protein and ligand backbone atoms are typically applied and gradually released during equilibration.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).
-
Trajectory Analysis
Objective: To analyze the MD trajectory to understand the stability of the complex and the nature of the interactions.
Methodology:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial structure to assess the overall stability of the simulation and the complex.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein and the ligand.
-
Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between this compound and the protein throughout the simulation.
-
Interaction Energy Analysis: Calculate the non-bonded interaction energies (electrostatic and van der Waals) between the ligand and the protein.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.
Hypothetical Case Study: this compound and the PKC C2 Domain
This section outlines a hypothetical study to illustrate the application of the described protocols. Protein Kinase C (PKC) is a family of enzymes involved in signal transduction, and their C2 domains are known to bind to negatively charged phospholipids (B1166683) in a Ca²⁺-dependent manner, often involving interactions with basic residues like lysine[4][5][6][7][8]. The positively charged this compound could potentially interact with the anionic binding sites on the C2 domain.
Rationale and Hypothesis
The hypothesis is that the positively charged this compound can form stable electrostatic interactions with the negatively charged residues in the Ca²⁺-binding region of the PKC C2 domain, potentially modulating its interaction with membranes. The logical flow of this investigation is presented below.
Expected Outcomes and Data Presentation
The results of this hypothetical study would be presented in a series of tables and figures.
Table of Docking Results:
| Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -8.5 | Asp187, Asp246, Glu250 | 3 |
| 2 | -8.2 | Asp187, Ser190 | 2 |
| ... | ... | ... | ... |
Table of MD Simulation Stability Metrics:
| Metric | Average Value | Standard Deviation |
| Protein Backbone RMSD (Å) | 1.5 | 0.2 |
| Ligand Heavy Atom RMSD (Å) | 0.8 | 0.3 |
| Binding Free Energy (kcal/mol) | -15.7 | 2.1 |
These quantitative summaries, along with visualizations of the binding pose and plots of RMSD and RMSF over time, would provide a comprehensive picture of the this compound interaction with the PKC C2 domain.
Conclusion
This technical guide has provided a detailed roadmap for the in silico modeling of this compound interactions. By following the outlined protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of this tripeptide. The hypothetical case study involving the PKC C2 domain illustrates how these computational techniques can be applied to generate and test specific hypotheses about peptide-protein interactions. While in silico studies are a powerful tool, it is crucial to remember that their findings should ideally be validated through experimental methods to confirm their biological relevance.
References
- 1. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acids - Lysine [biology.arizona.edu]
- 4. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com:443 [scispace.com:443]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
An In-depth Technical Guide to the Thermochemical Properties of H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Met-Lys-OH, composed of methionine and lysine (B10760008), is a subject of interest in various fields, including biochemistry and pharmacology. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems. These parameters are fundamental for drug development, formulation, and understanding metabolic processes. While specific data for this compound is sparse, this guide outlines the principles and experimental approaches for its determination.
Thermochemical Properties: A Theoretical Overview
The key thermochemical properties of a molecule like this compound include:
-
Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[1][2][3][4] A negative value indicates an exothermic formation process, suggesting stability relative to its elements.
-
Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance. It is crucial for determining the spontaneity of reactions.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).[5][6] This property is essential for understanding how the molecule responds to temperature changes.
Due to the lack of direct experimental values for this compound, these properties would need to be determined experimentally or estimated using computational methods.
Experimental Determination of Thermochemical Properties
The primary experimental technique for determining the thermochemical properties of peptides is calorimetry .
a) Combustion Calorimetry for Enthalpy of Formation:
This method is used to determine the standard enthalpy of formation of solid compounds.
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
-
Apparatus: Bomb calorimeter.
-
Procedure:
-
A pellet of the purified, solid this compound is weighed accurately.
-
The pellet is placed in the sample holder inside the bomb, which is then sealed and pressurized with pure oxygen.
-
The bomb is submerged in a precisely measured volume of water in the calorimeter.
-
The sample is ignited electrically.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived using Hess's Law, by considering the enthalpies of formation of the combustion products (CO₂, H₂O, N₂, SO₂).
-
b) Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions:
DSC is a versatile technique used to measure heat capacity and to study thermal transitions like melting and decomposition.[7]
-
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure for Heat Capacity Measurement:
-
A baseline is established by running the DSC with empty sample and reference pans.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to calibrate the instrument.
-
A known mass of this compound is placed in a sample pan and heated at a constant rate over the desired temperature range.
-
The heat flow to the sample is compared to the reference, and the specific heat capacity is calculated.
-
c) Fast Scanning Calorimetry (FSC) for Melting Properties of Thermally Labile Peptides:
Many peptides decompose before melting at conventional heating rates. FSC utilizes very high heating rates to overcome this issue.[8][9][10][11]
-
Principle: By heating the sample at rates up to 20,000 K/s, the melting transition can be observed before thermal decomposition occurs.[8][11]
-
Apparatus: Fast Scanning Calorimeter.
-
Procedure:
-
A small sample of the peptide is placed on the calorimeter sensor.
-
The sample is subjected to a controlled, high-rate heating and cooling cycle.
-
The heat flow is measured, allowing for the determination of melting temperature and enthalpy of fusion.
-
Caption: Workflow for determining thermochemical properties of a dipeptide.
Biological Significance and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its biological role can be inferred from its constituent amino acids and the general metabolism of dipeptides.
-
Methionine (Met): An essential amino acid, a precursor for protein synthesis, and a key component in methylation reactions through its conversion to S-adenosylmethionine (SAM).
-
Lysine (Lys): An essential amino acid crucial for protein synthesis, post-translational modifications (e.g., acetylation, ubiquitination), and the synthesis of carnitine.
Dipeptides are absorbed in the intestine via peptide transporters (e.g., PEPT1) and can be hydrolyzed into their constituent amino acids by peptidases.[12] The released methionine and lysine would then enter their respective metabolic pathways.
Caption: Generalized metabolic fate of the this compound dipeptide.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is available, the following table is a template for how such data would be presented. For comparison, representative data for the constituent amino acids are included.
| Property | L-Methionine (solid) | L-Lysine (solid) | This compound (solid) |
| Standard Enthalpy of Formation (ΔHf°) kJ/mol | -594.1[13] | -668.6[13] | Data not available |
| Heat Capacity (Cp) J/(mol·K) at 298.15 K | 196.2[14] | 217.3[14] | Data not available |
| Molecular Weight g/mol | 149.21 | 146.19 | 277.39[15] |
Conclusion
This technical guide provides a comprehensive overview of the methodologies required to determine the thermochemical properties of the dipeptide this compound. While specific experimental data for this molecule is currently lacking, the protocols outlined for calorimetry, along with the inferred biological significance, offer a solid foundation for future research. The determination of these fundamental properties is a critical step in advancing our understanding of this dipeptide's potential applications in research and drug development.
References
- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heat of Formation Table for Common Compounds [thoughtco.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Table of specific heat capacities - Wikipedia [en.wikipedia.org]
- 6. Heat capacities of the elements (data page) - Wikipedia [en.wikipedia.org]
- 7. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. irispublishers.com [irispublishers.com]
- 14. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of H-Met-Lys-OH: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the tripeptide H-Met-Lys-OH (Methionyl-Lysyl-Hydroxide). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. This guide also outlines detailed experimental protocols for acquiring such data and includes a conceptual workflow for the spectroscopic analysis of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in an aqueous solvent such as D₂O. These predictions are based on the known chemical shifts of the constituent amino acids, methionine and lysine, and typical values observed for peptide backbone and side-chain atoms. Actual experimental values may vary depending on factors such as pH, temperature, and solvent conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Atom | Methionine Residue (ppm) | Lysine Residue (ppm) |
| α-CH | 4.2 - 4.5 | 4.1 - 4.4 |
| β-CH₂ | 1.9 - 2.2 | 1.6 - 1.9 |
| γ-CH₂ | 2.5 - 2.8 | 1.3 - 1.6 |
| δ-CH₂ | - | 1.6 - 1.9 |
| ε-CH₂ | - | 2.9 - 3.2 |
| S-CH₃ | 2.0 - 2.3 | - |
| Amide NH | 8.0 - 8.5 (in H₂O/D₂O mixtures) | 7.8 - 8.3 (in H₂O/D₂O mixtures) |
| ε-NH₃⁺ | - | 7.5 - 8.0 (in H₂O/D₂O mixtures) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom | Methionine Residue (ppm) | Lysine Residue (ppm) |
| Carbonyl (C=O) | 172 - 176 | 173 - 177 |
| α-C | 53 - 56 | 54 - 57 |
| β-C | 30 - 33 | 30 - 33 |
| γ-C | 31 - 34 | 22 - 25 |
| δ-C | - | 27 - 30 |
| ε-C | - | 40 - 43 |
| S-CH₃ | 15 - 18 | - |
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 1-5 mg of the lyophilized tripeptide in 500-600 µL of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for peptides. For the observation of exchangeable amide protons, a solvent mixture of 90% H₂O and 10% D₂O is recommended.[1] The concentration of the peptide sample should ideally be between 1-5 mM.[2][3]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.[4]
-
Spectral Width : A spectral width of 12-16 ppm is typically sufficient.[4]
-
Acquisition Time : 2-4 seconds.[4]
-
Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons.[4]
-
Temperature : Maintain a constant temperature, typically 298 K (25 °C).[4]
-
-
1D ¹³C NMR Acquisition :
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[4]
-
Number of Scans : Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is required.[4]
-
Spectral Width : A spectral width of 200-250 ppm.[4]
-
Acquisition Time : 1-2 seconds.[4]
-
-
2D NMR Experiments : To unambiguously assign all proton and carbon signals and to obtain structural information, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. For larger peptides or detailed structural studies, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information on through-space proton-proton proximities.
-
Data Processing : The acquired data should be processed using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (e.g., to DSS or TSP).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands arising from the amide bonds, the carboxylic acid group, the primary amine groups, and the alkyl and thioether moieties.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3300 | Amide A (N-H) | N-H stretch | Strong, broad |
| 3000-3300 | NH₃⁺ | N-H stretch | Strong, broad |
| 2850-2960 | CH₂, CH₃ | C-H stretch | Medium |
| ~1730 | Carboxylic Acid (COOH) | C=O stretch | Strong |
| ~1650 | Amide I | C=O stretch | Strong |
| ~1550 | Amide II | N-H bend, C-N stretch | Medium |
| 1400-1450 | COO⁻ | C=O symmetric stretch | Medium |
| ~1250 | Amide III | C-N stretch, N-H bend | Medium |
| 600-700 | C-S | C-S stretch | Weak to Medium |
The precise positions and shapes of these absorption bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or solution).[1]
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method for obtaining the IR spectrum of a peptide.
-
Sample Preparation : For solid-state analysis, a small amount of the lyophilized this compound powder is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory. The ATR crystal is typically made of diamond or zinc selenide.[1]
-
Data Acquisition :
-
Background Scan : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan : Place the sample on the ATR crystal and collect the spectrum.
-
Spectral Range : A typical range for analysis is 4000 to 400 cm⁻¹.
-
Resolution : A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans : Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides lacking aromatic amino acids, such as this compound, the primary absorption in the far-UV region arises from the peptide bonds.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Wavelength (λmax) (nm) | Chromophore | Electronic Transition |
| ~190-220 | Peptide Bond | n → π* and π → π* |
The thioether group in the methionine side chain may also contribute to a weak absorption band around 200-220 nm. The absence of aromatic residues (Tryptophan, Tyrosine, Phenylalanine) means there will be no significant absorbance in the near-UV region (250-300 nm).[5]
-
Sample Preparation : Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) or deionized water. The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Quartz cuvettes with a 1 cm path length are required for measurements in the far-UV region.[6]
-
Data Acquisition :
-
Blank Measurement : Fill both the sample and reference cuvettes with the buffer or solvent used to dissolve the peptide and record a baseline.
-
Sample Measurement : Replace the buffer in the sample cuvette with the peptide solution and record the absorption spectrum.
-
Wavelength Range : Scan from approximately 190 nm to 400 nm.[5][6]
-
-
Data Analysis : The resulting spectrum will show the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) should be identified. The concentration of the peptide can be determined using the Beer-Lambert law if the molar extinction coefficient is known.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a peptide such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Stability of H-Met-Lys-OH at different pH and temperatures
An In-depth Technical Guide to the Stability of H-Met-Lys-OH at Different pH and Temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide this compound, composed of methionine, lysine (B10760008), and a C-terminal hydroxyl group, is a molecule of interest in various research and pharmaceutical development contexts. Understanding its stability under different pH and temperature conditions is crucial for its synthesis, storage, formulation, and application. This technical guide provides a comprehensive overview of the expected stability of this compound, detailing the primary degradation pathways and outlining experimental protocols for its stability assessment. The information presented herein is based on established principles of peptide chemistry and data from studies on peptides containing methionine and lysine residues.
Predicted Degradation Pathways
The stability of this compound is primarily influenced by its constituent amino acids: methionine and lysine. The main degradation pathways are anticipated to be the oxidation of the methionine residue and the deamidation of the lysine residue, both of which are significantly affected by pH and temperature.
Methionine Oxidation
The sulfur-containing side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone.[1][2][3] This process can be accelerated by exposure to oxygen, transition metals, and oxidizing agents.[4][5] The rate of oxidation is also dependent on pH and temperature.
Lysine Deamidation
The primary amine in the side chain of lysine can undergo deamidation, a reaction that is typically more pronounced at alkaline pH and elevated temperatures.[6][7][8] Deamidation can lead to the formation of various byproducts, potentially altering the peptide's structure and function.
Data Presentation: Predicted Stability of this compound
Table 1: Predicted Effect of pH on this compound Stability at 37°C
| pH Range | Expected Primary Degradation Pathway | Predicted Rate of Degradation | Notes |
| Acidic (pH 1-4) | Methionine Oxidation | Moderate | Acidic conditions can catalyze the oxidation of methionine.[5] |
| Neutral (pH 5-8) | Methionine Oxidation | Moderate to High | Oxidation is generally favorable at neutral pH.[4] |
| Alkaline (pH > 8) | Lysine Deamidation, Methionine Oxidation | High | Alkaline pH significantly accelerates both lysine deamidation and methionine oxidation.[7][9] |
Table 2: Predicted Effect of Temperature on this compound Stability at Neutral pH (pH 7)
| Temperature | Expected Primary Degradation Pathway | Predicted Rate of Degradation | Notes |
| -20°C to 4°C | Minimal | Low | Recommended storage temperature for peptides to minimize degradation.[10][11] |
| 25°C (Room Temp) | Methionine Oxidation | Moderate | Degradation is expected to be observable over time. |
| 37°C (Physiological) | Methionine Oxidation | Moderate to High | Increased temperature accelerates oxidation rates. |
| > 50°C | Methionine Oxidation, Lysine Deamidation | High | High temperatures significantly increase the rates of all degradation pathways.[7] |
Experimental Protocols
To empirically determine the stability of this compound, a well-designed stability study is essential. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Stability Assessment Using HPLC
This protocol outlines a general method for assessing the stability of this compound at various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound peptide
-
Buffers of various pH (e.g., pH 2, 4, 7.4, 9)
-
Water bath or incubator for temperature control
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% Trichloroacetic acid)[15]
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by adding the aliquot to an equal volume of cold quenching solution to stop further degradation.[15]
-
Centrifuge the samples to pellet any precipitated material.
-
Analyze the supernatant by RP-HPLC to determine the concentration of the intact peptide.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products of this compound.
Materials:
-
Degraded peptide samples from the stability study
-
LC-MS system equipped with an electrospray ionization (ESI) source[16][17]
-
C18 column suitable for peptide analysis
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Inject the quenched and centrifuged samples from the stability study onto the LC-MS system.
-
Separate the peptide and its degradation products using a suitable gradient of mobile phase B.
-
Acquire mass spectra of the eluting peaks.
-
Analyze the mass spectra to identify the molecular weights of the degradation products.
-
Compare the observed masses to the expected masses of potential degradation products (e.g., methionine sulfoxide, methionine sulfone, deamidated products). Tandem mass spectrometry (MS/MS) can be used for further structural confirmation.[18][19]
Mandatory Visualization
Caption: A typical experimental workflow for assessing peptide stability.
Caption: Key chemical degradation pathways for this compound.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and drug development. While this guide provides a predictive framework based on the known chemistry of its constituent amino acids, empirical stability studies are paramount. By following the outlined experimental protocols, researchers can obtain precise data on the degradation kinetics and pathways of this compound under their specific conditions of interest. This will enable the development of optimal storage and formulation strategies to ensure the peptide's integrity and activity.
References
- 1. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of lysine residues on the deamidation reaction of asparagine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. peptidesuk.com [peptidesuk.com]
- 11. biolongevitylabs.com [biolongevitylabs.com]
- 12. biovera.com.au [biovera.com.au]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotech-spain.com [biotech-spain.com]
- 18. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 19. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
The Post-Translational Modification Landscape of Methionine-Lysine Dipeptides: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Post-Translational Modifications of Methionine and Lysine (B10760008) Residues, with a Focus on their Potential Interplay in Met-Lys Motifs.
This technical guide provides a comprehensive overview of the principal post-translational modifications (PTMs) affecting methionine (Met) and lysine (Lys) residues. While PTMs predominantly occur on these amino acids within the context of a full-length protein, this document will explore the individual modifications and the potential for regulatory crosstalk when they are in close proximity, such as in a Met-Lys dipeptide motif. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Introduction to Post-Translational Modifications of Methionine and Lysine
Post-translational modifications are critical regulatory events that dramatically expand the functional diversity of the proteome. Methionine and lysine are targets of a variety of PTMs that can alter a protein's structure, function, localization, and interactions with other molecules. Understanding these modifications is paramount for elucidating cellular signaling pathways and for the development of novel therapeutics.
Methionine , a sulfur-containing amino acid, is primarily susceptible to oxidation. This modification is often associated with oxidative stress but is also increasingly recognized as a regulated, reversible signaling mechanism.
Lysine , with its primary amine in the side chain, is one of the most versatile amino acids in terms of PTMs. It can be subjected to a wide array of modifications, including acetylation, ubiquitination, methylation, and SUMOylation, each with distinct functional consequences.
While the direct post-translational modification of a simple Met-Lys dipeptide is not a primary biological mechanism, the juxtaposition of these two residues within a protein can create a microenvironment where the modification of one can influence the other, a phenomenon known as PTM crosstalk.
Key Post-Translational Modifications of Methionine
Methionine Oxidation
The most significant PTM of methionine is its oxidation to methionine sulfoxide (B87167) (MetO). This reaction is readily induced by reactive oxygen species (ROS) and can be reversed by the enzyme family of methionine sulfoxide reductases (Msrs).[1][2][3] The oxidation of methionine introduces a chiral center, resulting in two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide.[1]
The reversible nature of methionine oxidation suggests a role beyond mere oxidative damage, pointing towards a dynamic regulatory switch akin to phosphorylation.[4] This modification can alter protein conformation, activity, and susceptibility to degradation.
Key Post-Translational Modifications of Lysine
The ε-amino group of lysine is a nucleophilic hub for a multitude of enzymatic and non-enzymatic modifications.
Lysine Acetylation
Lysine acetylation involves the transfer of an acetyl group from acetyl-coenzyme A to the lysine's ε-amino group, neutralizing its positive charge. This modification is dynamically regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).[5] Acetylation plays a well-established role in the regulation of histones and gene expression, but it is now known to be widespread among non-histone proteins, affecting metabolism, protein stability, and signaling.[5][6]
Lysine Ubiquitination
Ubiquitination is the covalent attachment of one or more ubiquitin molecules (a 76-amino acid polypeptide) to a lysine residue. This process is carried out by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating).[7] The fate of the modified protein depends on the nature of the ubiquitin chain. Monoubiquitination and certain types of polyubiquitin (B1169507) chains are involved in non-proteolytic events like signal transduction and DNA repair, while other polyubiquitin chains, particularly those linked via lysine 48 of ubiquitin, target the protein for degradation by the proteasome.[7]
Lysine Methylation
Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[8] Unlike acetylation, methylation does not alter the charge of the lysine residue but does increase its size and hydrophobicity. This modification is reversible and is removed by lysine demethylases (KDMs). Lysine methylation is a key regulator of histone function and chromatin structure, but it also occurs on numerous non-histone proteins, where it can modulate protein-protein interactions and protein stability.[9][10]
Lysine SUMOylation
SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine residue. The enzymatic cascade for SUMOylation is analogous to that of ubiquitination, involving E1, E2, and E3 enzymes.[11][12] SUMOylation does not typically target proteins for degradation but rather modulates their function, localization, and interaction with other proteins.[11]
Potential Crosstalk between Methionine and Lysine Modifications in a Met-Lys Motif
While direct experimental evidence for crosstalk between methionine oxidation and lysine PTMs within a Met-Lys motif is limited, the concept of PTM crosstalk, where one modification influences another, is well-established.[13][14][15][16] For instance, phosphorylation can influence subsequent acetylation events.[13]
It is plausible that the oxidation of a methionine residue adjacent to a lysine could alter the local protein conformation, thereby affecting the accessibility of the lysine to modifying enzymes. For example, the introduction of a polar sulfoxide group could either recruit or repel enzymes responsible for lysine acetylation, ubiquitination, methylation, or SUMOylation. Conversely, the addition of a bulky modification like ubiquitin or SUMO to a lysine could shield an adjacent methionine from oxidation. Further research is needed to explore these potential regulatory interactions.
Quantitative Data on Methionine and Lysine PTMs
The stoichiometry and abundance of PTMs are critical parameters for understanding their biological significance. The following tables summarize representative quantitative data for methionine oxidation and various lysine modifications.
Table 1: Stoichiometry of Methionine Oxidation in Proteins
| Protein | Organism/Cell Line | Methionine Residue | Stoichiometry (%) | Reference |
| MRP4 | Saccharomyces cerevisiae | Multiple | 13% (reduced by MsrA), 23% (reduced by MsrB) | [17] |
| GST | Saccharomyces cerevisiae | Multiple | 13% (reduced by MsrA), 9% (reduced by MsrB) | [17] |
Table 2: Abundance and Stoichiometry of Lysine Acetylation
| Study Type | Organism/Cell Line | Number of Acetylation Sites Identified | Key Findings | Reference |
| Proteome-wide analysis | Saccharomyces cerevisiae | ~4000 | Acetylated proteins are involved in diverse cytoplasmic and nuclear processes. | [5] |
| Quantitative proteomics | Mouse Liver Mitochondria | 2187 | 283 sites in 136 proteins showed increased acetylation in the absence of SIRT3. | [18] |
| Stoichiometry analysis | Human cell lines | >1300 per cell line | Acetylation occupancy is generally low but varies between cellular compartments. | [19] |
| Proteomic determination | Rat Inner Medullary Collecting Duct | 676 | The kidney has a high number of K-acetylated sites. | [6] |
Table 3: Large-Scale Identification of Lysine Ubiquitination Sites
| Organism/Cell Line | Number of Ubiquitination Sites Identified | Key Findings | Reference |
| Human (HEK293T) and Mouse (various tissues) | >10,000s | The anti-K-ε-GG antibody enables large-scale, site-specific identification of ubiquitination. | [20] |
Table 4: Quantitative Analysis of Lysine Methylation
| Organism/Cell Line | Number of Methylation Sites Identified | Key Findings | Reference |
| Human (HEK293T) | 235 differentially methylated sites upon IR treatment | Multiple RNA-binding proteins are differentially methylated upon DNA damage. | [9] |
| SILAC-based proteomics | Mammalian cells | ~150 mono-methyl, ~50 di-methyl peptides | Protocol allows for relative quantitation of lysine methylation across different experimental conditions. |
Table 5: Identification of Lysine SUMOylation Sites
| Organism/Cell Line | Number of SUMOylation Sites Identified | Key Findings | Reference |
| Human cells | 295 (SUMO1), 167 (SUMO2) | A powerful method for mapping SUMOylation sites and analyzing changes in response to stimuli. | [21] |
| Human (HeLa) | 14 | A mass spectrometric method using an engineered SUMO-1 construct facilitates in vivo analysis. | [12][22] |
Experimental Protocols
The identification and quantification of PTMs heavily rely on mass spectrometry-based proteomics. Below are generalized protocols for the analysis of the discussed PTMs.
General Workflow for PTM Analysis by Mass Spectrometry
Caption: General experimental workflow for PTM analysis.
Protocol for Methionine Oxidation Analysis
A significant challenge in analyzing methionine oxidation is the potential for artifactual oxidation during sample preparation.[23][24][25] The "Methionine Oxidation by Blocking with Alkylation" (MObBa) and isotopic labeling with H₂¹⁸O₂ are methods designed to circumvent this issue.[23][24][25][26]
MObBa Workflow:
-
Protein Extraction and Digestion: Extract proteins from the biological sample and digest with a protease (e.g., trypsin).
-
Alkylation of Unoxidized Methionines: Treat the peptide mixture with iodoacetamide (B48618) (IAA) at a low pH to selectively alkylate the thioether group of unoxidized methionines. This prevents their subsequent oxidation.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data for peptides with either unmodified (oxidized) methionine or IAA-alkylated (unoxidized) methionine. The relative intensities of these peptide pairs are used to calculate the fractional oxidation.[23][24]
Protocol for Lysine PTM Analysis (Acetylation, Ubiquitination, Methylation, SUMOylation)
The low stoichiometry of many lysine PTMs necessitates an enrichment step prior to mass spectrometry analysis.[27][28]
Immunoaffinity Enrichment Workflow:
-
Protein Extraction and Digestion: Lyse cells or tissues and digest the proteins into peptides using an appropriate protease (e.g., trypsin). For ubiquitination analysis, digestion with trypsin leaves a characteristic di-glycine (GG) remnant on the modified lysine.[20][29]
-
Immunoaffinity Enrichment: Incubate the peptide mixture with antibodies that specifically recognize the PTM of interest (e.g., anti-acetyllysine, anti-K-ε-GG for ubiquitination, pan-methyl-lysine, or anti-SUMO antibodies) conjugated to beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound peptides and then elute the enriched PTM-containing peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to identify the modified peptides, pinpoint the exact site of modification, and quantify the relative abundance of the PTM across different samples.[20][30][21][27]
Caption: Immunoaffinity enrichment workflow for lysine PTMs.
Signaling Pathways Involving Lysine PTMs
Lysine modifications are integral to numerous signaling pathways. The following diagram illustrates the general principle of how these PTMs are regulated and recognized.
Caption: Regulation and recognition of lysine PTMs.
Conclusion
The post-translational modification of methionine and lysine residues represents a vast and complex regulatory landscape. While the direct modification of Met-Lys dipeptides is not a primary focus of current research, understanding the individual PTMs of these amino acids is crucial. The proximity of methionine and lysine within a protein sequence presents an intriguing area for future investigation into PTM crosstalk. The methodologies outlined in this guide, particularly those employing mass spectrometry, provide powerful tools for researchers to unravel the intricate roles of these modifications in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic determination of the lysine acetylome and phosphoproteome in the rat native inner medullary collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-translational modifications in proteins: resources, tools and prediction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Frontiers | Quantitative Analysis of the Protein Methylome Reveals PARP1 Methylation is involved in DNA Damage Response [frontiersin.org]
- 10. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 13. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Insights Into Lysine Acylomes Reveal Crosstalk Between Lysine Acetylation and Succinylation in Streptomyces coelicolor Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Profiling of Lysine Acetylation Reveals Dynamic Crosstalk between Receptor Tyrosine Kinases and Lysine Acetylation [dspace.mit.edu]
- 17. Methionine Sulfoxide Reductases Preferentially Reduce Unfolded Oxidized Proteins and Protect Cells from Oxidative Protein Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapping of SUMO sites and analysis of SUMOylation changes induced by external stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 29. Identification of Ubiquitinated Proteins [labome.com]
- 30. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
H-Met-Lys-OH in Peptide Libraries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Met-Lys-OH, composed of L-methionine and L-lysine, represents a fundamental building block in the construction of peptide libraries for drug discovery and biological research.[1][2] Its unique combination of a sulfur-containing, hydrophobic amino acid (Methionine) and a positively charged, hydrophilic amino acid (Lysine) provides significant structural and functional diversity within a peptide sequence. This technical guide provides a comprehensive overview of this compound in the context of peptide libraries, including its synthesis, applications, potential signaling pathway interactions, and detailed experimental protocols.
Peptide libraries are vast collections of different peptide sequences that can be systematically screened for specific biological activities.[3][4] These libraries are powerful tools for identifying novel drug leads, mapping protein-protein interactions, and discovering enzyme substrates. The inclusion of dipeptides like this compound in these libraries is crucial for exploring a wider chemical space and enhancing the probability of identifying bioactive candidates.
Synthesis of this compound Containing Peptides
The synthesis of peptides incorporating the this compound motif can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis involves the stepwise addition of amino acids in a homogenous reaction mixture.[5][6][7][8] While it was the first method developed for peptide synthesis, it can be time-consuming and require extensive purification after each step.[8] However, for the synthesis of short peptides or fragments, it remains a viable option. The general workflow involves protecting the N-terminus of one amino acid and the C-terminus of the other, followed by activation of the free carboxyl group and coupling.[9]
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R. Bruce Merrifield, has become the standard method for synthesizing peptides and peptide libraries due to its efficiency and ease of purification.[9][10] The process involves attaching the C-terminal amino acid to an insoluble polymer resin and then sequentially adding protected amino acids.[10] Excess reagents and byproducts are removed by simple washing steps.[11] Microwave-assisted SPPS can significantly accelerate the synthesis process.[12]
Protecting Groups and Coupling Reagents
Successful peptide synthesis relies on the use of protecting groups to prevent unwanted side reactions. For the synthesis of this compound containing peptides, the following protecting groups are commonly used:
-
N-terminus: Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups are standard choices.[8][9]
-
Lysine (B10760008) (ε-amino group): The Boc group is typically used to protect the side chain amine of lysine.[13]
-
Methionine (Thioether side chain): The thioether group of methionine is generally stable during SPPS and often does not require protection.
Coupling reagents are used to activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU and HBTU.[6][14]
This compound in Peptide Library Design and Screening
The incorporation of this compound into peptide libraries offers several advantages:
-
Structural Diversity: The combination of a hydrophobic and a cationic residue provides amphipathic character, which can be crucial for interactions with biological targets.
-
Functional Importance: Methionine residues can be involved in antioxidant defense mechanisms, while lysine residues are often key to receptor binding and enzymatic activity.[15][16]
Types of Peptide Libraries
-
Overlapping Peptide Libraries: These libraries consist of a series of peptides that systematically span the sequence of a target protein. They are particularly useful for epitope mapping.[3]
-
Alanine (B10760859) Scanning Libraries: In this type of library, each amino acid in a known bioactive peptide is systematically replaced with alanine to identify key residues for activity.
-
Scrambled Peptide Libraries: These libraries are generated by permuting the amino acid sequence of a known peptide and are used to study sequence specificity and for peptide optimization.[3]
Screening of Peptide Libraries
Once synthesized, peptide libraries can be screened for various biological activities using high-throughput methods such as ELISA, peptide microarrays, or cell-based assays.[3] Phage display is another powerful technique for screening large peptide libraries.[17]
Potential Signaling Pathways Modulated by this compound
While direct evidence for the signaling roles of this compound is limited, the biological activities of its constituent amino acids and similar peptides suggest potential involvement in various signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Many peptides exert their biological effects by acting as ligands for G-protein coupled receptors (GPCRs).[18][19][20] These receptors are involved in a vast array of physiological processes, including chemotaxis and cell migration.[18][19] It is plausible that peptides containing the Met-Lys motif could interact with specific GPCRs, triggering downstream signaling cascades.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase pathway plays a critical role in cell proliferation, migration, and invasion.[15][21] Dysregulation of this pathway is implicated in various cancers. Peptide libraries are actively screened for inhibitors of c-MET signaling, and it is conceivable that peptides containing this compound could exhibit such activity.[15]
Inferred Signaling Pathway for this compound
Based on the known functions of methionine and lysine, a hypothetical signaling pathway for a peptide containing this compound could involve its binding to a GPCR on the cell surface. This interaction could lead to the activation of intracellular signaling molecules, ultimately resulting in a cellular response such as proliferation, differentiation, or migration.
Analytical Characterization of this compound Containing Peptides
The purity and identity of synthesized peptides must be rigorously confirmed using various analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Used to purify the crude peptide and to assess its purity.[22][23] |
| Mass Spectrometry (MS) | Determines the molecular weight of the peptide, confirming its identity.[22][23][24] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the peptide in solution.[22][24] |
| Amino Acid Analysis | Confirms the amino acid composition of the synthesized peptide. |
Table 1: Key Analytical Techniques for Peptide Characterization.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual synthesis of a short peptide containing the this compound sequence using Fmoc chemistry.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Met-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[13] A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal methionine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Purification and Analysis by HPLC-MS
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
C18 reversed-phase HPLC column
-
HPLC system coupled to a mass spectrometer
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A.
-
HPLC Purification:
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the major peptide peak.
-
-
Purity Analysis:
-
Inject a small aliquot of the purified fraction onto the HPLC to assess its purity.
-
-
Mass Spectrometry Analysis:
-
Infuse the purified peptide solution into the mass spectrometer to confirm the molecular weight.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
- 1. L-Lysine, L-methionyl- | C11H23N3O3S | CID 7016112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. All you need to know about peptide library design - ProteoGenix [proteogenix.science]
- 4. genscript.com [genscript.com]
- 5. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Parallel synthesis of peptide libraries using microwave irradiation | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. dokumen.pub [dokumen.pub]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocols for Building and Producing High Diversity Peptide Phage Display Libraries | Springer Nature Experiments [experiments.springernature.com]
- 18. Connecting G protein signaling to chemoattractant-mediated cell polarity and cytoskeletal reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemotactic G protein-coupled receptors control cell migration by repressing autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 23. ijsra.net [ijsra.net]
- 24. polarispeptides.com [polarispeptides.com]
The Elusive Dipeptide: A Technical Guide to the Potential Natural Occurrence and Significance of H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Met-Lys-OH, composed of methionine and lysine (B10760008), represents a molecule of potential biological interest due to the crucial roles of its constituent amino acids in cellular metabolism, protein synthesis, and signaling. However, direct evidence for the natural occurrence, specific biosynthetic pathways, and precise physiological functions of this compound as a distinct entity in organisms is currently limited in scientific literature. This technical guide provides a comprehensive overview of the theoretical framework surrounding this compound, drawing upon established principles of dipeptide biology, the known metabolic pathways of methionine and lysine, and general methodologies for peptide analysis. While quantitative data for this compound is not available, this document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential significance of this and other short-chain peptides.
Introduction to Dipeptides and their Biological Significance
Dipeptides are organic compounds formed from two amino acids joined by a peptide bond.[1] They are not merely intermediates in protein digestion but are now recognized as bioactive molecules with diverse physiological roles.[2] Dietary proteins are broken down into dipeptides and amino acids, with dipeptides being absorbed more rapidly in the intestine through dedicated transport mechanisms.[1][3] Once inside the cell, they can be hydrolyzed into their constituent amino acids or, in some cases, exert biological effects as intact molecules.[4]
The biological activities of naturally occurring dipeptides are varied and include antioxidant, anti-inflammatory, and immunomodulatory effects.[2] For instance, carnosine (β-alanyl-L-histidine) is found in high concentrations in muscle and brain tissues and functions as a pH buffer and antioxidant.[5] The specific properties of a dipeptide are determined by the characteristics of its constituent amino acids.
The Constituent Amino Acids: Methionine and Lysine
A thorough understanding of the potential roles of this compound necessitates an examination of its building blocks: methionine and lysine.
Methionine (Met) is an essential sulfur-containing amino acid.[6] It plays a central role in metabolism as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions, including DNA methylation and the synthesis of phospholipids.[7] Methionine is also a key component in the initiation of protein synthesis and is involved in antioxidant defense.[6][7]
Lysine (Lys) is another essential amino acid, characterized by its basic side chain.[8] It is a critical building block for proteins and is essential for growth and tissue repair.[8] Lysine is also a precursor for the synthesis of carnitine, which is necessary for fatty acid metabolism. Furthermore, post-translational modifications of lysine residues in proteins, such as methylation and acetylation, play a vital role in regulating gene expression and protein function.
The combination of the unique properties of methionine and lysine within a single dipeptide molecule, this compound, suggests potential for interesting biological activities, although these are yet to be experimentally verified.
Potential Biosynthesis and Metabolism of this compound
While specific pathways for the de novo biosynthesis of this compound are not documented, the general mechanisms of dipeptide formation and degradation provide a likely framework.
Biosynthesis
Dipeptides are primarily produced through the enzymatic hydrolysis of larger polypeptides by enzymes such as dipeptidyl peptidases.[1] It is plausible that this compound could be generated from the breakdown of dietary or endogenous proteins that contain methionine-lysine sequences.
Alternatively, enzymatic synthesis of dipeptides can occur. While ribosomal protein synthesis assembles long polypeptide chains, some microorganisms utilize non-ribosomal peptide synthetases (NRPSs) to produce short peptides.[9][10] In mammals, dipeptide synthesis can also be catalyzed by certain enzymes in a reversal of their hydrolytic function, though this is less common for endogenous dipeptides.[9]
Transport and Metabolism
The uptake of dipeptides from the gut and their transport into cells is mediated by proton-coupled peptide transporters (PEPT1 and PEPT2).[3][11] These transporters are expressed in various tissues, including the small intestine, kidneys, and brain.[3] It is therefore likely that if this compound is present in the diet or circulation, it would be transported into cells via these systems.
Once inside the cell, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids.[12] These amino acids then enter their respective metabolic pathways. The diagram below illustrates the general pathway for dipeptide transport and metabolism.
Caption: General pathway of dipeptide digestion, transport, and metabolism.
Potential Signaling Roles of Constituent Amino Acids
While direct signaling roles for this compound have not been identified, its constituent amino acids are known to be involved in key signaling pathways that regulate cell growth, proliferation, and metabolism. The diagram below illustrates the established signaling roles of methionine and lysine, which could be influenced by the intracellular availability of these amino acids following the hydrolysis of this compound.
References
- 1. Dipeptide - Wikipedia [en.wikipedia.org]
- 2. Bioactive Dipeptides: Health Benefits Guide [peptideport.com]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What Foods Are High in Methionine (L-Methionine) and What Is It Good For? [medicinenet.com]
- 7. pnas.org [pnas.org]
- 8. Proteins, Lysine and Methionine Amino Acids - Kelley Chiropractic [chirokelley.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal dipeptidases and the dipeptide transport in the monkey and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Peptide Synthesis of H-Met-Lys-OH: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide H-Met-Lys-OH. The protocol utilizes the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis strategy, which is favored for its mild reaction conditions and high efficiency.[1][2] This guide is intended to provide a detailed, step-by-step methodology suitable for both manual synthesis and automated synthesizers.
The synthesis of peptides containing methionine requires special consideration due to the potential for oxidation of the thioether side chain.[3][4] This protocol incorporates a cleavage cocktail specifically designed to minimize this side reaction, ensuring a high purity of the final product.[4][5] The choice of 2-chlorotrityl chloride (2-CTC) resin allows for the synthesis of a C-terminally free carboxylic acid under mild acidic conditions, preserving the integrity of the peptide.[6][7]
Experimental Principles
The synthesis of this compound is performed on a solid support, the 2-chlorotrityl chloride resin, which allows for easy removal of excess reagents and byproducts by simple filtration and washing.[6] The peptide chain is assembled from the C-terminus to the N-terminus. The synthesis begins with the attachment of the first amino acid, Fmoc-Lys(Boc)-OH, to the resin.[1] The temporary Nα-Fmoc protecting group is removed at each cycle using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[8] The subsequent Fmoc-protected amino acid, Fmoc-Met-OH, is then activated using a coupling reagent and linked to the free amine of the resin-bound lysine.[9][10] Finally, the completed dipeptide is cleaved from the resin, and the side-chain protecting group (Boc on lysine) is simultaneously removed using a strong acidic cleavage cocktail containing scavengers to protect the methionine residue.[5][11]
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a 0.2 mmol synthesis scale.
1. Resin Preparation and Swelling
-
Weigh 2-chlorotrityl chloride resin (loading capacity: ~1.0 mmol/g, 200 mg, 0.2 mmol) and place it into a solid-phase synthesis vessel.
-
Add dichloromethane (B109758) (DCM, 5 mL) to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.[6]
-
Drain the DCM and wash the resin with N,N-dimethylformamide (DMF, 2 x 5 mL).
2. Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH)
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (187.4 mg, 0.4 mmol, 2 equivalents) in a mixture of DCM (4 mL) and a minimum amount of DMF to ensure complete dissolution.[12]
-
Add the amino acid solution to the swollen resin.
-
Add N,N-diisopropylethylamine (DIPEA, 139 µL, 0.8 mmol, 4 equivalents) to the reaction mixture.[12]
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted sites on the resin, add methanol (B129727) (0.5 mL) and agitate for 30 minutes.[13]
-
Drain the solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Dry the resin under vacuum.
3. Fmoc Deprotection of Lysine
-
Swell the resin in DMF (5 mL) for 10 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.[8]
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
4. Coupling of the Second Amino Acid (Fmoc-Met-OH)
-
In a separate vial, pre-activate Fmoc-Met-OH (222.9 mg, 0.6 mmol, 3 equivalents) by dissolving it in DMF (3 mL) with HBTU (227.5 mg, 0.6 mmol, 3 equivalents) and DIPEA (209 µL, 1.2 mmol, 6 equivalents).[9] Allow the pre-activation to proceed for 5-10 minutes.
-
Drain the DMF from the resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
5. Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in step 3.
-
After the final washes with DMF, wash the resin with DCM (3 x 5 mL) to prepare for cleavage.
-
Dry the peptide-resin thoroughly under vacuum for at least 1 hour.
6. Cleavage and Deprotection
-
Prepare the Cleavage Cocktail (Reagent H): In a fume hood, carefully prepare the following mixture: 81% trifluoroacetic acid (TFA), 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT), 3% water, 2% dimethylsulfide (DMS), and 1.5% ammonium (B1175870) iodide (w/w).[4][5] For 10 mL of cocktail, this corresponds to approximately 8.1 mL TFA, 0.5 g phenol, 0.5 mL thioanisole, 0.25 mL EDT, 0.3 mL water, 0.2 mL DMS, and 0.15 g ammonium iodide.
-
Add the cleavage cocktail (5-10 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.
7. Peptide Precipitation and Purification
-
Concentrate the filtrate to a small volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Starting Resin | |||
| Resin Type | 2-Chlorotrityl Chloride | - | [6] |
| Resin Loading | ~1.0 | mmol/g | |
| Amount of Resin | 200 | mg | 0.2 mmol scale |
| Amino Acid Loading | |||
| Fmoc-Lys(Boc)-OH | 187.4 (2 eq) | mg (mmol) | |
| DIPEA | 139 (4 eq) | µL (mmol) | |
| Amino Acid Coupling | |||
| Fmoc-Met-OH | 222.9 (3 eq) | mg (mmol) | |
| HBTU | 227.5 (3 eq) | mg (mmol) | [9] |
| DIPEA | 209 (6 eq) | µL (mmol) | [9] |
| Deprotection | |||
| Deprotection Solution | 20% Piperidine in DMF | v/v | [8] |
| Deprotection Time | 5 + 15 | minutes | |
| Cleavage | |||
| Cleavage Cocktail | Reagent H | - | [4][5] |
| Cleavage Time | 2-3 | hours | |
| Expected Yield | 50-70 | % | Dependent on purification |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
TFA is highly corrosive and should be handled with extreme care.
-
Coupling reagents like HBTU can be hazardous; consult the safety data sheet (SDS) before use.[9]
-
Piperidine and other solvents are flammable and toxic. Avoid inhalation and skin contact.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. lifetein.com [lifetein.com]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptideweb.com [peptideweb.com]
- 13. jacsdirectory.com [jacsdirectory.com]
Synthesis of H-Met-Lys-OH: A Detailed Application Note and Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the tripeptide H-Met-Lys-OH using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to offer a robust methodology for researchers engaged in peptide synthesis, drug discovery, and development.
Introduction
The tripeptide this compound (Methionyl-Lysine) is a short peptide sequence of interest in various biochemical and pharmaceutical research areas. Its synthesis via Fmoc SPPS offers a reliable and efficient method for obtaining high-purity peptide material. This approach relies on the use of the base-labile Fmoc protecting group for the α-amine of the amino acids and acid-labile protecting groups for the amino acid side chains. The synthesis is performed on a solid support (resin), which simplifies the purification process at each step.
This application note details the entire workflow, from the initial loading of the first amino acid onto the resin to the final cleavage, purification, and characterization of the target peptide.
Synthesis Strategy
The synthesis of this compound will be performed in the C-terminal to N-terminal direction. The synthesis strategy employs Fmoc-Lys(Boc)-OH loaded onto a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage. The side chain of Lysine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] Methionine is incorporated as Fmoc-Met-OH.[3] The synthesis workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Grade |
| Wang Resin | 100-200 mesh, 1.0 mmol/g loading |
| Fmoc-Lys(Boc)-OH | Peptide synthesis grade[4] |
| Fmoc-Met-OH | Peptide synthesis grade[3] |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade |
| Oxyma Pure | Reagent grade |
| Piperidine (B6355638) | Reagent grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Thioanisole | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Reagent grade |
| Anisole | Reagent grade |
| Diethyl ether | Anhydrous |
| Acetonitrile (ACN) | HPLC grade |
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling and First Amino Acid Loading (Fmoc-Lys(Boc)-OH)
-
Place 1 g of Wang resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
In a separate vial, dissolve 4 equivalents of Fmoc-Lys(Boc)-OH (4 mmol, 1.87 g) and 4 equivalents of Oxyma (4 mmol, 0.57 g) in DMF.
-
Add 4 equivalents of DIC (4 mmol, 0.62 mL) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted hydroxyl groups, add an excess of a capping solution (e.g., acetic anhydride/pyridine/DMF).
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free hydroxyl groups.
Step 2: Fmoc Deprotection
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.[5][6]
-
Agitate for 5 minutes and drain the solution.[5]
-
Add a fresh 10 mL aliquot of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.
-
Perform a Kaiser test on a small sample of resin beads; a positive result (deep blue color) indicates the presence of free primary amines.[7]
Caption: Mechanism of Fmoc deprotection by piperidine.[6]
Step 3: Coupling of the Second Amino Acid (Fmoc-Met-OH)
-
In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH (3 mmol, 1.11 g) and 3 equivalents of Oxyma (3 mmol, 0.43 g) in DMF.
-
Add 3 equivalents of DIC (3 mmol, 0.47 mL) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin from Step 2.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless or faint yellow, is expected).
Step 4: Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal Methionine.
Cleavage and Deprotection
Due to the presence of methionine, which is susceptible to oxidation, a specific cleavage cocktail is recommended to protect the thioether side chain.[8][9]
Cleavage Cocktail (Reagent R modified for Met)
| Component | Volume/Weight Percentage | Purpose |
| TFA | 90% | Cleaves peptide from resin and removes Boc group |
| Thioanisole | 5% | Scavenger for cations, protects Met |
| 1,2-Ethanedithiol (EDT) | 3% | Scavenger, reduces Met oxidation |
| Anisole | 2% | Scavenger |
Procedure:
-
Wash the deprotected peptide-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare 10 mL of the cleavage cocktail in a fume hood. Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]
RP-HPLC Protocol
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water[11] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile[11] |
| Gradient | 5-35% B over 30 minutes (example, optimization may be required) |
| Flow Rate | 1.0 mL/min (analytical) or 10-20 mL/min (preparative) |
| Detection | UV at 215 nm and 280 nm[11] |
| Column Temperature | 25 °C[11] |
Procedure:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL.[11]
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified this compound as a white powder.[11]
-
Characterize the final product by mass spectrometry to confirm the molecular weight.
Caption: Workflow for the RP-HPLC purification of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of this compound on a 1 g resin scale.
| Step | Reagent | Equivalents (relative to resin loading) | Typical Reaction Time |
| Lys Loading | Fmoc-Lys(Boc)-OH | 4 | 2-4 hours |
| DIC | 4 | - | |
| Oxyma | 4 | - | |
| Fmoc Deprotection | 20% Piperidine/DMF | - | 5 + 15-20 min |
| Met Coupling | Fmoc-Met-OH | 3 | 1-2 hours |
| DIC | 3 | - | |
| Oxyma | 3 | - | |
| Cleavage | TFA/Thioanisole/EDT/Anisole | - | 2-3 hours |
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound using Fmoc SPPS. By following these procedures, researchers can achieve high yields and purity of the target peptide. Careful monitoring of each step, particularly the coupling and deprotection reactions, is crucial for success. The use of a specialized cleavage cocktail is essential to prevent the oxidation of the methionine residue. The final purification by RP-HPLC ensures a product suitable for a wide range of research and development applications.
References
- 1. chempep.com [chempep.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Application Note and Protocol for the Purification of H-Met-Lys-OH using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of the dipeptide H-Met-Lys-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to serve as a comprehensive guide for achieving high-purity this compound suitable for a variety of research and development applications.
Introduction
This compound is a dipeptide composed of methionine and lysine (B10760008). For its use in research and pharmaceutical development, a high degree of purity is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[1][2][3] The separation principle of RP-HPLC is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18-modified silica) and a polar mobile phase.[4] By employing a gradient of increasing organic solvent concentration, peptides are eluted based on their hydrophobicity, allowing for effective separation from synthesis-related impurities.[1][4]
This application note details the materials, instrumentation, and a step-by-step protocol for the preparative purification of this compound, followed by analytical verification of the purity of the collected fractions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target peptide is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy. The molecular weight of this compound is approximately 277.38 g/mol , classifying it as a small peptide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H23N3O4S |
| Molecular Weight | 277.38 g/mol |
| Amino Acid Sequence | Methionyl-Lysine |
| Structure | This compound |
| Charge at pH 7 | +1 (due to the lysine side chain) |
| Solubility | Expected to be soluble in aqueous media.[2] |
Experimental Protocol: Preparative RP-HPLC
This section provides a detailed protocol for the purification of crude this compound.
Materials and Reagents
-
Crude this compound peptide
-
Water, HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade[5]
-
0.22 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV detector[5]
-
Fraction collector
-
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[5]
-
Ensure complete dissolution. If solubility is an issue, sonication may be applied, or a small percentage of acetonitrile can be added.[5][6]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection.[6]
HPLC Method
The following method is a recommended starting point. Optimization may be necessary depending on the specific crude sample and HPLC system.[6]
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size, 100 Å pore size)[5] |
| Mobile Phase A | 0.1% (v/v) TFA in water[5] |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile[5] |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 220 nm[7] |
| Column Temperature | Ambient or controlled at 40°C[7] |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 35.0 | |
| 40.0 | |
| 45.0 | |
| 46.0 | |
| 50.0 |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram and collect fractions corresponding to the main peak that represents the this compound peptide.[6]
-
Analyze the purity of the collected fractions using analytical RP-HPLC (see Section 4).
-
Pool the fractions that meet the desired purity level.
-
The pooled fractions are typically lyophilized to remove the mobile phase and obtain the purified peptide as a solid powder.
Experimental Protocol: Analytical RP-HPLC for Purity Assessment
This protocol is for assessing the purity of the collected fractions.
Instrumentation
-
Analytical HPLC system equipped with:
-
Gradient pump
-
Autosampler
-
UV detector
-
HPLC Method
Table 3: Analytical HPLC Parameters for Purity Assessment of this compound
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient or controlled at 40°C |
| Injection Volume | 5-10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 26.0 | |
| 30.0 |
Workflow Diagrams
The following diagrams illustrate the overall workflow for the purification and analysis of this compound.
Caption: Overall workflow for the purification of this compound.
Caption: Preparative HPLC gradient for this compound purification.
Conclusion
The described RP-HPLC method provides a robust and effective protocol for the purification of the dipeptide this compound. The use of a C18 stationary phase with a water/acetonitrile gradient containing trifluoroacetic acid as an ion-pairing agent is a standard and reliable approach for peptide purification.[4][5] By following this protocol, researchers can obtain highly purified this compound suitable for a wide range of scientific applications, from basic research to drug development. It is important to note that optimization of the gradient and loading conditions may be necessary to achieve the best results for a specific crude sample.[6]
References
- 1. hplc.eu [hplc.eu]
- 2. Peptides purification development in Reverse Phase [blog.interchim.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Application Note: Identity Confirmation of H-Met-Lys-OH via Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Met-Lys-OH is a dipeptide composed of methionine and lysine. For synthetic peptides used in research and therapeutic development, rigorous confirmation of the primary structure is a critical quality control step to ensure identity, safety, and efficacy.[1] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands as a premier analytical technique for this purpose.[1][2][3] It offers precise molecular weight determination and detailed structural information through tandem mass spectrometry (MS/MS) fragmentation analysis.[2][4][5]
This application note presents a detailed protocol for the identity confirmation of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The method described provides a robust workflow for verifying the peptide's molecular weight and amino acid sequence.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (lyophilized powder)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade, >99% purity
-
LC-MS certified sample vials with caps
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of lyophilized this compound peptide. Dissolve it in 1.0 mL of LC-MS grade water to achieve a 1 mg/mL stock solution. Vortex gently to ensure complete dissolution.
-
Working Solution (10 µg/mL): Dilute the stock solution with a mobile phase A mimic (e.g., 98:2 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 50% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
-
Ion Mode: Positive
-
MS1 Scan Range: m/z 100-500
-
MS/MS Analysis: Data-Dependent Acquisition (DDA) or targeted MS/MS of the precursor ions.
-
Collision Energy: Ramped or stepped collision energy (e.g., 10-30 eV) to generate a comprehensive fragmentation spectrum.[1]
Data Presentation
The identity of this compound is confirmed by matching the observed mass-to-charge ratio (m/z) of the precursor ion to its theoretical value and by analyzing the resulting fragmentation pattern from MS/MS analysis.
Theoretical Mass Calculation
The theoretical monoisotopic mass of the neutral peptide (C₁₁H₂₃N₃O₃S) is 277.1460 Da. The expected protonated precursor ions in the positive ESI mode are detailed below.
| Ion Species | Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₁H₂₄N₃O₃S]⁺ | 278.1538 |
| [M+2H]²⁺ | [C₁₁H₂₅N₃O₃S]²⁺ | 139.5808 |
| Table 1: Theoretical m/z values for protonated this compound. |
Expected Mass Spectrometry Results
Analysis of the acquired data should show signals corresponding to the theoretical values within an acceptable mass tolerance (typically < 5 ppm for high-resolution mass spectrometers).
| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Accuracy (ppm) |
| [M+H]⁺ | 278.1538 | 278.1535 | -1.1 |
| [M+2H]²⁺ | 139.5808 | 139.5807 | -0.7 |
| Table 2: Comparison of theoretical and example observed m/z values. |
Theoretical MS/MS Fragmentation
Tandem mass spectrometry of the [M+H]⁺ precursor ion (m/z 278.1538) will induce fragmentation primarily at the peptide bond.[2][5] This results in a series of characteristic b- and y-type fragment ions that confirm the peptide's sequence (Met-Lys).
| Fragment Ion | Sequence | Formula | Theoretical m/z |
| b₁ | Met | [C₅H₁₀NOS]⁺ | 132.0483 |
| y₁ | Lys | [C₆H₁₅N₂O₂]⁺ | 147.1128 |
| Table 3: Primary theoretical fragment ions for this compound. |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS identity confirmation of this compound.
Theoretical Fragmentation Pathway
Caption: Fragmentation diagram of this compound showing cleavage sites for b₁ and y₁ ions.
Conclusion
The described Liquid Chromatography-Mass Spectrometry method provides a definitive and reliable approach for the identity confirmation of the dipeptide this compound. By combining high-resolution mass measurement of the precursor ion with the sequence-specific information from the MS/MS fragmentation pattern, this protocol ensures a high degree of confidence in the peptide's primary structure. This workflow is readily applicable in research, quality control, and drug development environments.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]
Application Note: 1H and 13C NMR Spectroscopic Assignment of H-Met-Lys-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of primary structure and conformational analysis. This application note provides a comprehensive guide to the assignment of 1H and 13C NMR spectra for the dipeptide H-Met-Lys-OH. The methodologies described herein are fundamental for researchers in drug discovery and peptide chemistry, ensuring the structural integrity and purity of synthesized molecules.
Data Presentation
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in D₂O. These values are based on the known chemical shifts of the constituent amino acids, Methionine and Lysine, and general principles of peptide NMR spectroscopy.[1][2][3][4][5] The exact chemical shifts can be influenced by factors such as pH, temperature, and solvent.
Table 1: Predicted 1H NMR Chemical Shifts for this compound in D₂O
| Atom Name | Methionine Residue (Met) | Lysine Residue (Lys) | Multiplicity | Predicted Chemical Shift (ppm) |
| α-CH | Hα | t | ~4.2 - 4.4 | |
| β-CH₂ | Hβ | m | ~2.0 - 2.2 | |
| γ-CH₂ | Hγ | t | ~2.5 - 2.7 | |
| ε-CH₃ | Hε | s | ~2.1 | |
| α-CH | Hα | dd | ~3.7 - 3.9 | |
| β-CH₂ | Hβ | m | ~1.8 - 2.0 | |
| γ-CH₂ | Hγ | m | ~1.4 - 1.6 | |
| δ-CH₂ | Hδ | m | ~1.6 - 1.8 | |
| ε-CH₂ | Hε | t | ~3.0 |
*Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.
Table 2: Predicted 13C NMR Chemical Shifts for this compound in D₂O
| Atom Name | Methionine Residue (Met) | Lysine Residue (Lys) | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | C' | ~175 - 178 | |
| C=O (Amide) | C' | ~172 - 175 | |
| α-CH | Cα | ~53 - 55 | |
| β-CH₂ | Cβ | ~30 - 32 | |
| γ-CH₂ | Cγ | ~30 - 32 | |
| ε-CH₃ | Cε | ~15 | |
| α-CH | Cα | ~55 - 57 | |
| β-CH₂ | Cβ | ~31 - 33 | |
| γ-CH₂ | Cγ | ~22 - 24 | |
| δ-CH₂ | Cδ | ~27 - 29 | |
| ε-CH₂ | Cε | ~40 - 42 |
Experimental Protocols
A detailed protocol for acquiring high-quality 1D and 2D NMR spectra of this compound is provided below.
Sample Preparation
-
Dissolution: Weigh 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). The use of a deuterated solvent is crucial to avoid a large residual solvent signal in the ¹H NMR spectrum.[6]
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to set the reference at 0.00 ppm.[7]
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Instrument parameters may need to be optimized for different field strengths.[8]
-
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., 'zgesgp' on Bruker instruments).[4]
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K (25 °C).
-
-
1D ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K (25 °C).
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar couplings between protons, typically through 2-3 bonds. This is essential for assigning protons within each amino acid residue.[9]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 4-8 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded ¹H and ¹³C nuclei. This allows for the assignment of carbon signals based on their attached proton assignments.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width: 12-16 ppm (¹H) x 180-200 ppm (¹³C).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency domain spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the spectra using the internal standard (TSP or DSS at 0.00 ppm).
-
1D ¹H Assignment: Integrate the signals in the 1D ¹H spectrum and analyze their multiplicities.
-
2D COSY Analysis: Identify cross-peaks in the COSY spectrum to establish proton connectivity within each amino acid spin system. For example, the α-proton of Lysine will show a correlation to its β-protons.
-
2D HSQC Analysis: Use the correlations in the HSQC spectrum to assign the ¹³C chemical shifts based on the previously assigned ¹H signals.
Mandatory Visualization
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. bmrb.io [bmrb.io]
- 3. DL-Methionine(59-51-8) 1H NMR spectrum [chemicalbook.com]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. hmdb.ca [hmdb.ca]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: H-Met-Lys-OH in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Lys-OH, a dipeptide composed of L-methionine and L-lysine, is a molecule with potential applications in the study of enzyme kinetics and inhibition.[1][2] While specific inhibitory activities of this compound are not extensively documented in published literature, its structure suggests it may act as a competitive inhibitor or a substrate for certain classes of proteases, particularly those that recognize methionine or lysine (B10760008) residues at their active sites.
This document provides a framework for investigating the potential of this compound as an enzyme inhibitor. The protocols outlined below are adapted from established methods for similar dipeptides and are intended to serve as a starting point for researchers.
Potential Enzyme Targets
Based on its primary structure, this compound may interact with several classes of enzymes:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. This compound could potentially inhibit aminopeptidases that have specificity for N-terminal methionine residues.
-
Dipeptidyl Peptidases (DPPs): This family of enzymes cleaves dipeptides from the N-terminus of polypeptide chains.
-
Metalloproteases: This broad class of enzymes utilizes a metal ion in their active site for catalytic activity. Some metalloproteases exhibit specificity for peptides containing particular amino acid residues.
-
Trypsin-like Serine Proteases: These enzymes cleave peptide bonds C-terminal to basic amino acid residues like lysine. This compound could potentially act as a competitive inhibitor for these enzymes.
Hypothetical Data Presentation
Should experimental investigations yield quantitative data, it is recommended to present it in a clear, tabular format for comparative analysis. The table below is a template illustrating how such data could be organized.
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Aminopeptidase N | This compound | [Insert Value] | [Insert Value] | [e.g., Competitive] |
| DPP-IV | This compound | [Insert Value] | [Insert Value] | [e.g., Competitive] |
| Trypsin | This compound | [Insert Value] | [Insert Value] | [e.g., Competitive] |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory potential of this compound against a generic protease. These protocols should be optimized for the specific enzyme of interest.
Protocol 1: Screening for Competitive Inhibition of a Protease
This protocol is adapted from a standard procedure for assessing competitive inhibition and can be used to determine if this compound can inhibit a known protease.
Materials:
-
This compound
-
Protease of interest
-
Chromogenic or fluorogenic substrate for the protease
-
Assay Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer to test a range of concentrations.
-
Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells (100% Activity): Add assay buffer, the enzyme solution, and the solvent used for this compound (assay buffer).
-
Inhibitor Wells: Add assay buffer, the enzyme solution, and the this compound dilutions.
-
Blank Wells: Add assay buffer and the substrate solution (no enzyme).
-
-
Enzyme Reaction:
-
Pre-incubate the plate with the enzyme and inhibitor (or buffer) for 10-15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Determination of Inhibition Kinetics using HPLC
This method provides a direct measurement of substrate and product formation and can be used to elucidate the mechanism of inhibition.
Materials:
-
This compound
-
Protease of interest
-
Natural or synthetic substrate for the protease
-
Assay Buffer (enzyme-specific)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the assay buffer, a fixed concentration of the substrate, and varying concentrations of this compound.
-
Equilibrate the reaction mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the protease.
-
-
Time-Course Analysis:
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reversed-phase HPLC.
-
Use a gradient of Mobile Phase B to elute the substrate and product(s).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product(s) at each time point for each inhibitor concentration.
-
Determine the initial reaction velocities from the rate of product formation.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).
-
Visualizations
Experimental Workflow for Enzyme Inhibition Screening
Caption: Workflow for screening this compound for enzyme inhibitory activity.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
Application Notes and Protocols for H-Met-Lys-OH as a Substrate for Specific Proteases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide H-Met-Lys-OH (Methionyl-Lysine) is a valuable tool for the investigation of protease activity. Its simple structure, consisting of a methionine residue at the N-terminus and a lysine (B10760008) residue at the C-terminus, makes it a potential substrate for a variety of proteases. The peptide bond between methionine and lysine can be targeted by specific endopeptidases, and the terminal amino and carboxyl groups can be recognized by exopeptidases. These application notes provide a comprehensive overview of the potential uses of this compound in protease research, including detailed protocols for activity assays and the characterization of enzyme kinetics.
The susceptibility of this compound to cleavage is determined by the specificities of the protease's active site. Understanding which proteases cleave this dipeptide can provide insights into their biological functions and aid in the development of therapeutic inhibitors. This document outlines the theoretical basis for its use as a substrate, provides detailed experimental protocols, and offers guidance on data interpretation.
Principle of the Assay
The fundamental principle of utilizing this compound as a substrate is the enzymatic hydrolysis of the peptide bond between the methionine and lysine residues. This cleavage event results in the formation of two individual amino acids: L-Methionine and L-Lysine. The progress of this reaction can be monitored by detecting either the disappearance of the this compound substrate or the appearance of the L-Methionine and L-Lysine products. Several analytical techniques can be employed for this purpose, including colorimetric assays, fluorometric assays, and high-performance liquid chromatography (HPLC).
Potential Applications
-
Screening for Novel Protease Activity: this compound can be used to screen for and identify novel proteases that exhibit specificity for cleaving peptide bonds between methionine and lysine.
-
Characterization of Known Proteases: This dipeptide can serve as a substrate to characterize the enzymatic activity and determine the kinetic parameters of known proteases.
-
Inhibitor Screening: this compound is a suitable substrate for high-throughput screening of potential inhibitors of proteases that cleave the Met-Lys bond.
-
Investigating Protease Specificity: By comparing the cleavage of this compound with other dipeptide substrates, researchers can gain a deeper understanding of the substrate specificity of a particular protease.
Potential Protease Classes for Investigation
Based on the structure of this compound, several classes of proteases are potential candidates for its cleavage:
-
Lys-N (Peptidyl-lys metalloendopeptidases): These enzymes are known to cleave at the N-terminus of lysine residues, making the Met-Lys bond in this compound a prime target.[1][2][3][4][5]
-
Methionine Aminopeptidases (MAPs): These enzymes specifically remove N-terminal methionine residues from nascent polypeptide chains.[6][7][8] While their primary role is in protein processing, their specificity for methionine at the P1 position makes them relevant.
-
Matrix Metalloproteinases (MMPs): Certain MMPs exhibit substrate preferences that include methionine at various positions within the peptide sequence.[9][10][11][12][13][14] this compound could be a useful tool for probing the specificity of these enzymes.
-
Caspases: While caspases have a strong preference for aspartic acid at the P1 position, the study of their activity with alternative substrates like this compound could reveal broader specificity, particularly in the context of apoptosis research where methionine restriction can induce caspase activity.[15][16][17][18][19]
Data Presentation
As specific kinetic data for this compound with various proteases is not widely available, the following table serves as a template for researchers to populate with their own experimental findings.
| Protease | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Enter Protease Name | |||||
| Enter Protease Name | |||||
| Enter Protease Name |
Experimental Protocols
The following are generalized protocols that can be adapted for the specific protease under investigation. Optimization of buffer conditions, pH, temperature, and enzyme/substrate concentrations is recommended for each specific application.
Protocol 1: Colorimetric Assay using Ninhydrin (B49086)
This protocol is based on the reaction of ninhydrin with the primary amino groups of the cleaved L-Lysine and L-Methionine products, which produces a colored product that can be quantified spectrophotometrically.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ninhydrin reagent
-
Stopping Reagent (e.g., 1 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare a series of dilutions of the protease in the assay buffer to determine the optimal concentration.
-
-
Enzyme Assay:
-
To each well of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the protease solution to the test wells. For control wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of the this compound substrate solution to all wells. The final volume in each well is 100 µL.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the stopping reagent to each well.
-
-
Colorimetric Detection:
-
Add 100 µL of the ninhydrin reagent to each well.
-
Heat the plate at 95-100°C for 10-15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the control wells from the test wells.
-
Create a standard curve using known concentrations of L-Lysine to determine the amount of product formed.
-
Calculate the initial reaction velocity and perform kinetic analysis by varying the substrate concentration.
-
Protocol 2: HPLC-Based Assay
This protocol allows for the direct quantification of the substrate and its cleavage products, offering a more precise method for kinetic studies.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, this compound at the desired concentration, and the protease.
-
Incubate the reaction at the optimal temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
Store the quenched samples on ice until HPLC analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the C18 column.
-
Use a suitable gradient of Mobile Phase B to separate the substrate and products (e.g., a linear gradient from 0% to 30% B over 15 minutes).
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the this compound substrate and the L-Methionine and L-Lysine products.
-
Quantify the concentrations using standard curves for the substrate and products.
-
Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.
-
Determine kinetic parameters (K_m_ and V_max_) by performing the assay at multiple substrate concentrations.
-
Visualizations
Caption: Enzymatic cleavage of this compound by a specific protease.
References
- 1. researchgate.net [researchgate.net]
- 2. Tryp-N: A thermostable protease for the production of N-terminal argininyl and lysinyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and application of peptidyl-lys metalloendopeptidase: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage specificities of the brother and sister proteases Lys-C and Lys-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative profiling of protease specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling sensitive and specific tracking in a multitude of applications.[1][2] These applications include cellular imaging, monitoring drug delivery, studying protein-protein interactions, and high-throughput screening assays.[1][3] The tripeptide H-Met-Lys-OH possesses two primary nucleophilic sites suitable for labeling: the N-terminal α-amino group and the ε-amino group of the lysine (B10760008) side chain. Additionally, the C-terminal carboxylic acid can be targeted for conjugation.[4][5] This application note provides detailed protocols for the fluorescent labeling of this compound, focusing on two robust chemical strategies: amine labeling using N-hydroxysuccinimide (NHS) esters and carboxyl group labeling via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS.
The choice of fluorescent dye is a critical consideration and should be tailored to the specific experimental requirements, such as the available excitation and emission wavelengths of the detection instrumentation, photostability, and quantum yield.[6] This document will provide a general framework that can be adapted for a variety of commercially available fluorescent tags.
Labeling Chemistries
The two primary strategies for labeling this compound are outlined below. The selection of the method depends on the desired location of the fluorescent tag and the potential impact on the peptide's biological activity.
-
Amine Labeling (N-terminus and Lysine Side Chain): This is the most common approach, utilizing NHS-ester functionalized dyes that react with primary amines at a slightly basic pH (7-9) to form stable amide bonds.[7] Since this compound has two primary amines, this method will likely result in a mixture of singly and doubly labeled products. Controlling the molar ratio of dye to peptide can favor mono-labeling.[8]
-
Carboxyl Labeling (C-terminus): This strategy targets the C-terminal carboxyl group. The reaction is typically mediated by a carbodiimide, such as EDC, which activates the carboxyl group to form a reactive O-acylisourea intermediate.[9] This intermediate can then react with an amine-functionalized fluorescent dye. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to the EDC reaction increases efficiency by forming a more stable NHS ester intermediate, which then efficiently reacts with the amine-containing dye.[10][11]
Experimental Protocols
Protocol 1: Amine Labeling with NHS-Ester Dyes
This protocol describes the labeling of the primary amines of this compound with an NHS-ester functionalized fluorescent dye.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5.[7][12] Avoid buffers containing primary amines like Tris.[7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification columns (RP-HPLC or Size-Exclusion Chromatography)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[7] Allow the dye vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Labeling Reaction:
-
Calculate the required amount of dye. A 8- to 20-fold molar excess of the dye over the peptide is recommended as a starting point to achieve efficient labeling.[8][12]
-
Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[13]
-
-
Quenching: Add the Quenching Solution to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[8][14]
-
Purification: Remove unreacted dye and by-products. This is a critical step.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for achieving high purity and separating mono-labeled, di-labeled, and unlabeled peptides.[6][15] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[15]
-
Size-Exclusion Chromatography (SEC): For rapid desalting and removal of free dye from peptides larger than 1000 Da, a desalting column can be used.[8] Sephadex LH-20 has also been reported to be effective for purifying fluorescently tagged peptides.[13][16]
-
-
Lyophilization: Lyophilize the purified fractions containing the labeled peptide to obtain a stable powder.
Protocol 2: Carboxyl Group Labeling with EDC/NHS and an Amine-Functionalized Dye
This protocol details the labeling of the C-terminal carboxyl group of this compound.
Materials:
-
This compound
-
Amine-functionalized fluorescent dye[17]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[10][18]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification columns (RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide and Dye Preparation: Dissolve this compound in the Activation Buffer. Dissolve the amine-functionalized dye in the Coupling Buffer.
-
Carboxyl Group Activation:
-
Conjugation Reaction:
-
Immediately add the activated peptide solution to the amine-functionalized dye solution. The molar ratio of activated peptide to dye can be optimized, but a starting point of 1:10 (peptide:dye) may be used to drive the reaction, especially if the peptide's amino groups have not been protected.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Quenching: Add the Quenching Solution to stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the labeled peptide using RP-HPLC as described in Protocol 1. This is essential to remove unreacted dye, peptide, and coupling reagents.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Characterization
Proper characterization is crucial to confirm successful labeling and assess the purity of the final product.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the fluorescent dye.[8] The mass of the labeled peptide should be equal to the sum of the mass of the unlabeled peptide and the mass of the fluorescent dye moiety.[8]
-
RP-HPLC: Assess the purity of the labeled peptide. A single, well-defined peak corresponding to the fluorescently labeled peptide indicates high purity.[15]
-
Fluorescence Spectroscopy: Characterize the photophysical properties of the labeled peptide, including its excitation and emission maxima, quantum yield, and fluorescence lifetime.[19] These properties can be influenced by the local environment of the dye.[20]
Data Presentation
Quantitative data from the labeling and characterization process should be summarized for clarity and reproducibility.
Table 1: Summary of Labeling Reaction Parameters
| Parameter | Amine Labeling (NHS-Ester) | Carboxyl Labeling (EDC/NHS) |
| Peptide Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Molar Ratio (Dye:Peptide) | 8:1 to 20:1 | 10:1 (Amine-Dye:Peptide) |
| Molar Ratio (EDC:Peptide) | N/A | 1.5:1 to 5:1 |
| Molar Ratio (Sulfo-NHS:Peptide) | N/A | 1.5:1 to 5:1 |
| Reaction pH | 8.3 - 8.5 | Activation: 4.7-6.0, Coupling: 7.2-7.5 |
| Reaction Time | 1-2 hours | Activation: 15-30 min, Coupling: 2-4 hours |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
Table 2: Characterization of Fluorescently Labeled this compound
| Parameter | Expected Value/Method | Purpose |
| Purity | >95% (as determined by RP-HPLC) | Ensures removal of unreacted reagents |
| Molecular Weight | Theoretical Mass ± 1 Da (by MS) | Confirms covalent attachment of the dye |
| Excitation Maximum (λex) | Dye-specific (e.g., ~494 nm for Fluorescein) | Defines optimal excitation wavelength |
| Emission Maximum (λem) | Dye-specific (e.g., ~518 nm for Fluorescein) | Defines optimal emission wavelength |
| Labeling Efficiency | Calculated based on HPLC peak areas or UV-Vis | Determines the yield of the reaction |
Visualizations
Caption: General workflow for fluorescent labeling of peptides.
Caption: Strategies for labeling amine and carboxyl groups on this compound.
References
- 1. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Utilizing H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Lys-OH, a dipeptide composed of L-methionine and L-lysine, is a valuable tool for investigating cellular metabolism, nutrient sensing, and signaling pathways. As a readily available source of two essential amino acids, its uptake and subsequent hydrolysis can influence a variety of cellular processes, including protein synthesis, cell growth, and stress responses. These application notes provide detailed protocols for utilizing this compound in cell-based assays to explore its transport kinetics, impact on cell viability and proliferation, and its role in modulating the mTOR signaling pathway.
The constituent amino acids of this compound play critical roles in cell physiology. L-lysine is a fundamental building block for proteins and is involved in collagen formation and calcium homeostasis.[1] L-methionine is crucial for protein synthesis and serves as a precursor for other important molecules, including the universal methyl donor S-adenosylmethionine (SAM).[2][3] Dipeptides are transported into cells by specific transporters, such as PepT1 and PepT2, and are then typically hydrolyzed into their constituent amino acids.[4][5] The release of methionine and lysine (B10760008) within the cell can activate nutrient-sensing pathways, most notably the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation.[6][7]
These protocols will enable researchers to characterize the biological effects of this compound and similar dipeptides, providing insights into nutrient transport and its downstream consequences.
Application 1: Characterizing Cellular Uptake of this compound
This application focuses on determining the kinetics of this compound transport into cells and its potential to compete with other dipeptides for uptake.
Experimental Protocol: Dipeptide Uptake and Competitive Inhibition Assay
This protocol describes how to measure the uptake of a labeled dipeptide in the presence and absence of this compound to determine if they share a common transport mechanism.
Materials:
-
Cell line of interest (e.g., Caco-2, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled dipeptide (e.g., [³H]Gly-Sar) or a fluorescently labeled dipeptide
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and scintillation fluid (for radiolabeled substrates)
-
Fluorometer (for fluorescently labeled substrates)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to near confluence.[8]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with transport buffer pre-warmed to 37°C.
-
Inhibition: Add 200 µL of transport buffer containing various concentrations of this compound (the competitor) to the appropriate wells. For the control wells (no competition), add 200 µL of transport buffer alone. Incubate for 15-30 minutes at 37°C.[8]
-
Uptake Initiation: Add 50 µL of the labeled dipeptide solution to each well to initiate the uptake. The final concentration of the labeled dipeptide should be near its Km for the transporter, if known.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the labeled dipeptide.
-
Termination: To stop the uptake, rapidly aspirate the solution and wash the cells three times with 1 mL of ice-cold PBS.[8]
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 20 minutes.
-
Quantification:
-
For Radiolabeled Dipeptide: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For Fluorescently Labeled Dipeptide: Measure the fluorescence of the cell lysate using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Protein Normalization: Determine the protein concentration of each cell lysate using a BCA assay to normalize the uptake data.
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary:
| Competitor | Labeled Substrate | Cell Line | IC50 (µM) |
| This compound | [³H]Gly-Sar | Caco-2 | Data to be determined |
| This compound | [³H]Gly-Sar | HEK293 | Data to be determined |
| Dipeptide X | [³H]Gly-Sar | Caco-2 | Example Value |
Application 2: Assessing the Impact of this compound on Cell Viability and Proliferation
This application provides a method to evaluate the effect of this compound supplementation on cell health and growth, which is particularly relevant for optimizing cell culture media or for cytotoxic screening.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot cell viability against the concentration of this compound to generate a dose-response curve.
Quantitative Data Summary:
| Treatment | Cell Line | Incubation Time (h) | EC50 / IC50 (µM) |
| This compound | HeLa | 48 | Data to be determined |
| This compound | A549 | 48 | Data to be determined |
| Positive Control | Doxorubicin | 48 | Example Value |
Application 3: Investigating the Modulation of mTOR Signaling by this compound
This application details the use of Western blotting to analyze the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound. Activation of mTOR signaling is expected as the dipeptide is hydrolyzed to its constituent amino acids.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation
This protocol allows for the detection of changes in the phosphorylation of mTOR, S6 Kinase (S6K), and 4E-BP1.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements, including serum for starvation/stimulation
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70 S6K (Thr389), anti-p70 S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach. For serum-starvation experiments, replace the growth medium with serum-free medium for 16-24 hours. Then, treat the cells with different concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein samples to the same concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. For each target, calculate the ratio of the phosphorylated protein to the total protein.
Quantitative Data Summary:
| Treatment Concentration (µM) | Cell Line | p-mTOR/mTOR Ratio (Fold Change) | p-S6K/S6K Ratio (Fold Change) | p-4E-BP1/4E-BP1 Ratio (Fold Change) |
| 0 (Control) | MCF-7 | 1.0 | 1.0 | 1.0 |
| 10 | MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| 50 | MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| 100 | MCF-7 | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for the competitive dipeptide uptake assay.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [iastatedigitalpress.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols: H-Met-Lys-OH for Epitope Mapping and Antibody Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Met-Lys-OH (Methionyl-Lysine) serves as a valuable tool in immunological research, particularly in the fields of epitope mapping and antibody screening.[1] Epitopes, the specific parts of an antigen recognized by an antibody, can be linear or conformational. Linear epitopes are formed by a continuous sequence of amino acids, while conformational epitopes consist of amino acids that are brought together by the three-dimensional folding of a protein.[2] Understanding the precise epitopes that antibodies recognize is crucial for the development of diagnostics, vaccines, and targeted therapeutics.
This document provides detailed application notes and protocols for utilizing the this compound dipeptide and peptides containing the Met-Lys motif in epitope mapping and antibody screening workflows.
Core Applications
The this compound dipeptide and peptides incorporating this motif can be employed in various immunoassays to:
-
Identify and Characterize Linear Epitopes: Short peptides containing the Met-Lys sequence can be synthesized and used to determine if this motif is part of a linear epitope recognized by a specific antibody.
-
Screen Antibody Libraries: this compound can be used as a target in screening assays to identify antibodies from a library that specifically recognize this dipeptide motif.
-
Determine Antibody Specificity and Cross-Reactivity: By using this compound and related peptides in competitive assays, the specificity of an antibody and its potential for cross-reactivity with other molecules can be assessed.
Experimental Protocols
Protocol 1: Direct ELISA for Screening Antibodies Against a Met-Lys Motif
This protocol outlines a direct Enzyme-Linked Immunosorbent Assay (ELISA) to screen for antibodies that bind to the this compound motif.
Materials:
-
This compound peptide
-
96-well high-binding polystyrene microtiter plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin in PBST)
-
Primary antibodies to be screened (e.g., from hybridoma supernatants or purified antibody preparations)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dissolve this compound in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Discard the blocking solution and wash the wells three times with 200 µL of Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of each primary antibody sample (diluted in Blocking Buffer) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Discard the primary antibody solution and wash the wells three times with 200 µL of Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the wells five times with 200 µL of Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Protocol 2: Competitive ELISA for Determining Specificity and Affinity
This protocol describes a competitive ELISA to determine the specificity of an antibody for the this compound motif and to estimate its binding affinity through the determination of the half-maximal inhibitory concentration (IC50).
Materials:
-
All materials from Protocol 1
-
A known antibody that binds to this compound (Control Antibody)
-
This compound peptide (as competitor)
-
Other control peptides (e.g., H-Met-Ala-OH, H-Ala-Lys-OH, unrelated peptide)
Procedure:
-
Coating and Blocking: Coat the 96-well plate with this compound and block non-specific sites as described in Protocol 1 (Steps 1-4).
-
Competition Reaction:
-
In a separate 96-well plate (a "pre-incubation plate"), prepare serial dilutions of the this compound competitor peptide in Blocking Buffer.
-
Add a fixed, pre-determined concentration of the primary antibody to each well of the pre-incubation plate.
-
Incubate the antibody-competitor mixture for 1-2 hours at room temperature.
-
-
Transfer to Coated Plate: Transfer 100 µL of the antibody-competitor mixture from the pre-incubation plate to the corresponding wells of the this compound-coated and blocked plate.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Discard the solutions and wash the wells three times with 200 µL of Wash Buffer.
-
Secondary Antibody Incubation, Detection, and Measurement: Proceed as described in Protocol 1 (Steps 7-11).
Data Analysis:
The signal generated is inversely proportional to the concentration of the free this compound peptide in the pre-incubation step. Plot the absorbance against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the antibody binding to the coated peptide.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the experiments described above.
Table 1: Direct ELISA Screening Results for Anti-Met-Lys Antibodies
| Antibody Clone | Target Peptide | Absorbance at 450 nm (O.D.) | Binding Interpretation |
| MAb-MK-01 | This compound | 1.852 | Strong Binding |
| MAb-MK-02 | This compound | 0.215 | Weak/No Binding |
| MAb-MK-03 | This compound | 1.678 | Strong Binding |
| Control MAb | This compound | 0.150 | No Binding |
| MAb-MK-01 | Unrelated Peptide | 0.145 | No Binding |
Table 2: Competitive ELISA Data for MAb-MK-01 Specificity
| Competing Peptide | IC50 (µM) | Relative Specificity |
| This compound | 0.5 | High |
| H-Met-Ala-OH | > 100 | Low |
| H-Ala-Lys-OH | 55 | Moderate |
| Unrelated Peptide | > 1000 | Very Low |
Visualizations
Experimental Workflow for Antibody Screening
Caption: Workflow for direct ELISA-based antibody screening.
Competitive ELISA Principle
Caption: Principle of competitive ELISA for antigen detection.
Hypothetical Signaling Pathway Activation
In a scenario where an antibody recognizes a Met-Lys motif on a cell surface receptor, it could trigger a downstream signaling cascade. The following diagram illustrates a generic signaling pathway that could be activated upon antibody binding.
Caption: Generic signaling pathway activated by antibody binding.
References
Application Notes and Protocols for H-Met-Lys-OH Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the dissolution and storage of H-Met-Lys-OH (Methionyl-lysine), a dipeptide with potential applications in various research and development fields. Adherence to these protocols will help ensure the integrity and stability of the peptide for reliable experimental outcomes.
Physicochemical Properties and Solubility
This compound is a dipeptide composed of a hydrophobic amino acid, Methionine (Met), and a basic amino acid, Lysine (B10760008) (Lys). The presence of the lysine residue, with its primary amine side chain (pKa ≈ 10.5), and the N-terminal amine group confers a net positive charge to the molecule at neutral pH, classifying it as a basic peptide . This property is the primary determinant for its solubility characteristics.
Due to the methionine residue, this peptide is susceptible to oxidation.[1][2] The thioether group in methionine can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone, which can alter the peptide's biological activity.[1] Therefore, special precautions should be taken during its handling and storage.
Table 1: Summary of Solubility and Stability Data for Basic and Methionine-Containing Peptides
| Parameter | Guideline | Recommendations for this compound |
| Form | Lyophilized powder | Store in a desiccated environment at -20°C or -80°C.[3] |
| Primary Solvent | Sterile, purified water | Attempt dissolution in sterile water first. |
| Secondary Solvent (if needed) | Dilute acidic solutions (e.g., 1-10% acetic acid) | If insoluble in water, use a small amount of 1% acetic acid to dissolve, then dilute with water.[4][5] |
| Organic Co-solvents (for highly hydrophobic peptides) | DMSO, DMF, Acetonitrile | Avoid DMSO due to the risk of oxidizing the methionine residue.[6] If absolutely necessary, use high-purity, anhydrous DMSO in minimal amounts. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] |
| Short-term Solution Stability (2-8°C) | Generally stable for a few days to a week. | For basic peptides, stability can range from 2-8 weeks at 2-8°C.[7] However, due to the methionine, shorter durations are recommended. |
| Long-term Solution Stability (-20°C) | Can be stable for several months. | Store frozen for up to several months. For longer-term storage, -80°C is preferable.[3][7] |
| Precautions for Methionine | Use oxygen-free solvents; avoid strong oxidizing agents. | Dissolve in degassed water or buffer. Blanket the vial with an inert gas (argon or nitrogen) before sealing for storage.[6][8] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol is designed for dissolving lyophilized this compound powder. It is recommended to test the solubility of a small amount of the peptide first before dissolving the entire batch.
Materials:
-
Lyophilized this compound
-
Sterile, purified water (degassed)
-
1% Acetic Acid solution (sterile)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide powder.
-
Initial Dissolution Attempt (Water):
-
Add the appropriate volume of sterile, degassed water to the vial to achieve the desired stock concentration.
-
Gently vortex the vial to mix.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble in water. Proceed to step 5.
-
-
Secondary Dissolution (Acidic Solution):
-
If the peptide does not fully dissolve in water, add a small volume of 1% acetic acid dropwise while vortexing. Use the minimum amount necessary to achieve a clear solution.
-
Once the peptide is dissolved, you can dilute the solution with sterile, degassed water to the final desired concentration.
-
-
Sonication (Optional): If aggregation is suspected, briefly sonicate the solution in a water bath sonicator. Avoid excessive heating.
-
Final Preparation: Once the peptide is completely dissolved, the stock solution is ready for use or for aliquoting and storage.
Protocol for Storing this compound Solutions
Proper storage is critical to maintain the stability and biological activity of this compound.
Materials:
-
Prepared this compound stock solution
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Inert gas (Argon or Nitrogen) - Optional but recommended
Procedure:
-
Aliquoting: Dispense the this compound stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Inert Gas Purge (Optional): To minimize oxidation of the methionine residue, gently flush the headspace of each aliquot tube with an inert gas like argon or nitrogen before capping.
-
Short-Term Storage: For use within a few days, aliquots can be stored at 4°C.
-
Long-Term Storage: For storage longer than a few days, store the aliquots at -20°C or, for extended periods, at -80°C.[3][7]
Diagrams
Caption: Experimental workflow for dissolving and storing this compound solutions.
Caption: Potential metabolic fate of this compound following cellular uptake.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. jpt.com [jpt.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. proimmune.com [proimmune.com]
- 7. How To Store Peptides - Peptagenix Peptides [peptagenix.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols for H-Met-Lys-OH in Peptide Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide microarrays have emerged as a powerful platform for high-throughput screening, enabling the simultaneous analysis of thousands of peptide interactions in a single experiment. This technology is instrumental in various research areas, including enzyme substrate identification, protein-protein interaction mapping, and drug discovery. The dipeptide H-Met-Lys-OH (Methionyl-Lysine) presents a unique substrate for microarray-based assays due to the distinct properties of its constituent amino acids. Lysine (B10760008), with its primary amine in the side chain, is a common target for post-translational modifications, notably phosphorylation by kinases. Methionine, containing a sulfur atom, can be involved in specific binding interactions and is susceptible to oxidation, which can act as a regulatory mechanism.
These application notes provide a comprehensive guide to utilizing this compound in peptide microarrays for high-throughput screening. Detailed protocols for kinase inhibitor screening and protein binding assays are presented, along with data analysis guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation
Table 1: Hypothetical Kinase Inhibition Data for this compound Peptide Microarray
| Inhibitor Compound | Concentration (µM) | Normalized Fluorescence Signal (a.u.) | % Inhibition | IC50 (µM) |
| Staurosporine | 0.01 | 8500 | 15.0 | 0.08 |
| 0.1 | 5500 | 45.0 | ||
| 1 | 1500 | 85.0 | ||
| 10 | 500 | 95.0 | ||
| Compound X | 0.1 | 9200 | 8.0 | 12.5 |
| 1 | 7500 | 25.0 | ||
| 10 | 4800 | 52.0 | ||
| 100 | 2300 | 77.0 | ||
| DMSO (Control) | - | 10000 | 0.0 | - |
Table 2: Hypothetical Protein Binding Data for this compound Peptide Microarray
| Binding Protein | Concentration (nM) | Normalized Fluorescence Signal (a.u.) | Dissociation Constant (Kd) (nM) |
| SH2 Domain Protein | 1 | 1200 | 85 |
| 10 | 4500 | ||
| 100 | 8200 | ||
| 1000 | 9500 | ||
| Bromodomain Protein | 1 | 800 | >1000 |
| 10 | 950 | ||
| 100 | 1100 | ||
| 1000 | 1500 | ||
| BSA (Control) | 1000 | 500 | - |
Experimental Protocols
Protocol 1: High-Throughput Kinase Inhibitor Screening using this compound Peptide Microarrays
This protocol outlines a method to screen for inhibitors of a kinase that phosphorylates the lysine residue in this compound.
1. Peptide Microarray Fabrication:
-
Synthesis of this compound: The dipeptide is synthesized using standard Fmoc-based solid-phase peptide synthesis. Fmoc-Lys(Boc)-OH and Fmoc-Met-OH are common starting materials.[1][2][3] The C-terminus is typically coupled to a linker with a terminal amine or other reactive group for immobilization.
-
Spotting: The synthesized this compound peptide is dissolved in a suitable spotting buffer (e.g., 50% DMSO in water) to a final concentration of 1-2 mg/mL.
-
Arraying: The peptide solution is spotted onto a functionalized glass slide (e.g., epoxy- or NHS-activated) using a robotic microarrayer. Each slide can contain multiple subarrays for replicate experiments.[4]
-
Post-Spotting Processing: The slides are incubated in a humid chamber to allow for covalent immobilization of the peptide. Remaining active groups on the slide surface are then blocked using a suitable blocking agent (e.g., ethanolamine).
2. Kinase Assay:
-
Rehydration and Blocking: The peptide microarray is rehydrated with kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Non-specific binding sites are blocked by incubating the slide with a blocking buffer (e.g., 1% BSA in kinase buffer) for 1 hour at room temperature.[5]
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase of interest, ATP (e.g., 100 µM), and the test inhibitor compounds at various concentrations in kinase buffer. A DMSO control (no inhibitor) should be included.
-
Incubate the microarray with the kinase reaction mixture for 1-2 hours at 30°C.
-
-
Washing: The slide is washed sequentially with kinase buffer, deionized water, and then dried.
3. Detection of Phosphorylation:
-
Primary Antibody Incubation: The slide is incubated with a phospho-specific antibody that recognizes phosphorylated lysine residues (or a general phospho-tyrosine/serine/threonine antibody if the kinase has broader specificity and the lysine is a known substrate) diluted in a suitable antibody buffer for 1 hour at room temperature.
-
Washing: The slide is washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The slide is incubated with a fluorescently labeled secondary antibody (e.g., Cy5-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[5]
-
Final Wash and Drying: The slide is washed thoroughly and dried by centrifugation or under a stream of nitrogen.
4. Data Acquisition and Analysis:
-
Scanning: The microarray is scanned using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Image Analysis: The fluorescence intensity of each spot is quantified using microarray analysis software.
-
Data Normalization: The raw intensity data is normalized to account for variations in spotting and background fluorescence.[6][7][8]
-
% Inhibition Calculation: The percentage of inhibition for each compound is calculated relative to the DMSO control.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: High-Throughput Protein Binding Assay using this compound Peptide Microarrays
This protocol describes a method to screen for proteins that bind to the this compound dipeptide.
1. Peptide Microarray Fabrication:
-
Follow the same procedure as described in Protocol 1 for fabricating the this compound microarray.
2. Binding Assay:
-
Rehydration and Blocking: The microarray is rehydrated with a binding buffer (e.g., PBS with 0.1% Tween 20, pH 7.4). Non-specific binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in binding buffer) for 1 hour at room temperature.[9]
-
Protein Incubation:
-
Prepare solutions of the target proteins (e.g., purified recombinant proteins with an epitope tag like His-tag or GST-tag) at various concentrations in the binding buffer. Include a negative control protein (e.g., BSA).
-
Incubate the microarray with the protein solutions for 1-2 hours at room temperature with gentle agitation.[9]
-
-
Washing: The slide is washed with binding buffer to remove unbound proteins.
3. Detection of Binding:
-
Primary Antibody Incubation: The slide is incubated with a primary antibody that specifically recognizes the epitope tag on the target protein (e.g., anti-His antibody) for 1 hour at room temperature.
-
Washing: The slide is washed with binding buffer.
-
Secondary Antibody Incubation: The slide is incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Final Wash and Drying: The slide is washed and dried.
4. Data Acquisition and Analysis:
-
Scanning and Image Analysis: Follow the same procedure as in Protocol 1.
-
Data Normalization: Normalize the fluorescence intensity data.[6][7][8]
-
Binding Affinity Estimation: The dissociation constant (Kd) can be estimated by plotting the normalized fluorescence intensity against the protein concentration and fitting the data to a saturation binding curve.[10]
Mandatory Visualizations
Caption: Workflow for high-throughput kinase inhibitor screening.
Caption: Workflow for high-throughput protein binding assays.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. bio-rad.com [bio-rad.com]
- 5. jpt.com [jpt.com]
- 6. A computational framework for the analysis of peptide microarray antibody binding data with application to HIV vaccine profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. youtube.com [youtube.com]
- 9. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of H-Met-Lys-OH in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide H-Met-Lys-OH (Methionyl-lysine) is comprised of the essential amino acids methionine and lysine (B10760008). Both amino acids are critical precursors for protein synthesis and play significant roles in cellular metabolism and signaling. Methionine is a key component in methylation processes, while lysine is crucial for protein structure and is a target for post-translational modifications. Given the biological importance of its constituent amino acids, the ability to accurately quantify this compound in biological matrices is essential for pharmacokinetic studies, biomarker discovery, and for understanding its physiological and pathological roles.
Amino acids are known to be key regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. The presence of amino acids, including methionine and lysine, activates mTORC1, leading to downstream effects on protein synthesis.
This application note presents a robust and sensitive method for the quantitative analysis of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.
Signaling Pathway
The constituent amino acids of this compound, methionine and lysine, are known to activate the mTORC1 signaling pathway. This pathway is a master regulator of cell growth and protein synthesis. The diagram below illustrates the general mechanism of amino acid sensing leading to mTORC1 activation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
H-Met-Lys(¹³C₆, ¹⁵N₂)-OH stable isotope-labeled internal standard (SIL-IS)
-
LC-MS grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), >99% purity
-
Human plasma with K₂EDTA as anticoagulant
-
Methanol (MeOH), LC-MS grade
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
SIL-IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in the same manner.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of ACN:Water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the SIL-IS stock solution in 50:50 ACN:Water.
Sample Preparation Workflow
The sample preparation is based on a simple and efficient protein precipitation method to extract the analyte and internal standard from the plasma matrix.
Application Notes and Protocols for H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Met-Lys-OH, a dipeptide composed of L-methionine and L-lysine, is a naturally occurring metabolite with potential applications in various research fields.[1] This document provides detailed application notes and protocols for the handling, storage, and experimental use of this compound. The information is intended to guide researchers on its safe and effective utilization in laboratory settings. While specific research on this dipeptide is limited, its biological role can be inferred from the known functions of its constituent amino acids, which are involved in crucial cellular processes such as protein synthesis, metabolic regulation, and antioxidant defense.[2][3][4]
Chemical and Physical Properties
This compound, also known as Methionyl-lysine, is a dipeptide with the following properties.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃N₃O₃S | [1] |
| Molecular Weight | 277.39 g/mol | [1] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | [1] |
| CAS Number | 45214-88-8 | [5] |
| Appearance | Solid (likely a white to off-white powder) | [1] |
| Solubility | Expected to be soluble in aqueous solutions. | [6] |
Handling and Safety Precautions
| Precaution Category | Recommended Procedure |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. |
| Ventilation | Use in a well-ventilated area to avoid inhalation of dust. |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[5] |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| First Aid - Skin Contact | Wash with soap and water. |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid - Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited. However, based on the known roles of its constituent amino acids, L-methionine and L-lysine, several potential biological activities and signaling pathways can be inferred.
L-lysine is an essential amino acid crucial for protein synthesis and has been shown to play a role in calcium homeostasis and the immune response.[7] L-methionine, another essential amino acid, is a precursor for S-adenosylmethionine (SAM), a universal methyl donor, and is involved in antioxidant defense.[3][4] The dipeptide this compound is likely transported into cells via peptide transporters and then hydrolyzed into its constituent amino acids.
Based on the functions of related amino acids, this compound could potentially influence key cellular signaling pathways such as the mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and stress responses.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound in various experimental systems.
Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water, phosphate-buffered saline (PBS), or cell culture medium) to create a concentrated stock solution (e.g., 10 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Culture Treatment
This protocol describes a general workflow for treating cultured cells with this compound to assess its biological effects.
Cell Viability Assay (MTT Assay)
This assay can be used to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis
This protocol can be used to investigate the effect of this compound on the expression or phosphorylation status of proteins in target signaling pathways (e.g., mTOR, AMPK).
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a dipeptide with potential for various research applications. While further studies are needed to fully elucidate its specific biological functions, the protocols and information provided in this document offer a foundation for its safe handling and experimental use. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for more detailed methodologies.
References
- 1. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lysine enhances methionine content by modulating the expression of S-adenosylmethionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing methionine oxidation during H-Met-Lys-OH synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the successful synthesis of the dipeptide H-Met-Lys-OH, with a specific focus on preventing the oxidation of the methionine residue.
Frequently Asked Questions (FAQs)
Q1: During the analysis of my synthesized this compound, I observed a significant peak with a +16 Da mass shift. What is this impurity?
A1: A +16 Da mass shift in your mass spectrometry analysis is the characteristic signature of methionine oxidation, where the thioether side chain of methionine is oxidized to methionine sulfoxide (B87167) (Met(O)). This is a common side reaction during peptide synthesis, particularly during the final cleavage step from the solid support.[1][2]
Q2: What are the primary causes of methionine oxidation during the synthesis of this compound?
A2: The thioether side chain of methionine is highly susceptible to oxidation.[1] The primary causes include:
-
Acidic Cleavage: The final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA) is the main stage where oxidation occurs.[3][4][5] Reactive species can be generated during this step that readily oxidize the methionine residue.
-
Atmospheric Oxygen: Prolonged exposure of the peptide to air, especially in solution, can contribute to oxidation.[6]
-
Reagent Purity: Impurities such as peroxides in solvents can also lead to unwanted oxidation.
Q3: Besides oxidation, are there other common side reactions I should be aware of when synthesizing methionine-containing peptides?
A3: Yes, another significant side reaction is the S-alkylation (specifically, tert-butylation) of the methionine residue. This occurs under acidic conditions, such as the final cleavage step, and results in the formation of a sulfonium (B1226848) salt.[3][4][7]
Q4: What are the most effective strategies to prevent methionine oxidation during synthesis?
A4: There are two primary strategies to counteract methionine oxidation:
-
Use of Scavengers in the Cleavage Cocktail: Incorporating antioxidants or reducing agents (scavengers) into the TFA cleavage cocktail is the most common preventative measure. These scavengers neutralize oxidative species as they form.[2]
-
"Oxidation-Reduction" Strategy: This involves intentionally using pre-oxidized Fmoc-Met(O)-OH during the synthesis. The resulting peptide, containing methionine sulfoxide, is often more soluble, which can aid in purification. The methionine sulfoxide is then reduced back to methionine in a subsequent step.[8]
Q5: Can oxidized methionine be reversed?
A5: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be done either post-cleavage in solution or in some cases, during the cleavage process itself by using specific reducing agents in the cleavage cocktail.[1][7] A common method involves using reagents like ammonium (B1175870) iodide and dimethylsulfide (DMS).[1][3]
Troubleshooting Guide
Problem 1: My mass spectrum shows a near 50:50 ratio of the desired this compound and the +16 Da oxidized product.
-
Primary Cause: This indicates significant oxidation during the final acidolytic cleavage step. Your cleavage cocktail likely lacked effective scavengers to protect the methionine residue.[1]
-
Solution: Employ a cleavage cocktail specifically designed to suppress methionine oxidation. For peptides that do not contain other sensitive residues like Cysteine (Cys) or Tryptophan (Trp), a standard scavenger cocktail can be used. For more complex peptides, a more robust cocktail is recommended.
Problem 2: I am still observing some level of oxidation even with scavengers in my cleavage cocktail.
-
Primary Cause: The scavenger concentration might be insufficient, the cleavage time might be too long, or the temperature might be too high, which can increase the rate of side reactions.[3]
-
Solutions:
-
Increase Scavenger Concentration: Ensure your scavengers are fresh and used in the recommended concentrations.
-
Optimize Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 6°C) to slow down the rate of both oxidation and S-alkylation.[3]
-
Use a More Robust Cocktail: Consider using a more complex and potent cleavage cocktail, such as Reagent H or a cocktail containing triphenylphosphine (B44618) (PPh₃) and trimethylsilyl (B98337) chloride (TMSCl).[4][5]
-
Problem 3: My crude peptide has poor solubility, making purification difficult.
-
Primary Cause: The peptide sequence itself may be hydrophobic or prone to aggregation.
-
Solution: Consider the "Oxidation-Reduction" strategy. Synthesize the peptide using Fmoc-Met(O)-OH. The resulting oxidized peptide is more polar and often exhibits improved solubility, which can significantly facilitate HPLC purification. After purification, the Met(O) residue can be quantitatively reduced back to Met.[8]
Quantitative Data on Cleavage Cocktails
The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation.
| Cleavage Cocktail Composition (v/v unless stated) | Target Peptide | % Oxidation Observed | Reference |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Amyloid-beta (1-42) | ~50% | [1] |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Peptides without Cys | Eradicated (0%) | [2][4][5] |
| TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | Peptides with Cys | Eradicated (0%) | [2][4][5] |
| Reagent H: TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | General Met-peptides | Significantly reduced/eliminated | [3][6] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, TMSCl: Trimethylsilyl chloride, Me₂S (or DMS): Dimethylsulfide, PPh₃: Triphenylphosphine, EDT: 1,2-ethanedithiol.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin using the Fmoc/tBu strategy.
-
Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
-
Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH):
-
Dissolve Fmoc-Lys(Boc)-OH (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 15 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of the Second Amino Acid (Fmoc-Met-OH):
-
In a separate vessel, dissolve Fmoc-Met-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5x). Perform a Kaiser test to ensure complete coupling.
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the Fmoc group from the N-terminal methionine.
-
Protocol 2: Cleavage and Deprotection with Oxidation Prevention
This protocol uses a cleavage cocktail designed to eradicate methionine oxidation.
-
Reagent Preparation (Cleavage Cocktail A):
-
In a fume hood, prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v).
-
Just before use, dissolve Triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.[2]
-
-
Cleavage Reaction:
-
Wash the dried peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether.
-
Dry the final peptide product under a high vacuum.[6]
-
Protocol 3: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol is for peptides synthesized using Fmoc-Met(O)-OH.
-
Reagents:
-
Crude or purified peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
-
Reduction Procedure:
-
Dissolve the crude, oxidized peptide in TFA.
-
Add ammonium iodide and dimethylsulfide to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by HPLC to determine the optimal reaction time.
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[2]
-
Visualizations
Caption: General workflow for the solid-phase peptide synthesis of this compound.
Caption: Methionine oxidation pathway and points of intervention.
Caption: Troubleshooting decision tree for methionine oxidation.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right protecting group for lysine in H-Met-Lys-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate protecting group for the ε-amino group of lysine (B10760008) during the solution-phase synthesis of the dipeptide H-Met-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing a methionine-containing peptide like this compound?
A1: The main challenges involve the methionine residue, which is susceptible to oxidation and S-alkylation. The thioether side chain of methionine can be oxidized to a sulfoxide (B87167) during synthesis and particularly during acidic deprotection steps.[1][2] Additionally, the use of acid-labile protecting groups can lead to the alkylation of the methionine sulfur by carbocations generated during deprotection.[2][3]
Q2: Which protecting group strategies are most suitable for the solution-phase synthesis of this compound?
A2: For the solution-phase synthesis of a dipeptide like this compound, two primary orthogonal strategies are recommended: the Boc/Z strategy and the Fmoc/Boc strategy.[4] Orthogonal protection allows for the selective removal of one protecting group without affecting others, which is crucial for a controlled synthesis.[5][6]
-
Boc/Z Strategy: This is a more traditional and cost-effective approach.[4] It uses an acid-labile tert-butyloxycarbonyl (Boc) group for the Nα-protection of methionine and a hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group for the ε-amino protection of lysine.[4]
-
Fmoc/Boc Strategy: This is a widely used modern strategy that employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the Nα-protection of methionine and an acid-labile Boc group for the ε-amino protection of lysine.[4] This strategy often results in higher yields and uses milder conditions for the deprotection of the growing peptide chain.[4]
Q3: How do I choose between the Boc/Z and Fmoc/Boc strategies?
A3: The choice depends on several factors, including the scale of your synthesis, cost considerations, and the presence of other functional groups. The Boc/Z strategy is often more economical for larger-scale syntheses.[4] However, the Fmoc/Boc strategy is generally preferred for its milder Nα-deprotection conditions (using a base like piperidine), which can be advantageous.[7] For the final deprotection in the Boc/Z strategy, catalytic hydrogenation is used, which avoids strong acids that can promote methionine side reactions.[4] In contrast, the final deprotection in the Fmoc/Boc strategy requires strong acid (like TFA) to remove the Boc group, necessitating the use of scavengers to protect the methionine residue.[1][]
Q4: What are the best protecting groups for the C-terminus of lysine during the synthesis?
A4: To prevent self-coupling, the C-terminal carboxylic acid of lysine must be protected, typically as an ester.[9][10] For the Boc/Z strategy, a methyl (OMe) or ethyl (OEt) ester is common, which is removed by saponification.[4] In the Fmoc/Boc strategy, a tert-butyl (OtBu) ester is often used, as it can be cleaved simultaneously with the lysine side-chain Boc group under acidic conditions.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Final Dipeptide
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling | Select a high-efficiency coupling reagent like HATU, HBTU, or PyBOP, which often give faster reactions and higher yields than classic carbodiimides like DCC or EDC.[11][12] Ensure anhydrous conditions and use an appropriate base like DIPEA. |
| Incomplete Deprotection | Monitor deprotection steps carefully using TLC or LC-MS. For Boc removal, ensure sufficient reaction time with TFA.[13] For Z group removal, ensure the catalyst is active and the hydrogen pressure is adequate.[14] |
| Purification Losses | Significant product loss can occur during workup and purification. Optimize extraction and precipitation steps. For HPLC purification, use a suitable column and gradient to ensure good separation and recovery.[11] |
| Side Reactions | Unwanted side reactions, such as racemization or reactions involving the lysine side chain, can consume starting materials. Using additives like HOBt or Oxyma Pure with carbodiimide (B86325) coupling agents can minimize racemization.[15][16] |
Issue 2: Presence of a +16 Da Impurity in the Final Product
| Potential Cause | Troubleshooting Steps |
| Methionine Oxidation | A +16 Da mass shift is characteristic of methionine oxidation to methionine sulfoxide (Met(O)).[17] This commonly occurs during final acidic cleavage (e.g., with TFA).[1] To prevent this, add scavengers to the cleavage cocktail.[17] |
| Preventative Measures | For TFA cleavage, use a scavenger cocktail such as TFA/Water/TIS (95:2.5:2.5) or add antioxidants like dimethyl sulfide (B99878) (DMS) or ammonium (B1175870) iodide.[1][17] |
| Remedial Measures | If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine in solution using reagents like ammonium iodide and dimethylsulfide.[1] |
Issue 3: Incomplete Removal of the Z (Cbz) Group by Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The sulfur in methionine can poison the Palladium catalyst (Pd/C), leading to incomplete or sluggish deprotection.[4] |
| Optimization | Increase the catalyst loading (e.g., up to 1:1 weight ratio with the peptide). Ensure the catalyst is fresh and active. Use a different solvent if necessary. In some cases, transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) can be effective.[18] |
Data Presentation
Table 1: Comparison of Protecting Group Strategies for this compound Synthesis
| Feature | Boc/Z Strategy | Fmoc/Boc Strategy |
| Nα-Met Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nε-Lys Protection | Z (benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Strong Acid (e.g., TFA) | Mild Base (e.g., 20% piperidine (B6355638) in DMF) |
| Final Deprotection | Catalytic Hydrogenation (H₂/Pd/C) | Strong Acid (e.g., TFA with scavengers) |
| Advantages | Cost-effective, avoids strong acid in final step.[4] | Milder Nα-deprotection, often higher yields.[4] |
| Disadvantages | Potential for catalyst poisoning by Met.[4] | Final deprotection requires strong acid and scavengers to protect Met.[1] |
Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Inexpensive and widely available.[12] | High risk of racemization without additives; byproduct can be difficult to remove.[11] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency, low racemization, fast reaction times.[12][15] | More expensive; some have safety concerns.[11] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, avoids carcinogenic byproducts of older reagents.[12] | Can be less reactive than HATU for some couplings.[11] |
Experimental Protocols
Protocol 1: Boc/Z Strategy for this compound Synthesis
-
Protection of Lysine: Protect the C-terminus of H-Lys-OH as a methyl ester to yield H-Lys-OMe. Then, protect the ε-amino group with a Z group using benzyl (B1604629) chloroformate to obtain H-Lys(Z)-OMe.
-
Protection of Methionine: Protect the Nα-amino group of methionine with a Boc group using di-tert-butyl dicarbonate (B1257347) to yield Boc-Met-OH.
-
Coupling:
-
Dissolve Boc-Met-OH (1.1 eq) and a coupling agent like HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add H-Lys(Z)-OMe (1.0 eq) to the mixture.
-
Stir at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Work up the reaction by aqueous extraction to isolate the protected dipeptide, Boc-Met-Lys(Z)-OMe.
-
-
Saponification:
-
Dissolve the protected dipeptide in a mixture of MeOH and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the ester is hydrolyzed.
-
Neutralize with dilute HCl and remove the methanol (B129727) under reduced pressure to obtain Boc-Met-Lys(Z)-OH.[4]
-
-
Final Deprotection:
-
Dissolve Boc-Met-Lys(Z)-OH in methanol.
-
Add 10% Pd/C catalyst (consider a higher loading, e.g., 20-50% by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[4]
-
Filter through Celite to remove the catalyst and concentrate the filtrate to yield this compound.
-
Protocol 2: Fmoc/Boc Strategy for this compound Synthesis
-
Protection of Lysine: Protect the C-terminus of H-Lys(Boc)-OH as a tert-butyl ester to yield H-Lys(Boc)-OtBu.
-
Protection of Methionine: Protect the Nα-amino group of methionine with an Fmoc group using Fmoc-OSu to yield Fmoc-Met-OH.
-
Coupling:
-
Dissolve Fmoc-Met-OH (1.1 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add H-Lys(Boc)-OtBu (1.0 eq) to the mixture.
-
Stir at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Work up the reaction by aqueous extraction to isolate the protected dipeptide, Fmoc-Met-Lys(Boc)-OtBu.
-
-
Fmoc Deprotection:
-
Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the crude H-Met-Lys(Boc)-OtBu.[4]
-
-
Final Deprotection:
-
Dissolve the crude dipeptide in a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5).[4]
-
Stir at room temperature for 2-3 hours.
-
Concentrate the reaction mixture and precipitate the product with cold diethyl ether.
-
Collect the precipitate by centrifugation and dry under vacuum to yield this compound as a TFA salt.
-
Mandatory Visualizations
Caption: Boc/Z strategy workflow for this compound synthesis.
Caption: Fmoc/Boc strategy workflow for this compound synthesis.
Caption: Decision tree for selecting a protecting group strategy.
References
- 1. biotage.com [biotage.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. google.com [google.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage of H-Met-Lys-OH from Resin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of the dipeptide H-Met-Lys-OH from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving a methionine-containing peptide like this compound?
A1: The main challenge is the oxidation of the methionine thioether side chain to form methionine sulfoxide (B87167) (Met(O)).[1][2] This results in a mass increase of +16 Da in the final product and is a common side reaction during the acidic conditions of cleavage, particularly with trifluoroacetic acid (TFA).[1][3]
Q2: How do I select the appropriate cleavage cocktail for this compound?
A2: The choice of cleavage cocktail is critical and depends on preventing methionine oxidation. While a standard minimalist cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) is suitable for simple peptides, it is not recommended for methionine-containing peptides as it does not prevent oxidation.[4][5] For this compound, a specialized cocktail containing scavengers designed to protect methionine is necessary. Reagent H is specifically formulated to minimize methionine side-chain oxidation.[1][6][7] Alternatively, Reagent K is a robust, general-purpose cocktail for peptides with various sensitive residues, including methionine.[4][8]
Q3: How can I confirm if methionine oxidation has occurred?
A3: The most effective way to detect methionine oxidation is through mass spectrometry analysis of the crude peptide. The formation of methionine sulfoxide will result in a mass addition of +16 Da to the expected molecular weight of your peptide.[1][3]
Q4: Is it possible to reverse methionine oxidation after the peptide has been cleaved?
A4: Yes, it is often possible to reduce methionine sulfoxide (Met(O)) back to methionine. This can be achieved by treating the peptide with a solution containing reagents like ammonium (B1175870) iodide and dimethylsulfide (DMS).[3] Another method involves using dithiothreitol (B142953) (DTT).[1] This is often a more practical approach than re-synthesizing the entire peptide.[3]
Q5: What could be the cause of low peptide yield after cleavage?
A5: Low peptide yield can stem from several factors. The most common cause is incomplete cleavage from the resin.[5] This can be due to degraded reagents (especially TFA), insufficient reaction time, or a cleavage cocktail not suited for the peptide-resin linker.[5][9] To diagnose this, you can perform a post-cleavage Kaiser test on the resin beads; a blue color indicates that the peptide is still attached.[5] If cleavage is incomplete, you can subject the resin to a second cleavage step with a fresh cocktail.[10][11]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Mass spectrum shows a significant peak at M+16 Da . | Oxidation of the methionine residue to methionine sulfoxide (Met(O)).[1][3] | Use a specialized cleavage cocktail designed to prevent oxidation, such as Reagent H .[6][7] Ensure all reagents are fresh and consider blanketing the reaction with nitrogen.[12][13] If oxidation has already occurred, perform a reduction step on the cleaved peptide.[3] |
| Low or no peptide yield after precipitation with cold ether. | Incomplete Cleavage: Reaction time was too short, TFA was degraded, or the cocktail was inappropriate.[5] Precipitation Failure: The peptide may be very small and/or hydrophilic, making precipitation in ether difficult. | Confirm incomplete cleavage with a post-cleavage Kaiser test on the resin.[5] Re-cleave the resin with a fresh batch of a more potent cocktail for an extended period (e.g., 3-4 hours).[10] For precipitation issues, reduce the TFA volume under a nitrogen stream before adding cold ether.[10] |
| The final product shows low purity with multiple unidentified peaks. | Incomplete removal of protecting groups: The Boc group on the lysine (B10760008) side chain may not be fully removed. Side reactions: Besides oxidation, reactive cations from protecting groups can cause other modifications if not properly scavenged.[14] | Extend the cleavage reaction time to 3-4 hours and ensure the TFA concentration is sufficient (>90%).[15] Use a comprehensive scavenger cocktail like Reagent K or H that contains multiple scavengers to quench reactive species.[1][4] |
Cleavage Cocktail Compositions
The following table summarizes the compositions of recommended cleavage cocktails for peptides with sensitive residues like methionine.
| Reagent | Composition (v/v/w) | Primary Use & Characteristics |
| Minimalist Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | Suitable for simple peptides without sensitive residues like Met, Cys, or Trp.[11] Not recommended for this compound. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A general-purpose and effective reagent for peptides containing combinations of sensitive residues (Cys, Met, Trp, Tyr).[4][8] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / Dimethylsulfide (DMS) / Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues during cleavage.[1][6][7] |
| Low Odor (Reagent B) | TFA / Phenol / H₂O / TIS (88:5:5:2) | An alternative to thiol-containing cocktails to reduce odor, but it will not prevent methionine oxidation.[4][11] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin using Reagent H
This protocol is optimized to prevent the oxidation of the methionine residue.
Materials:
-
Dried H-Met-Lys(Boc)-OH-Wang resin
-
Reagent H cleavage cocktail (see table above for composition)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA), reagent grade
-
Ice-cold methyl tert-butyl ether or diethyl ether
-
Reaction vessel with a sintered glass funnel
-
Centrifuge tubes
-
Nitrogen gas source
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and then dry it completely under a high vacuum for at least 3 hours.[14]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the Reagent H cocktail just before use. For 100 mg of resin, prepare approximately 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared Reagent H to the dried resin. Ensure the resin is fully suspended. Gently agitate the mixture at room temperature for 2-3 hours.[8][9] For peptides with multiple sensitive residues, the time can be extended.
-
Peptide Filtration: After the reaction is complete, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.[9]
-
Resin Washing: Wash the resin 2-3 more times with a small volume of fresh TFA (approx. 0.5 mL each) and combine all the filtrates.[9]
-
Peptide Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.[9] A white precipitate of the crude peptide should form.
-
Incubation: Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.[9]
-
Peptide Isolation & Washing: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis (e.g., by HPLC and mass spectrometry) and purification.
Diagrams
Caption: General workflow for the cleavage and isolation of this compound from the resin.
Caption: Diagram of methionine oxidation side reaction and the protective role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yield in solid-phase synthesis of H-Met-Lys-OH
Welcome to the technical support center for the solid-phase synthesis of H-Met-Lys-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving synthesis outcomes.
Troubleshooting Guide: Low Yield of this compound
Low yield is a frequent issue in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to diagnose and resolve the potential causes for a lower-than-expected yield of this compound.
Initial Assessment: Where did the loss occur?
The first step is to determine whether the low yield is due to inefficient synthesis on the solid support or problems during the final cleavage and work-up.
-
Recommendation: Perform a test cleavage on a small amount of the dried peptide-resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[1]
-
If the target mass is present: The synthesis was at least partially successful, and the issue may lie with the cleavage process or subsequent work-up.
-
If the target mass is absent or very low: The problem likely occurred during the synthesis steps (coupling or deprotection).
-
Below is a troubleshooting workflow to help pinpoint the issue:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Category 1: On-Resin Synthesis Issues
Q1: My Kaiser test is positive (blue beads) after the coupling step for either Met or Lys. What does this mean and how do I fix it?
A positive Kaiser test after coupling indicates the presence of unreacted primary amines, meaning the coupling reaction was incomplete.[1] This will lead to truncated sequences (e.g., H-Lys-OH only) and a lower yield of the final this compound product.
Solutions:
-
Extend Coupling Time: Increase the reaction time for the coupling step.
-
Double Couple: After the initial coupling reaction, drain the reagents and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.
-
Check Reagents: Ensure your amino acid derivatives and coupling reagents (e.g., HBTU, HATU) are not degraded. Use fresh, high-quality reagents.[2]
Q2: My Kaiser test is negative (yellow/colorless beads) after the Fmoc-deprotection step. What is the problem?
A negative Kaiser test after the deprotection step signifies that the Fmoc protecting group was not completely removed.[3] This prevents the subsequent amino acid from being coupled, leading to deletion sequences and a significantly lower yield.
Solutions:
-
Increase Deprotection Time: Extend the treatment time with the piperidine solution. Standard protocols may be insufficient for some sequences.[3][4]
-
Use Fresh Reagents: Piperidine can degrade over time. Ensure you are using a fresh 20% piperidine in DMF solution.[3]
-
Consider a Stronger Base: For difficult deprotections, a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[5]
Category 2: Methionine-Specific Side Reactions
Q3: My mass spectrometry results show a peak at +16 Da from my target mass. What is this impurity?
A mass increase of 16 Da corresponds to the oxidation of the methionine thioether side chain to methionine sulfoxide (B87167) (Met(O)).[6] This is a very common side reaction, especially during the final acidolytic cleavage step with TFA.[7][8][9]
Solutions:
-
Use Scavengers: Incorporate reducing agents into your cleavage cocktail to suppress oxidation. Dithiothreitol (DTT) is a common choice.[9]
-
Specialized Cleavage Cocktails: For peptides highly prone to methionine oxidation, consider using specialized cocktails like Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I).[10][11] Recent studies have also shown that cleavage solutions containing TMSCl and PPh3 can effectively eliminate oxidation.[7][8][12]
| Cleavage Cocktail Component | Purpose for Methionine |
| Thioanisole | Scavenger, reduces oxidation. |
| 1,2-Ethanedithiol (EDT) | Scavenger, helps prevent S-alkylation. |
| Dimethylsulfide (DMS) | Suppresses oxidation and S-alkylation.[6] |
| Ammonium Iodide (NH₄I) | Helps reduce any Met(O) that has formed.[6] |
Q4: I see a peak at +56 Da in my MS analysis. What could this be?
A mass increase of 56 Da is indicative of S-alkylation, specifically the tert-butylation of the methionine side chain.[7][8] This occurs when the tert-butyl cations, generated from the cleavage of the Lys(Boc) protecting group, alkylate the nucleophilic thioether of methionine. This side reaction is acid-catalyzed and common during TFA cleavage.[7][8]
Solutions:
-
Effective Scavenging: The key is to efficiently trap the tert-butyl cations. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail for this dipeptide would be TFA/H₂O/TIS.
-
Temperature Control: S-alkylation is faster at higher temperatures. Performing the cleavage at a lower temperature can help minimize this side reaction.[8]
Category 3: Cleavage and Work-up
Q5: The overall yield is very low, but my test cleavage showed the product was synthesized. What could be wrong with my cleavage or work-up?
If the peptide is successfully synthesized on the resin, low yield points to issues in the final stages.
Potential Causes & Solutions:
-
Incomplete Cleavage: The peptide is not being efficiently cleaved from the resin.
-
Ensure adequate resin swelling: Before cleavage, swell the resin in a suitable solvent like DCM.[13]
-
Sufficient Cleavage Time: Ensure the cleavage reaction runs for an adequate amount of time (typically 1.5-3 hours).[13]
-
Fresh Reagents: Use fresh, high-quality TFA. Degraded acid is less effective.[13]
-
-
Poor Peptide Precipitation: The peptide is not precipitating efficiently from the cleavage solution.
-
Use Ice-Cold Ether: Add the TFA filtrate dropwise to a significantly larger volume (at least 10-fold) of ice-cold diethyl ether.[13]
-
Allow Sufficient Time: Let the mixture stand at a low temperature to maximize precipitation.
-
-
Loss During Washing: The peptide pellet is being lost during the washing steps.
-
Careful Handling: Be meticulous when decanting the ether after centrifugation to avoid disturbing the peptide pellet.
-
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This qualitative test detects free primary amines on the resin.
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. 1 ml of this solution is then diluted in 49 ml of pyridine.
-
Solution B: 1 g of Ninhydrin dissolved in 20 ml of n-butanol.
-
Solution C: 80 g of Phenol dissolved in 20 ml of n-butanol.
Procedure:
-
Take a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the tube at 120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).
-
Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).[3]
Protocol 2: Standard Fmoc Deprotection
Reagent:
-
20% (v/v) piperidine in high-purity DMF.
Procedure:
-
Drain the solvent from the peptide-resin.
-
Add the 20% piperidine solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[14]
Protocol 3: Cleavage of H-Met-Lys(Boc)-OH from Resin
This protocol uses a standard scavenger cocktail to minimize side reactions.
Reagents:
-
Cleavage Cocktail (Reagent K adapted): 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Prepare fresh in a fume hood.
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Swell the resin with DCM for 20-30 minutes.
-
Filter to remove the DCM.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 2 mL for 100 mg of resin).
-
Agitate the mixture gently at room temperature for 2-3 hours.[15]
-
Filter the mixture to separate the resin beads, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a centrifuge tube containing at least a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[13]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether. Wash the peptide pellet twice more with cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualization of Key Processes
Caption: Solid-phase synthesis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Identifying and minimizing side reactions in H-Met-Lys-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of the dipeptide H-Met-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most critical side reactions to consider during the synthesis of this compound?
A1: The two primary side reactions of concern are the oxidation of the methionine residue and unwanted reactions at the ε-amino group of the lysine (B10760008) side chain. The thioether side chain of methionine is highly susceptible to oxidation, which can occur during cleavage from the resin.[1][2] The nucleophilic ε-amino group of lysine can lead to side chain couplings or cyclizations if not properly protected.[3][4]
Q2: How can I detect the oxidation of the methionine residue in my product?
A2: Methionine oxidation to methionine sulfoxide (B87167) (Met(O)) results in a mass increase of +16 Da. This can be readily detected using mass spectrometry (MS).[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used, as the oxidized peptide will typically have a different retention time than the desired product.[2][5]
Q3: What strategies can I employ to prevent methionine oxidation during synthesis and cleavage?
A3: The most effective strategy is the addition of antioxidants or scavengers to the cleavage cocktail.[1] Common and effective scavengers include:
-
Ammonium (B1175870) Iodide (NH₄I) and Dimethylsulfide (DMS): This combination is effective at reducing or eliminating the formation of methionine sulfoxide.[1][2]
-
Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): This combination has also been shown to be highly effective in preventing methionine oxidation.[1][6]
It is also good practice to use degassed solvents and maintain an inert atmosphere during the synthesis to minimize exposure to oxygen.[2]
Q4: I have already synthesized my peptide and confirmed methionine oxidation. Can this be reversed?
A4: Yes, methionine sulfoxide can often be reduced back to methionine. A common method involves treating the oxidized peptide with a solution containing ammonium iodide and dimethylsulfide in trifluoroacetic acid (TFA).[1]
Q5: Why is protection of the lysine side chain necessary?
A5: The ε-amino group of lysine is nucleophilic and can participate in unwanted reactions, such as acylation by the activated carboxyl group of the incoming amino acid, leading to branched peptides.[3][7] Proper protection of this group is essential to ensure the formation of the correct linear peptide sequence.
Q6: What are the common protecting groups for the lysine side chain, and how do I choose the right one?
A6: The choice of protecting group depends on the overall synthetic strategy (e.g., Fmoc or Boc chemistry).
-
For Fmoc-based solid-phase peptide synthesis (SPPS): The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the lysine side chain. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved under the final acidic conditions (e.g., TFA).[7][8]
-
For Boc-based SPPS: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is frequently used. It is stable to the mildly acidic conditions used for Boc group removal but is cleaved by strong acids like HF used in the final cleavage step.[9]
The key is to use an "orthogonal" protecting group that is stable during the main chain elongation steps but can be removed at the appropriate time.[10]
Troubleshooting Guides
Problem 1: Mass spectrometry analysis of my final product shows a peak at +16 Da from the expected mass.
-
Probable Cause: This indicates the oxidation of the methionine residue to methionine sulfoxide (Met(O)).[1] This is a common side reaction, often occurring during the final acidic cleavage step.[6]
-
Solution:
-
Prevention in future syntheses: Incorporate scavengers into your cleavage cocktail. Refer to the table below for recommended cocktails.
-
Reduction of existing oxidized product: The oxidized peptide can be reduced back to methionine. A typical procedure involves dissolving the crude peptide in TFA and treating it with ammonium iodide and dimethylsulfide.[1]
-
Problem 2: My final product shows multiple peaks in the HPLC chromatogram with similar mass, and the overall yield is low.
-
Probable Cause: This could be due to incomplete coupling reactions or side reactions at the lysine side chain, leading to the formation of deletion sequences or branched peptide impurities.[8][11] If the ε-amino group of lysine is not properly protected, it can be acylated, leading to a heterogeneous product mixture.[3]
-
Solution:
-
Verify Lysine Protection: Ensure that the Fmoc-Lys(Boc)-OH or Boc-Lys(Z)-OH used in your synthesis is of high quality and that the protecting group is intact.
-
Optimize Coupling: For sterically hindered couplings, consider using a more potent activating agent like HATU.[12] Double coupling, where the coupling step is repeated, can also help to drive the reaction to completion.[13]
-
Monitor Reactions: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step before proceeding to the next.[13]
-
Problem 3: During the synthesis of this compound, I observe the formation of a diketopiperazine.
-
Probable Cause: Diketopiperazine formation is a common side reaction at the dipeptide stage, especially when using Fmoc chemistry. It involves the intramolecular cyclization of the dipeptide, leading to cleavage from the resin and termination of the peptide chain.[14]
-
Solution:
-
Choice of Resin: When using an Fmoc/tBu strategy, synthesizing on a 2-chlorotrityl chloride resin is recommended. The steric hindrance of the resin linkage helps to suppress diketopiperazine formation.[14][15]
-
Coupling Conditions: Use a pre-activated ester of the second amino acid to speed up the coupling reaction, minimizing the time the N-terminal amine is exposed, which can initiate cyclization.
-
Data Presentation
Table 1: Common Scavenger Cocktails for Preventing Methionine Oxidation During TFA Cleavage
| Scavenger Cocktail Components | Typical Composition (v/v) | Key Advantages | Reference(s) |
| TFA / TIS / H₂O / DMS / NH₄I | Varies; often added as solids | Highly effective in eliminating methionine sulfoxide formation. | [1],[2] |
| TFA / Anisole / TMSCl / Me₂S / TIS | Varies | Eradicates oxidation and reduces S-alkylation of methionine. | [6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with sensitive residues. | [15] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, DMS: Dimethylsulfide, TMSCl: Trimethylsilyl chloride, Me₂S: Dimethylsulfide, EDT: 1,2-Ethanedithiol.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry
This protocol outlines the manual synthesis on a 2-chlorotrityl chloride resin.
-
Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Dissolve Fmoc-Lys(Boc)-OH (2 eq.) and N,N-diisopropylethylamine (DIPEA) (4 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DCM and methanol, then dry under vacuum.[15]
-
-
Fmoc Deprotection:
-
Swell the resin in dimethylformamide (DMF).
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
Confirm the presence of free primary amines with a Kaiser test.[15]
-
-
Coupling of Second Amino Acid (Fmoc-Met-OH):
-
In a separate vessel, dissolve Fmoc-Met-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Methionine.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry.
-
Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O, with added scavengers for methionine).[15]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.[16]
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC on a C18 column.[15]
-
Lyophilize the pure fractions to obtain the final this compound product.
-
Protocol 2: Reduction of Methionine Sulfoxide
-
Dissolve the crude, oxidized peptide in TFA.
-
Add ammonium iodide and dimethylsulfide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC.
-
Once the reduction is complete, precipitate the peptide in cold diethyl ether.
-
Collect and wash the peptide pellet.[1]
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. nbinno.com [nbinno.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of H-Met-Lys-OH
Welcome to the technical support center for the HPLC purification of the dipeptide H-Met-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this peptide.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to purify by reversed-phase HPLC?
A1: The dipeptide this compound presents several challenges for reversed-phase HPLC (RP-HPLC) purification primarily due to its chemical properties. The lysine (B10760008) residue provides a basic side chain, making the peptide highly polar. This can lead to poor retention on non-polar C18 columns.[1] Additionally, the methionine residue is susceptible to oxidation, which can result in the formation of impurities like methionine sulfoxide (B87167), complicating the separation.[2][3]
Q2: What are the common impurities I might see in my crude this compound sample?
A2: Common impurities in synthetic peptides like this compound can include:
-
Synthesis-related impurities: These can be truncated or deletion sequences that arise during peptide synthesis.[4]
-
Degradation products: The methionine residue can oxidize to methionine sulfoxide and methionine sulfone.[3][5] The lysine side chain can also undergo modifications.[6]
-
Incomplete deprotection: Residual protecting groups from the synthesis can lead to a variety of related impurities.[7]
Q3: What is a good starting point for an RP-HPLC method for this compound?
A3: A good starting point for purifying this compound is to use a C18 column with a water/acetonitrile (B52724) mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA).[1] TFA helps to increase the hydrophobicity of the polar peptide, improving its retention on the column.[1] A shallow gradient of increasing acetonitrile concentration is recommended to achieve good separation.
Q4: How can I confirm the identity of my purified this compound and any impurities?
A4: The most effective way to confirm the identity of your main peak and any impurities is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] This technique provides the molecular weight of the eluting compounds, allowing you to confirm that your main peak corresponds to this compound and to identify potential impurities based on their mass.
Q5: My sample recovery is very low after purification. What could be the cause?
A5: Low sample recovery can be due to several factors. The peptide may be adsorbing to the HPLC system components or the column itself. Using a different column or adding a small amount of an organic solvent to the sample before injection can sometimes help. It is also possible that the peptide is precipitating in the sample loop if the injection solvent is not compatible with the mobile phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC purification of this compound in a question-and-answer format.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My main peak for this compound is tailing significantly. What can I do to improve the peak shape?
A: Peak tailing for basic peptides like this compound is often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing.[9]
-
Optimize Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically around 2-3 with TFA) to fully protonate the lysine side chain and minimize interactions with silanols.[10]
-
Increase Ion-Pairing Agent Concentration: A slightly higher concentration of TFA (e.g., 0.1%) can sometimes improve peak shape.
-
Try a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for peptide separations with better end-capping.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or sample concentration.
Q: All the peaks in my chromatogram are fronting or split. What is the likely cause?
A: When all peaks are affected, the problem is often related to the column or the sample solvent.
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause peak distortion.[10][11] Backflushing the column (if the manufacturer's instructions permit) may help. If a void has formed, the column may need to be replaced.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting.[11] Whenever possible, dissolve your sample in the initial mobile phase.
Resolution and Purity Issues
Q: I'm having trouble separating this compound from a closely eluting impurity. How can I improve the resolution?
A: Improving resolution often requires adjusting the selectivity of your separation.
-
Shallow the Gradient: A slower, more shallow gradient can increase the separation between closely eluting peaks.[12]
-
Change the Organic Modifier: While acetonitrile is common, switching to a different organic solvent like methanol (B129727) can alter the selectivity of the separation.[13]
-
Adjust the Mobile Phase pH: A small change in pH can sometimes significantly impact the retention times of peptides and impurities, leading to better separation.[13]
Q: I've identified an impurity with a +16 Da mass difference from my main peak. What is it and how can I minimize it?
A: A +16 Da mass difference is characteristic of oxidation, likely of the methionine residue to methionine sulfoxide.[3][5]
-
Use Fresh Solvents: Prepare mobile phases fresh daily to minimize dissolved oxygen.
-
Minimize Sample Exposure: Keep the sample cool and protected from light before injection to reduce the risk of oxidation.
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant to the sample can help, but this should be done with caution as it can complicate the chromatogram.
Quantitative Data Summary
| Challenge | Parameter to Adjust | Typical Starting Value | Recommended Adjustment | Expected Outcome |
| Poor Retention | Ion-Pairing Agent | 0.05% TFA | Increase to 0.1% TFA | Increased retention and improved peak shape.[1] |
| Peak Tailing | Mobile Phase pH | Unbuffered | Adjust to pH 2-3 with TFA | Sharper, more symmetrical peaks.[10] |
| Low Resolution | Gradient Slope | 5-95% B in 20 min | 20-50% B in 40 min (example) | Better separation of closely eluting peaks.[12] |
| Methionine Oxidation | Sample Handling | Stored at room temp | Store at 2-8°C, use fresh | Reduced formation of oxidized impurities.[14] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Purification
This protocol provides a general starting point for the reversed-phase HPLC purification of this compound.
-
Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or larger for preparative).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column (adjust for other column dimensions).
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1]
Protocol 2: LC-MS Analysis for Peak Identification
To identify unknown peaks, couple the HPLC system to a mass spectrometer.
-
HPLC Method: Use the method from Protocol 1, but replace TFA with a volatile mobile phase additive like 0.1% formic acid (FA) if using electrospray ionization (ESI) to avoid ion suppression.[8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100–1000.
-
Data Analysis: Extract the mass spectrum for each peak of interest. Compare the observed mass-to-charge ratio with the theoretical mass of this compound and potential modifications (e.g., oxidation, +16 Da).
Visualizations
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Caption: Common degradation pathways for the this compound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Methionine and Lysine Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Methionine (Met) and Lysine (B10760008) (Lys).
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results for a Methionine-containing peptide show a significant peak with a +16 Da mass shift. What is the cause and how can I prevent it?
A1: A +16 Da mass shift is characteristic of the oxidation of the Methionine thioether side chain to methionine sulfoxide (B87167) (Met(O)).[1][2] This is a common side reaction, especially during the final acidic cleavage of the peptide from the resin.[1][3][4] To prevent this, it is crucial to add antioxidants or reducing agents, known as scavengers, to your cleavage cocktail.[1][4]
Q2: What are the most effective scavengers to prevent Methionine oxidation during cleavage?
A2: Several scavengers can be employed to minimize or eliminate methionine oxidation. The choice may depend on the other amino acids in your sequence. Effective options include dithiothreitol (B142953) (DTT), dimethylsulfide (DMS), and ammonium (B1175870) iodide.[2][3][5] For peptides also containing other sensitive residues like Cys(Trt), specific cleavage cocktails have been developed.[1][4]
Q3: I'm observing incomplete coupling when adding an amino acid after a Lysine residue. What could be the reason?
A3: Incomplete coupling involving Lysine can be due to steric hindrance, especially if the surrounding amino acids are bulky.[6][7] Additionally, ensure that the ε-amino group of the Lysine side chain is properly protected (e.g., with a Boc group in Fmoc-SPPS) to prevent side reactions that could interfere with the main chain elongation.[8][9] Inadequate resin swelling can also limit the accessibility of reactive sites.[10]
Q4: What are the best practices for coupling sterically hindered amino acids like Methionine or Lysine in a difficult sequence?
A4: For challenging couplings, consider the following strategies:
-
Use a more potent coupling reagent: Uronium/aminium salts like HATU, HCTU, or COMU are generally more effective than standard carbodiimides for sterically hindered residues.[7][11][12]
-
Perform a "double coupling": If the first coupling reaction is incomplete (as indicated by a positive Kaiser test), a second coupling step can be performed to drive the reaction to completion.[5][7]
-
Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[13][14]
-
Elevate the reaction temperature: Microwave-assisted peptide synthesis (MW-SPPS) can significantly enhance coupling efficiency for difficult sequences.[10][15]
Q5: My poly-Lysine synthesis using microwave assistance is resulting in peptide chains that are longer than intended. What is causing this "overcoupling"?
A5: In microwave-assisted SPPS of poly-L-lysine, "overcoupling" (extensions of the desired product by one or more lysine residues) can occur.[16] This may be due to minor thermal deprotection of the Boc-protecting group on the lysine side chain at elevated temperatures (e.g., 90°C), exposing the ε-amino group for further coupling.[16] Consider lowering the reaction temperature to mitigate this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of Methionine-Containing Peptide with Evidence of Oxidation
| Symptom | Possible Cause | Recommended Solution |
| Major peak at +16 Da in MS | Oxidation of Methionine to Met(O) during acidic cleavage.[1][2] | Use a cleavage cocktail containing scavengers such as dithiothreitol (DTT), dimethylsulfide (DMS), or ammonium iodide.[2][3][5] |
| Low overall yield and multiple unidentified peaks | S-alkylation (tert-butylation) of the Methionine side chain during cleavage.[4] | Incorporate scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail to trap tert-butyl cations.[4] A combination of TMSCl and Me2S in the cocktail can also reduce S-alkylation.[4] |
| Peptide appears to be oxidized even before cleavage | Oxidation during synthesis. | Ensure all solvents and reagents are free of peroxides. Perform the synthesis under an inert atmosphere (e.g., Nitrogen).[17] |
Issue 2: Incomplete Coupling or Low Purity of Lysine-Containing Peptides
| Symptom | Possible Cause | Recommended Solution |
| Presence of deletion sequences (missing the amino acid after Lys) in MS | Steric hindrance impeding the coupling reaction.[6][18] | Switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[7][12] Perform a double coupling.[7] |
| Multiple side products with unexpected masses | Incomplete protection of the Lysine ε-amino group. | Ensure the use of an appropriate orthogonal protecting group for the Lysine side chain, such as Boc or Dde.[8][9] |
| Positive Kaiser test after coupling to Lysine | Inefficient coupling reaction. | In addition to using a stronger coupling reagent, consider increasing the reaction time or temperature (e.g., using a microwave synthesizer).[10] |
| Unwanted chain extensions in poly-Lysine synthesis | Partial deprotection of the Lysine side-chain protecting group. | If using elevated temperatures (e.g., in MW-SPPS), consider reducing the temperature to prevent premature deprotection of the side chain.[16] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Type | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide | Standard | Can be less effective for sterically hindered residues; risk of racemization.[11] |
| HBTU/HCTU | Uronium Salt | High | Good reactivity, but may be less effective than HATU for very difficult couplings.[7][12] |
| HATU/PyAOP | Uronium/Phosphonium Salt | Very High | Highly recommended for sterically hindered amino acids due to the formation of highly reactive OAt esters.[7][11][12] |
| COMU | Uronium Salt | Very High | High reactivity, similar to HATU, with the advantage of having safer, water-soluble byproducts.[7][12][19] |
Table 2: Recommended Cleavage Cocktails to Prevent Methionine Oxidation
| Cocktail Composition (v/v) | Target Peptide Type | Key Scavengers | Reference |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Peptides without Cys(Trt) | Me₂S, PPh₃ | [1][4] |
| TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | Peptides with Cys(Trt) | TIS, Me₂S, PPh₃ | [4][20] |
| TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I | General Met-containing peptides (Reagent H) | Thioanisole, EDT, DMS, NH₄I | [1] |
| TFA/Water/TIS (95:2.5:2.5) + DTT | General purpose | TIS, DTT | [3][5] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, PPh₃: Triphenylphosphine, DMS: Dimethylsulfide
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.[21]
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[21]
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) and then DMF (3 times).[21]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[22]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[22]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[14][22]
-
If the test is positive (blue beads), perform a second coupling ("double coupling") with freshly activated amino acid.[7]
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: Cleavage of Methionine-Containing Peptide with Scavenger Cocktail
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.[21]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing Methionine but not Cysteine, a recommended cocktail is TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).[1][4]
-
Cleavage Reaction:
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[21]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of ice-cold diethyl ether.[1][21]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.[21]
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. drivehq.com [drivehq.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. bachem.com [bachem.com]
- 20. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of H-Met-Lys-OH
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze the dipeptide H-Met-Lys-OH. This document provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in the accurate interpretation of fragmentation data.
Troubleshooting Guide
This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Precursor Ion Signal | 1. Sample Degradation: The peptide may have degraded due to improper storage or handling. 2. Ionization Suppression: Contaminants in the sample (e.g., salts, detergents) can interfere with the ionization of the peptide. 3. Incorrect Instrument Settings: The mass spectrometer settings may not be optimized for this specific peptide. | 1. Ensure Proper Sample Handling: Store the peptide at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis. 2. Sample Cleanup: Use appropriate sample cleanup procedures, such as solid-phase extraction (SPE) with C18 cartridges, to remove interfering substances.[1] 3. Optimize Instrument Parameters: Adjust ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for the expected m/z of this compound. |
| Poor or No Fragmentation | 1. Insufficient Collision Energy: The energy used for collision-induced dissociation (CID) may be too low to fragment the peptide bonds effectively. 2. Incorrect Precursor Ion Selection: The mass spectrometer may not be isolating the correct m/z for the precursor ion. | 1. Optimize Collision Energy: Perform a collision energy ramp or use a stepped collision energy approach to determine the optimal energy for fragmentation of the [M+H]⁺ ion. 2. Verify Precursor m/z: Ensure the instrument is accurately calibrated and that the isolation window for the precursor ion is set correctly. |
| Unexpected Peaks in the Spectrum | 1. Methionine Oxidation: The sulfur-containing side chain of methionine is susceptible to oxidation (+16 Da), which can occur during sample preparation or within the mass spectrometer.[2][3] 2. Adduct Formation: The peptide may form adducts with sodium ([M+Na]⁺) or other cations present in the sample or solvent. 3. In-source Fragmentation: Fragmentation of the peptide may occur in the ion source before entering the mass analyzer. | 1. Minimize Oxidation: Use fresh, high-purity solvents and consider adding antioxidants to your sample preparation workflow. Look for a peak at m/z corresponding to [M+H+16]⁺.[4] 2. Use High-Purity Solvents: Employ high-purity, MS-grade solvents and reagents to minimize salt contamination. 3. Optimize Source Conditions: Reduce the temperature and/or voltage in the ion source to minimize premature fragmentation. |
| Ambiguous Sequence Confirmation | 1. Dominant Side-Chain Fragmentation: Fragmentation of the amino acid side chains may be more prominent than backbone fragmentation, making it difficult to identify a complete series of b- and y-ions. 2. Low Abundance of Key Fragment Ions: The b₁ or y₁ ion may be of very low intensity or absent from the spectrum. | 1. Vary Collision Energy: Acquiring spectra at different collision energies can sometimes favor backbone fragmentation over side-chain losses. 2. Look for Characteristic Ions: Even without a complete series, the presence of characteristic immonium ions for methionine (m/z 104.05) and lysine (B10760008) (m/z 101.11 or 84.08 after ammonia (B1221849) loss) can help confirm the presence of these residues.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in positive ion mode CID?
A1: In positive ion mode, collision-induced dissociation (CID) of peptides primarily results in the cleavage of the amide bonds along the peptide backbone, producing b- and y-type fragment ions.[6] For this compound, the expected major fragment ions are the b₁ ion (from the N-terminus) and the y₁ ion (from the C-terminus).
Q2: How do I calculate the theoretical m/z values for the precursor and fragment ions of this compound?
A2: The theoretical monoisotopic m/z values can be calculated by summing the monoisotopic masses of the amino acid residues and the terminal groups.
-
Molecular Weight of this compound:
The table below summarizes the expected m/z values for the singly protonated precursor ion and its primary fragment ions.
| Ion | Sequence | Calculation (Monoisotopic Masses) | Theoretical m/z ([M+H]⁺) |
| Precursor Ion | This compound | (Residue Mass Met + Residue Mass Lys + Mass H₂O) + 1.0078 | 278.15 |
| b₁ ion | H-Met- | Residue Mass Met + 1.0078 | 132.05 |
| y₁ ion | H-Lys-OH | Residue Mass Lys + Mass H₂O + 1.0078 | 147.11 |
Note: Residue masses are used for fragment ion calculations. The monoisotopic mass of the Methionine residue is 131.0405 Da and for the Lysine residue is 128.0950 Da.[13]
Q3: Are there any characteristic neutral losses I should look for from the methionine or lysine side chains?
A3: Yes, both methionine and lysine can exhibit characteristic neutral losses.
-
Methionine: The entire side chain of methionine can be lost as a neutral molecule (CH₃SCH₂CH₂•), resulting in a fragment ion that is 74 Da lighter than the precursor or a fragment ion containing methionine.
-
Lysine: The lysine side chain can lose ammonia (NH₃), resulting in a fragment ion that is 17 Da lighter.[14] A prominent immonium ion for lysine is often observed at m/z 84.08, which results from the loss of ammonia from the initial immonium ion at m/z 101.11.[5]
Q4: How does the C-terminal carboxylic acid (-OH) influence fragmentation compared to a C-terminal amide (-NH₂)?
A4: The presence of a C-terminal carboxylic acid versus an amide can influence fragmentation patterns, particularly in negative ion mode. In positive ion mode, the differences are often more subtle. However, some studies have shown that peptide acids may exhibit different propensities for certain fragmentation pathways compared to their amidated counterparts. For this compound, the presence of the C-terminal carboxylic acid is accounted for in the calculation of the y₁ ion mass.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of 0.1% formic acid in water to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with 0.1% formic acid in water to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC)
-
Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 2-5%) and increase to a higher percentage (e.g., 40-60%) over 10-20 minutes to elute the peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes the expected m/z of the precursor ion (e.g., m/z 100-500).
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) to fragment the precursor ion at m/z 278.15.
-
Collision Energy: Optimize the collision energy to obtain a good balance of precursor ion depletion and fragment ion generation. A starting point could be a normalized collision energy of 25-35%.
Visualization of this compound Fragmentation
The following diagram illustrates the theoretical fragmentation of this compound to produce the primary b₁ and y₁ ions.
Caption: Fragmentation of this compound into b₁ and y₁ ions.
References
- 1. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Masses Tables [biosyn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methionine [webbook.nist.gov]
- 8. Methionine - Wikipedia [en.wikipedia.org]
- 9. jecibiochem.com [jecibiochem.com]
- 10. L-Lysine | Virus Protease | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. gpmaw.com [gpmaw.com]
- 14. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
Technical Support Center: H-Met-Lys-OH NMR Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of the dipeptide H-Met-Lys-OH and addressing common artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in the NMR spectrum of this compound?
A1: Artifacts in the NMR spectrum of this compound can arise from several sources, including:
-
Sample Preparation: Impurities in the sample, incorrect sample concentration, and the presence of paramagnetic materials can all lead to artifacts.[1][2]
-
Solvent: Residual non-deuterated solvent signals can obscure peaks of interest. The choice of solvent can also influence chemical shifts.
-
Instrumental Factors: Poor shimming of the magnetic field, incorrect pulse calibration, and temperature instability can cause peak broadening, distorted line shapes, and other spectral artifacts.[3]
-
Peptide-Specific Issues: The inherent chemical properties of methionine and lysine (B10760008) can lead to specific artifacts, such as oxidation of the methionine residue and chemical exchange of the lysine side-chain protons.
Q2: How can I identify methionine oxidation in my NMR spectrum?
A2: Oxidation of the methionine thioether to methionine sulfoxide (B87167) results in a downfield shift of the protons near the sulfur atom. The most noticeable change is the shift of the S-methyl (ε-CH₃) protons. In methionine sulfoxide, this peak will appear further downfield compared to the unoxidized methionine.[4] A mass shift of +16 Da in a corresponding mass spectrometry analysis can confirm oxidation.
Q3: Why are the signals for the lysine side-chain amine protons (NH₃⁺) often broad or absent?
A3: The protons of the lysine side-chain amine group are exchangeable with solvent protons (or deuterons in a deuterated solvent).[3] This chemical exchange can be on an intermediate timescale relative to the NMR experiment, leading to significant peak broadening.[3] In many cases, especially at neutral or near-neutral pH and in protic solvents like D₂O, the exchange is so rapid that the signal becomes too broad to be observed or effectively exchanges with the residual solvent peak.[3]
Q4: What is the recommended sample concentration for acquiring a ¹H NMR spectrum of this compound?
A4: For a simple dipeptide like this compound, a concentration range of 1-5 mM in a suitable deuterated solvent is generally recommended for good signal-to-noise in a reasonable acquisition time.[1] Higher concentrations can lead to issues with sample viscosity and potential aggregation, which can broaden the NMR signals.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter in the ¹H NMR spectrum of this compound.
Problem 1: Broad or distorted peaks throughout the spectrum.
-
Possible Cause: Poor magnetic field homogeneity (shimming).
-
Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually effective. If automatic shimming fails, manual shimming may be necessary. Distorted peak shapes can sometimes give clues as to which shim gradients need adjustment.[3]
-
-
Possible Cause: Inhomogeneous sample.
-
Solution: Ensure your sample is fully dissolved and free of any particulate matter. Filter the sample directly into the NMR tube using a pipette with a small cotton or glass wool plug.[2]
-
-
Possible Cause: High sample concentration.
-
Solution: Dilute your sample to the recommended concentration range (1-5 mM).[1]
-
Problem 2: An unexpected singlet appears around 2.7 ppm.
-
Possible Cause: Methionine oxidation. The S-methyl protons of methionine sulfoxide appear downfield from the typical S-methyl protons of methionine.
-
Solution: To prevent oxidation, prepare samples fresh and consider degassing the solvent. If oxidation has already occurred, it may be possible to reduce the methionine sulfoxide back to methionine, though this is typically done prior to the final cleavage step in peptide synthesis.
-
Problem 3: Amine and amide proton signals are not visible.
-
Possible Cause: Rapid chemical exchange with the deuterated solvent (e.g., D₂O).
-
Solution: To observe exchangeable protons, you can acquire the spectrum in a non-protic deuterated solvent like DMSO-d₆. Alternatively, acquiring the spectrum at a lower temperature can slow down the exchange rate sufficiently to observe the signals. Adjusting the pH to a lower value (e.g., pH 4-5) can also slow the exchange of amide protons.[6] The exchange rate of the lysine side-chain amine protons is highly pH-dependent.[7][8]
-
Problem 4: Unexpected peaks that do not correspond to the peptide.
-
Possible Cause: Contamination from solvents used in synthesis or purification (e.g., acetone, ethyl acetate).
-
Solution: Ensure your peptide is thoroughly dried under high vacuum to remove residual solvents. Refer to tables of common NMR solvent impurities to identify the contaminant peaks.
-
-
Possible Cause: Impurities in the NMR tube or from the cap.
-
Solution: Use clean, high-quality NMR tubes and caps. Rinse tubes with an appropriate solvent and dry them thoroughly before use.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
Disclaimer: The following chemical shifts are predicted based on typical values for methionine and lysine residues in peptides and may vary slightly from experimental values.
| Proton Assignment (Methionine) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| α-CH | ~4.2 - 4.5 | Triplet |
| β-CH₂ | ~2.0 - 2.2 | Multiplet |
| γ-CH₂ | ~2.5 - 2.7 | Triplet |
| ε-CH₃ | ~2.1 | Singlet |
| Proton Assignment (Lysine) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| α-CH | ~3.7 - 4.0 | Triplet |
| β-CH₂ | ~1.8 - 2.0 | Multiplet |
| γ-CH₂ | ~1.4 - 1.6 | Multiplet |
| δ-CH₂ | ~1.6 - 1.8 | Multiplet |
| ε-CH₂ | ~3.0 - 3.2 | Triplet |
Table 2: Common NMR Solvent Impurity Chemical Shifts
| Solvent | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in D₂O |
| Acetone | 2.17 | 2.22 |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 2.08, 4.16, 1.24 |
| Dichloromethane | 5.30 | 5.33 |
| Water | 1.56 | ~4.79 (HDO) |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Weighing the Sample: Accurately weigh 1-2 mg of this compound.
-
Solvent Addition: Dissolve the peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[5]
-
Filtration: Draw the solution into a clean Pasteur pipette that has a small, tightly packed plug of glass wool or Kimwipe at the bottom.
-
Transfer to NMR Tube: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely. If the sample is to be stored, parafilm can be wrapped around the cap to prevent solvent evaporation.
Protocol 2: Standard 1D ¹H NMR Acquisition
This protocol provides general parameters for a standard 1D ¹H NMR experiment on a 500 MHz spectrometer. These may need to be adjusted based on your specific instrument and sample.[9]
-
Insert Sample and Lock: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Set Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[9]
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Spectral Width (SW): Approximately 12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.[9]
-
Relaxation Delay (D1): 1-5 seconds.[9]
-
Temperature: 298 K (25 °C).
-
-
Acquire Data: Start the acquisition.
-
Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard or the residual solvent peak.
Visualizations
Figure 1: A troubleshooting workflow for identifying and resolving common artifacts in the NMR spectrum of this compound.
Figure 2: A standard experimental workflow for acquiring a 1D ¹H NMR spectrum of a peptide sample.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR analysis of methionine sulfoxide in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of H-Met-Lys-OH in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the tripeptide H-Met-Lys-OH in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous buffers?
A1: The primary degradation pathways for this compound in aqueous solutions are oxidation and hydrolysis.[1] Oxidation primarily affects the methionine (Met) residue, while hydrolysis can cleave the peptide bonds.[2][3]
-
Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167) and further, methionine sulfone.[4][5][6] This can be triggered by dissolved oxygen, trace metal ions, and exposure to light.[2][7]
-
Hydrolysis: The peptide bonds between the amino acids can be cleaved through hydrolysis, a reaction catalyzed by acidic or basic conditions.[8][9]
Q2: Which amino acid residue in this compound is more susceptible to degradation?
A2: The methionine (Met) residue is generally the most susceptible to degradation, primarily through oxidation.[2][6][10] While the lysine (B10760008) (Lys) residue is relatively stable, extreme pH conditions can affect the overall stability of the peptide.
Q3: What is the optimal pH range for storing and using this compound solutions?
A3: For many peptides, a neutral pH range of 6.0 to 8.0 is generally recommended to minimize hydrolysis.[8] However, the optimal pH should be determined empirically for your specific experimental conditions. Extreme acidic or basic pH should be avoided as they can accelerate the cleavage of peptide bonds.[8][9]
Q4: How should I store this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[8] If you need to prepare a stock solution, it should be aliquoted into low-protein-binding tubes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage of a few days, refrigeration at 2-8°C may be acceptable if the buffer is optimized for stability.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Peptide degradation due to oxidation of the methionine residue. | - Use degassed buffers to minimize dissolved oxygen. - Consider adding antioxidants such as ascorbic acid or free methionine to the buffer.[11] - Avoid buffers containing metal ions that can catalyze oxidation; if unavoidable, add a chelating agent like EDTA.[1] |
| Peptide degradation due to hydrolysis. | - Verify that the buffer pH is within the optimal range (typically pH 6-8).[8] - Use buffers known for their stabilizing effects on peptides, such as citrate (B86180) or acetate (B1210297) buffers.[1] | |
| Adsorption of the peptide to container surfaces. | - Use low-protein-binding polypropylene (B1209903) or silanized glass tubes and pipette tips.[1] | |
| Visible precipitation or cloudiness in the peptide solution. | The peptide has low solubility or is aggregating in the chosen buffer. | - Ensure the buffer pH is not at the isoelectric point (pI) of the peptide. - Optimize the buffer concentration; sometimes a lower concentration can improve solubility.[1] - Screen different buffer systems to find one that maintains solubility. |
| The peptide concentration is too high. | - Prepare a more dilute stock solution and adjust the experimental protocol accordingly. | |
| Shift in the retention time or appearance of new peaks in HPLC analysis. | Chemical modification of the peptide, such as oxidation or hydrolysis. | - Analyze the sample using mass spectrometry (MS) to identify the nature of the modification. - Implement the stabilization strategies mentioned above to prevent further degradation. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method for identifying the most suitable buffer system to maintain the stability of this compound.
Methodology:
-
Prepare a Panel of Buffers:
-
Prepare a series of buffers (e.g., 20 mM Sodium Acetate, 20 mM Sodium Citrate, 20 mM Sodium Phosphate, 20 mM Histidine-HCl) at various pH levels (e.g., 5.0, 6.0, 7.0, 8.0).[1]
-
Ensure all buffers are prepared with high-purity, deoxygenated water and filtered through a 0.22 µm filter.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in sterile water.
-
Dilute the stock solution to a final concentration of 1 mg/mL in each of the prepared buffers.
-
-
Incubation:
-
Aliquot the peptide-buffer solutions into low-protein-binding tubes.
-
Incubate the samples under both intended storage (e.g., 4°C and 25°C) and accelerated (e.g., 40°C) conditions.[1]
-
-
Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each condition.
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Visually inspect for any signs of precipitation or color change.
-
-
Data Evaluation:
-
Compare the rate of degradation of this compound in each buffer to determine the optimal formulation for stability.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for buffer optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. pepdoopeptides.com [pepdoopeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. peptidesuk.com [peptidesuk.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve H-Met-Lys-OH solubility for biological assays
This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of the tripeptide H-Met-Lys-OH for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, or Methionyl-Lysyl-Alaninol, is a tripeptide composed of methionine, lysine, and a C-terminal hydroxyl group.[1][2] Its solubility is crucial for biological assays as it ensures accurate concentration measurements and reliable experimental outcomes.[3] Poor solubility can lead to precipitation, inaccurate dosing, and misleading results.[3]
Q2: What are the key chemical properties of this compound that influence its solubility?
A2: The solubility of this compound is primarily influenced by its amino acid composition. It contains a basic amino acid (Lysine) and a hydrophobic amino acid (Methionine).[4][5] The presence of the free amine group in Lysine and the N-terminal amine gives the peptide a net positive charge at neutral pH, which generally favors aqueous solubility.[3][6] However, the hydrophobic side chain of Methionine can contribute to aggregation and reduced solubility under certain conditions.[4][5]
Q3: What is the first solvent I should try for dissolving this compound?
A3: Given the presence of the basic amino acid Lysine, the recommended starting solvent is sterile, distilled water.[7] If the peptide does not readily dissolve in water, adjusting the pH is the next logical step.
Q4: How does pH affect the solubility of this compound?
A4: The net charge of this compound is pH-dependent. At a pH below the isoelectric point (pI), the peptide will have a net positive charge and will be more soluble in acidic solutions.[4][8] Conversely, at a pH above the pI, it will have a net negative charge and be more soluble in basic solutions. Peptides are generally least soluble at their isoelectric point where the net charge is zero.[5][9] For this compound, which is a basic peptide, using a slightly acidic buffer (e.g., pH 4-6) should enhance its solubility.[10]
Q5: Can I use organic solvents to dissolve this compound?
A5: Yes, if aqueous solutions are not effective, organic co-solvents can be used. However, caution is advised when using Dimethyl sulfoxide (B87167) (DMSO) because it can oxidize the methionine residue in this compound.[10] A safer alternative for peptides containing methionine is Dimethylformamide (DMF).[4][10] It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[6][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide does not dissolve in water. | The peptide may be at or near its isoelectric point (pI), minimizing its net charge and solubility. | Adjust the pH of the solution. For the basic peptide this compound, adding a small amount of a weak acid like 10% acetic acid can help.[4][11] |
| Precipitation occurs after adding an aqueous buffer to an organic solvent stock. | The peptide has reached its solubility limit in the final aqueous/organic mixture. | Reduce the final concentration of the peptide. Alternatively, try a different co-solvent or increase the percentage of the organic solvent if compatible with your assay (typically up to 5% DMSO is tolerated in many cell-based assays).[8] |
| The peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | Sonication can help break up aggregates and improve dissolution.[3][4][11] Gently warming the solution to less than 40°C may also aid in dissolving the peptide.[7][12] Always centrifuge the final solution and use the supernatant for your experiment to remove any undissolved particles.[4] |
| Experimental results are inconsistent. | Potential oxidation of the methionine residue by certain solvents like DMSO. | Avoid using DMSO.[10] Use alternative solvents such as DMF.[4][10] Store the peptide solution at -20°C or -80°C and prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Solubility Testing of this compound
This protocol outlines a systematic approach to determine the optimal solvent for this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water
-
0.1 M Acetic Acid
-
0.1 M Ammonium (B1175870) Bicarbonate
-
Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Initial Test with Water:
-
To a small, known amount of lyophilized this compound (e.g., 1 mg), add a small volume of sterile, distilled water (e.g., 100 µL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, proceed to the next step.
-
-
pH Adjustment:
-
Acidic Condition: To the suspension from step 1, add 0.1 M acetic acid dropwise while vortexing until the peptide dissolves. Record the approximate pH.
-
Basic Condition (if acidic fails): If the peptide remains insoluble, use a fresh aliquot of peptide and repeat step 1. Then, add 0.1 M ammonium bicarbonate dropwise while vortexing.
-
-
Organic Co-solvent:
-
If aqueous solutions at different pH values are unsuccessful, take a fresh aliquot of the peptide.
-
Add a minimal amount of DMF (e.g., 10-20 µL) to the peptide and vortex until it dissolves.
-
Slowly add your desired aqueous buffer to the DMF solution dropwise while vortexing to reach the final desired concentration. Be observant for any precipitation.
-
-
Physical Dissolution Aids:
-
Final Preparation:
-
Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.[3]
-
Carefully transfer the clear supernatant to a new tube for use in your assay.
-
Visualizations
Experimental Workflow for Solubility Testing
Caption: Workflow for determining the optimal solvent for this compound.
Decision Tree for this compound Solubilization
Caption: Decision-making process for solubilizing this compound.
References
- 1. This compound formiate salt | C12H25N3O5S | CID 71308672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Lysine, L-methionyl- | C11H23N3O3S | CID 7016112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. lifetein.com [lifetein.com]
- 11. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of Synthetic H-Met-Lys-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthetic H-Met-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A1: During the Fmoc-based solid-phase synthesis of this compound, several types of impurities can arise. These include:
-
Deletion sequences: Peptides lacking either the methionine or lysine (B10760008) residue (e.g., H-Met-OH or H-Lys-OH) due to incomplete coupling or deprotection steps.[1][2]
-
Truncated sequences: Peptides that are shorter than the desired dipeptide.[1][3]
-
Incompletely deprotected sequences: The final peptide may retain protecting groups on the lysine side chain (e.g., Boc or Z) or the N-terminus (Fmoc).[1][4]
-
Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This can occur during synthesis or cleavage.[5][6]
-
S-alkylation of Methionine: During the final trifluoroacetic acid (TFA) cleavage step, the methionine side chain can be alkylated (e.g., tert-butylated) by carbocations generated from protecting groups.[5]
-
Residual solvents and reagents: Impurities such as TFA, used for cleavage from the solid support, and other solvents from the synthesis process are common.[7][8]
-
Side-reaction products: Modifications to the amino acid side chains can occur during synthesis.[8]
Q2: What are the recommended primary methods for purifying crude this compound?
A2: The most effective and widely used methods for purifying crude this compound are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful technique for peptide purification, separating the target peptide from impurities based on hydrophobicity.[9][10][11]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be very effective for purifying charged peptides like this compound, especially as a preliminary purification step before RP-HPLC.[9][10]
-
Crystallization: This technique can be used as a single-step method for both purification and removal of contaminants like TFA.[7][12][13]
Q3: How can I assess the purity of my this compound sample after purification?
A3: The purity of this compound should be assessed using a combination of analytical techniques:
-
Analytical RP-HPLC: Provides a quantitative measure of purity by separating the target peptide from any remaining impurities.[3][8]
-
Mass Spectrometry (MS): Confirms the correct molecular weight of this compound and helps in the identification of impurities.[8][14][15]
-
Amino Acid Analysis: This will confirm the correct ratio of methionine and lysine in the purified product.
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or broadening) in RP-HPLC
-
Possible Cause 1: Secondary Interactions with Column Silanols: The basic lysine residue can interact with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing.
-
Suggested Solution: Ensure the mobile phase has a low pH (e.g., using 0.1% TFA) to protonate the silanols and minimize these interactions.[16]
-
-
Possible Cause 2: Peptide Aggregation: Peptides containing certain amino acids can aggregate, leading to broad peaks.
-
Suggested Solution: Try reducing the sample load on the column or adding a small amount of an organic solvent like acetonitrile (B52724) to your sample diluent.[16]
-
-
Possible Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of the peptide.
-
Suggested Solution: Experiment with slight adjustments to the mobile phase pH to optimize peak shape.
-
Problem 2: Co-elution of the target peptide with an impurity
-
Possible Cause 1: Oxidized Peptide: The oxidized form of this compound (containing Met(O)) may elute very close to the desired peptide.
-
Possible Cause 2: Similar Hydrophobicity of Impurity: A deletion sequence or a sequence with a minor modification might have a hydrophobicity very similar to the target peptide.
Problem 3: Low yield or recovery after purification
-
Possible Cause 1: Poor Solubility of Crude Peptide: The crude peptide may not be fully dissolved in the injection solvent, leading to loss of material.
-
Suggested Solution: this compound, with its basic lysine residue, should have good solubility in acidic conditions. Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% TFA or 1% acetic acid.[16]
-
-
Possible Cause 2: Irreversible Adsorption to the Column: The peptide might be irreversibly binding to the stationary phase.
-
Suggested Solution: Ensure the column is properly conditioned and cleaned between runs. Consider if a different stationary phase might be more suitable.[16]
-
-
Possible Cause 3: Peptide Instability: The peptide may be degrading during the purification process.
-
Suggested Solution: Minimize the time the peptide is in solution, especially at non-optimal pH values. Lyophilize the purified fractions as quickly as possible.[17]
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Preparative RP-HPLC | Ion-Exchange Chromatography | Crystallization |
| Principle | Separation by hydrophobicity | Separation by net charge | Separation by differential solubility |
| Typical Purity Achieved | >98% | 85-95% (often used as a pre-purification step) | >99% (for well-behaved systems) |
| Common Impurities Removed | Deletion/truncated sequences, incompletely deprotected peptides, oxidized Met | Charged impurities, salts | TFA, salts, some process-related impurities |
| Advantages | High resolution, well-established method | Good for initial cleanup, removes charged impurities | Can be a single-step purification, removes TFA effectively[7] |
| Disadvantages | May require method optimization, potential for low recovery of some peptides | Lower resolution than RP-HPLC for closely related peptides | Peptide may not crystallize, requires screening of conditions |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A (e.g., 0.1% TFA in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[18]
-
HPLC System Preparation: Equilibrate the preparative RP-HPLC column (e.g., C18, 10 µm, 21.2 x 250 mm) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.[10]
-
Chromatographic Separation: Inject the filtered sample onto the column. Run a linear gradient of increasing Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A common starting gradient is 5% to 65% B over 30-60 minutes.[10]
-
Fraction Collection: Monitor the elution profile at 210-230 nm and collect fractions corresponding to the main peak.[3][18]
-
Purity Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >98%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.[17]
Protocol 2: Crystallization
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where this compound has moderate solubility.
-
Dissolution: Dissolve the crude peptide in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.
-
Slow Evaporation/Cooling:
-
Slow Evaporation: Cover the container with a perforated film to allow for slow evaporation of the solvent at a controlled temperature.[7]
-
Slow Cooling: If the peptide is more soluble at higher temperatures, allow the saturated solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
-
Crystal Collection: Once crystals have formed, collect them by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and addressing impurities.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. ajpamc.com [ajpamc.com]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. waters.com [waters.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-Met-Lys-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling steps for the tripeptide H-Met-Lys-OH. The focus is on optimizing reaction times, improving yields, and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is slow or incomplete. What are the common causes and solutions?
A: Slow or incomplete coupling is a frequent issue that can stem from several factors. The primary culprits are typically steric hindrance, peptide aggregation on the resin, or inefficient activation of the carboxylic acid.[1][2]
-
Steric Hindrance: The bulkiness of the amino acid protecting groups and the growing peptide chain can physically obstruct the reaction site.[1]
-
Peptide Aggregation: Hydrophobic sequences can cause the peptide chain to fold or aggregate, making the N-terminal amine inaccessible for the next coupling step.[1][3]
-
Inefficient Activation: The chosen coupling reagent may not be reactive enough to overcome the energy barrier of the reaction, especially for a sterically hindered sequence.[1]
Solutions:
-
Select a High-Efficiency Coupling Reagent: Switch to a more potent uronium/aminium salt like HATU, HCTU, or COMU, which are known for high reactivity and rapid activation.[1][4] Phosphonium (B103445) salt reagents like PyBOP are also excellent choices.
-
Perform a Double Coupling: After the initial coupling time, drain the reagents and perform a second coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[1]
-
Optimize the Solvent: Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1][3]
-
Increase Reaction Time or Temperature: Prolonging the coupling time can improve yields. Cautiously increasing the temperature (e.g., to 35-50°C) can also help, but this must be balanced against the increased risk of side reactions like racemization.[2][3]
Q2: How can I minimize racemization during the coupling step?
A: Racemization, the loss of chiral integrity at the α-carbon, is a critical side reaction to control. The risk increases significantly when activating peptide fragments.[5]
Solutions:
-
Use Coupling Additives: When using carbodiimide (B86325) reagents (like DIC or EDC), the addition of 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives form active esters that are less prone to racemization.[6][7][8]
-
Choose Appropriate Coupling Reagents: Uronium (HATU, HBTU) and phosphonium (PyBOP) type reagents generally result in lower levels of racemization compared to using carbodiimides alone.[7]
-
Control the Base: In Fmoc-based synthesis, the choice and amount of base are critical. For couplings with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine is preferable to a stronger base like N,N-Diisopropylethylamine (DIPEA).[5][7]
-
Control the Temperature: Perform the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to warm slowly to room temperature can help suppress racemization.[4][5]
Q3: I'm observing byproducts related to the Methionine and Lysine (B10760008) residues. How can I prevent these?
A: The side chains of both Methionine and Lysine can undergo undesirable reactions if not properly managed.
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming a sulfoxide.[9] This can occur during the synthesis but is most common during the final cleavage from the resin.
-
Solution: While methionine is typically used without side-chain protection, adding scavengers like dimethylsulfide (DMS) or 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail can prevent oxidation.[9]
-
-
Lysine Side-Chain Reactions: The ε-amino group of lysine is highly nucleophilic and must be protected throughout the synthesis to prevent it from reacting, which would lead to branched peptides.[4]
-
Solution: Ensure the use of a stable protecting group for the lysine side chain. In standard Fmoc/tBu chemistry, the tert-Butoxycarbonyl (Boc) group is the standard choice (Fmoc-Lys(Boc)-OH). This group is stable to the piperidine (B6355638) used for Fmoc removal but is cleanly removed during the final acid cleavage step.[7]
-
Q4: What is guanidinylation and how can I avoid it?
A: Guanidinylation is a chain-terminating side reaction that can occur when using uronium/aminium-type coupling reagents like HBTU and HATU. The reagent can react with the free N-terminal amine of the peptide, forming a stable guanidinium (B1211019) group that cannot be elongated further.[3] This is particularly problematic if the activation of the carboxylic acid is slow.
Solutions:
-
Pre-activate the Amino Acid: Mix the protected amino acid with the coupling reagent and base for a few minutes before adding the solution to the deprotected peptide-resin. This ensures the coupling reagent is consumed in forming the desired active ester, minimizing its opportunity to react with the peptide's N-terminus.[3]
-
Use Phosphonium-Based Reagents: Reagents like PyBOP or PyAOP are not prone to this side reaction and are a "cleaner" alternative if guanidinylation is a persistent issue.[1]
Quantitative Data Summary
The efficiency and speed of coupling reactions are highly dependent on the chosen reagents and conditions. The following tables summarize typical performance characteristics for common coupling reagents. Note: Data is generalized for peptide synthesis and may vary based on the specific sequence and conditions.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Typical Reaction Time | Relative Cost | Key Advantages | Potential Issues |
| Carbodiimides | DIC, EDC[10][11] | 1 - 4 hours | Low | Cost-effective, well-established | Slower, higher risk of racemization without additives, N-acylurea formation[1][5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU[10] | 15 - 60 minutes | High | High efficiency, fast, good for hindered couplings[4][10] | Guanidinylation of N-terminus[3] |
| Phosphonium Salts | PyBOP, PyAOP[10] | 20 - 90 minutes | High | High efficiency, no guanidinylation, clean reactions | Solutions in DMF have moderate stability |
Table 2: Effect of Additives on Carbodiimide Coupling
| Additive | Function | Impact on Racemization | Impact on Reaction Time |
| HOBt | Forms active ester intermediate | Significantly reduces racemization[6] | May slightly increase overall time but improves yield and purity[4] |
| OxymaPure® | Forms active ester intermediate | Highly effective at suppressing racemization[7][8] | Similar to HOBt, improves efficiency[8] |
Experimental Protocols
Protocol 1: General this compound Coupling using HATU (Solid Phase)
This protocol assumes the synthesis is proceeding from the C-terminus (Lys) to the N-terminus (Met) on a pre-loaded resin (e.g., Fmoc-Lys(Boc)-Wang Resin). This step describes the coupling of Fmoc-Met-OH.
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin (H-Lys(Boc)-[Peptide]-Resin) in anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.[7]
-
Drain the DMF solvent completely.
-
-
Activation Mixture Preparation:
-
In a separate reaction vessel, dissolve Fmoc-Met-OH (3 eq. relative to resin loading) and HATU (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the drained resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (recoupling) is necessary.[1][7]
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test detects free primary amines on the resin.
-
Sample Preparation:
-
Remove a small sample of resin beads (10-15) after the coupling and washing steps and place them in a small glass test tube.[12]
-
-
Reagent Addition:
-
Add 2-3 drops each of the following three reagents:[12]
-
Reagent A: Potassium cyanide in pyridine/water.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
-
-
-
Heating and Observation:
-
Heat the test tube at 100-110°C for 5 minutes.[12]
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Beads and solution turn a deep blue or purple, indicating the presence of unreacted N-terminal amines.
-
Negative Result (Complete Coupling): Beads and solution remain yellow or colorless, indicating the coupling reaction is complete.
-
-
Visualizations
Caption: Standard workflow for a single amino acid coupling cycle in SPPS.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
Dealing with racemization during H-Met-Lys-OH synthesis
Welcome to the technical support center for the synthesis of the dipeptide H-Met-Lys-OH. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A1: Racemization is the conversion of a chirally pure amino acid into a mixture of both its L and D enantiomers. In peptide synthesis, this leads to the formation of diastereomeric impurities that can be difficult to separate from the desired product.[1] These impurities can significantly impact the biological activity and therapeutic efficacy of the final peptide.[1] Preserving the stereochemical integrity of both the methionine and lysine (B10760008) residues is paramount for obtaining pure, active this compound.
Q2: What are the primary causes of racemization during peptide synthesis?
A2: The most common cause of racemization is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent.[1][2][3] This planar structure allows for the loss of stereochemical information at the alpha-carbon.[2] A secondary mechanism is the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate.[2][4] Factors that promote these mechanisms, such as certain coupling reagents, strong bases, and high temperatures, will increase the risk of racemization.[2][3][5][6]
Q3: Which amino acids are most susceptible to racemization?
A3: While any amino acid can racemize under non-optimized conditions, some are particularly susceptible. Histidine (His) and cysteine (Cys) are highly prone to racemization.[2][6][7][8][9] Other amino acids that can be sensitive include serine (Ser) and phenylalanine (Phe).[2][8] While methionine is not typically listed among the most susceptible, care must still be taken during the activation of Fmoc-Met-OH.
Q4: How can I detect and quantify racemization in my this compound product?
A4: The most common method for quantifying racemization is through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[1][10][11][12] By using a chiral column or by derivatizing the peptide, it is possible to separate the desired L-L diastereomer from the L-D, D-L, and D-D impurities.[1][10] The extent of racemization can then be determined by integrating the peak areas of the different stereoisomers.
Troubleshooting Guide
Issue 1: Significant Diastereomeric Impurity Detected by HPLC
This indicates that racemization has occurred during the coupling step. To address this, consider the following troubleshooting steps:
Step 1: Evaluate Your Coupling Reagent and Additives
Carbodiimide (B86325) reagents like DCC and DIC, when used alone, are known to cause significant racemization.[2][3][13]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Optimization: For particularly sensitive couplings, consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) based coupling reagents, which can sometimes offer lower racemization rates.[1][14] However, even these reagents should be used with caution and appropriate base selection.[13]
Step 2: Assess the Base Used in the Coupling Reaction
The type and concentration of the base used can have a significant impact on racemization.[5][13]
-
Solution: Avoid strong, non-sterically hindered bases like diisopropylethylamine (DIEA) when possible, as they are known to promote racemization.[5][13]
-
Optimization: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) and 2,4,6-collidine (pKa 7.43) are excellent alternatives that have been shown to minimize racemization.[5][6][13] Use the minimum amount of base necessary for the reaction to proceed.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate the rate of racemization.[6][15][16]
-
Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the extent of racemization.[2][3]
-
Optimization: If using microwave-assisted peptide synthesis, be aware that the elevated temperatures can increase racemization, especially for sensitive amino acids.[6][15][16] Consider lowering the microwave coupling temperature.[6]
Issue 2: Low Yield of this compound
Low yields can be due to incomplete coupling reactions, which can be related to the same factors that influence racemization.
-
Solution: Ensure that your coupling reagents and protected amino acids are of high quality and are not degraded. Use a slight excess of the amino acid and coupling reagents (typically 1.1-1.5 equivalents) to drive the reaction to completion.
-
Optimization: For the coupling of Fmoc-Met-OH to the lysine residue, ensure adequate pre-activation time (if required by your chosen reagent), but avoid prolonged activation which can lead to side reactions and racemization.[13] The choice of solvent can also play a role; ensure good solubility of all reactants. Less polar solvents may help reduce racemization in some cases.[2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents and their Propensity for Racemization
| Coupling Reagent Class | Examples | Racemization Potential (without additives) | Recommended Additives |
| Carbodiimides | DCC, DIC | High | HOBt, HOAt, Oxyma[2] |
| Phosphonium Salts | BOP, PyBOP | Moderate | N/A |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Low to Moderate | HOBt/HOAt often incorporated[1][13] |
| Immonium Salts | COMU | Very Low | N/A[14] |
| Ynamides | MYTsA | Near Zero | N/A[17][18] |
Table 2: Influence of Base on Racemization
| Base | Chemical Name | pKa | Steric Hindrance | Racemization Potential |
| DIEA | N,N-Diisopropylethylamine | 10.1 | Moderate | High[5][13] |
| NMM | N-Methylmorpholine | 7.38 | Low | Low[5][13] |
| TMP (Collidine) | 2,4,6-Collidine | 7.43 | High | Very Low[5][6][13] |
Experimental Protocols
Protocol 1: General Procedure for a Coupling Cycle to Minimize Racemization in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling step for adding Fmoc-Met-OH to a resin-bound Lysine residue.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound lysine using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Activation and Coupling (Carbodiimide Method):
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Met-OH and 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma) in DMF.
-
Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or start at 0°C and allow to warm to room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Visualizations
Caption: Primary mechanisms of racemization during peptide synthesis.
Caption: Troubleshooting workflow for reducing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of H-Met-Lys-OH and H-Lys-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sequence of amino acids in a peptide is a critical determinant of its biological function. Even a simple dipeptide can exhibit distinct activities based on the order of its constituent residues. This guide explores the potential differences in the biological activities of two isomeric dipeptides: H-Met-Lys-OH (methionyl-lysine) and H-Lys-Met-OH (lysyl-methionine). While both are composed of L-methionine and L-lysine, the positioning of the N-terminal and C-terminal amino acid can significantly influence their interaction with biological targets, stability, and overall efficacy. This document provides a foundational guide for researchers aiming to investigate and compare the biological profiles of these two dipeptides.
Predicted Biological Activities Based on Constituent Amino Acids
The biological activities of this compound and H-Lys-Met-OH are likely influenced by the individual properties of L-methionine and L-lysine.
-
L-methionine is an essential amino acid containing a sulfur group, which can act as an antioxidant by scavenging reactive oxygen species (ROS)[1][2]. Methionine residues in proteins are considered endogenous antioxidants[2]. It is also a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes.
-
L-lysine is an essential amino acid with a positively charged side chain. It is crucial for protein structure, calcium homeostasis, and the synthesis of carnitine. Lysine-rich peptides have been noted for their potential anti-inflammatory properties[3][4].
The differential positioning of these amino acids in this compound and H-Lys-Met-OH could lead to variations in their receptor binding, enzymatic susceptibility, and overall biological effects.
Quantitative Performance Analysis: A Predictive Comparison
To elucidate the potential differences in the biological activities of this compound and H-Lys-Met-OH, a series of comparative in vitro assays are proposed. The following table presents hypothetical data to illustrate how the results of such a comparative study might be structured.
| Biological Assay | Parameter | This compound (Predicted) | H-Lys-Met-OH (Predicted) | Rationale for Prediction |
| Antioxidant Activity | DPPH Radical Scavenging (IC₅₀) | 1.2 mg/mL | 1.8 mg/mL | The sulfur atom in methionine is a key contributor to antioxidant activity. Studies on other dipeptides suggest that a C-terminal methionine may exhibit higher antioxidant activity than an N-terminal one, possibly due to the involvement of the carboxyl group in the radical scavenging mechanism[5][6]. |
| ABTS Radical Scavenging (IC₅₀) | 0.8 mg/mL | 1.1 mg/mL | Similar to DPPH, the position of the methionine residue is expected to influence the radical scavenging capacity against ABTS radicals. | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀) | 250 µM | 200 µM | The presence of lysine (B10760008) is associated with anti-inflammatory effects[3]. A C-terminal lysine may enhance cell membrane transport, potentially leading to greater intracellular activity and more potent inhibition of NO production[3]. |
| Enzymatic Stability | Half-life in Human Serum (t½) | 45 min | 60 min | Peptides are susceptible to degradation by exopeptidases. N-terminal modifications are a known strategy to increase peptide stability[7]. Therefore, H-Lys-Met-OH, with the less reactive lysine at the N-terminus compared to the more readily oxidizable methionine, might exhibit slightly higher stability. |
| Cytotoxicity | Cell Viability (IC₅₀) in HEK293 cells | > 500 µM | > 500 µM | Both dipeptides are composed of essential amino acids and are expected to have low cytotoxicity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Antioxidant Activity Assays (DPPH and ABTS)
Objective: To evaluate the free radical scavenging activity of the dipeptides.
DPPH Radical Scavenging Assay Protocol:
-
Prepare a stock solution of the dipeptide in a suitable solvent (e.g., water or methanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the dipeptide solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the sample.
-
The IC₅₀ value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS Radical Scavenging Assay Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the dipeptide solution.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•⁺ scavenging is calculated using the same formula as for the DPPH assay.
-
The IC₅₀ value is determined from a dose-response curve.
Anti-inflammatory Activity Assay
Objective: To assess the ability of the dipeptides to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the dipeptides for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. Add 100 µL of Griess reagent to each 100 µL of supernatant, incubate for 10 minutes at room temperature, and measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the amount of NO produced.
-
The IC₅₀ value (the concentration of the dipeptide that inhibits 50% of NO production) is calculated from a dose-response curve.
Enzymatic Stability Assay
Objective: To evaluate the stability of the dipeptides in the presence of proteases found in human serum.
Protocol:
-
Prepare solutions of the dipeptides in human serum at a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the samples.
-
Stop the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The concentration of the dipeptide at each time point is quantified by integrating the peak area and comparing it to a standard curve.
-
The half-life (t½) of the dipeptide is calculated by plotting the natural logarithm of the peptide concentration versus time.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of the dipeptides on the viability of a cell line (e.g., HEK293).
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the dipeptides for 24 or 48 hours.
-
After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC₅₀ value (the concentration of the dipeptide that reduces cell viability by 50%) is determined from a dose-response curve.
Proposed Signaling Pathway Involvement: mTOR Pathway
Both methionine and lysine have been implicated in the activation of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis[8][9]. It is plausible that this compound and H-Lys-Met-OH could influence this pathway. The dipeptides may be transported into the cell via peptide transporters (e.g., PEPT1/PEPT2) and then either act directly on intracellular sensors or be hydrolyzed into their constituent amino acids, which then signal to mTORC1.
Caption: Proposed mechanism of this compound and H-Lys-Met-OH interaction with the mTOR signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for DPPH and ABTS antioxidant activity assays.
Caption: Workflow for the anti-inflammatory (NO inhibition) assay.
Conclusion
Based on the properties of their constituent amino acids and findings from related dipeptide studies, it is reasonable to predict that this compound and H-Lys-Met-OH will exhibit distinct biological activities. This compound, with its C-terminal methionine, is hypothesized to possess stronger antioxidant properties. Conversely, H-Lys-Met-OH, with its C-terminal lysine, may show enhanced anti-inflammatory activity, potentially due to improved cellular uptake. Both dipeptides are expected to have low cytotoxicity and may influence the mTOR signaling pathway. The provided experimental protocols offer a framework for researchers to empirically validate these hypotheses and to further elucidate the structure-activity relationships of these fundamental dipeptides. Such studies are essential for the rational design of novel peptide-based therapeutics.
References
- 1. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the mTOR complex 1 pathway by nutrients, growth factors, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Critical Role of a Scrambled Peptide Control in H-Met-Lys-OH Experimentation
A Comparative Guide to Ensuring Sequence-Specific Biological Activity
In the realm of peptide research, demonstrating that an observed biological effect is a direct result of a specific amino acid sequence is paramount for the credibility and reproducibility of experimental findings. For researchers investigating the biological activities of the dipeptide H-Met-Lys-OH, the use of a scrambled peptide control is an indispensable tool to differentiate sequence-specific effects from non-specific phenomena. This guide provides a comparative analysis of experimental setups with and without a scrambled peptide control, highlighting the clarity and validity that this crucial control imparts to the results.
Understanding the this compound Dipeptide and the Necessity of a Control
This compound is a dipeptide composed of methionine and lysine (B10760008).[1] While its specific biological roles are a subject of ongoing research, its constituent amino acids are known to be involved in a variety of physiological processes, including protein synthesis, immune response, and metabolic regulation.[2][3][4] When studying the effects of this compound on cellular processes, it is essential to ascertain that the observed activities are not merely due to the presence of amino acids or non-specific peptide properties like charge or hydrophobicity.
This is where a scrambled peptide control becomes critical. A scrambled peptide has the same amino acid composition as the active peptide (in this case, one methionine and one lysine residue) but in a randomized sequence.[5][6] For a dipeptide, the scrambled control would be H-Lys-Met-OH. By comparing the biological activity of this compound to its scrambled counterpart, researchers can confidently attribute any observed effects to the specific sequence of Met-Lys.[7]
Comparative Experimental Data
To illustrate the importance of a scrambled control, consider a hypothetical experiment investigating the effect of this compound on the expression of a target gene, "Gene X," which is hypothesized to be involved in an anti-inflammatory pathway.
Table 1: Comparative Effects of this compound and Scrambled Control on Gene X Expression
| Treatment Group | Concentration (µM) | Fold Change in Gene X Expression (relative to vehicle) | Standard Deviation | p-value (vs. Vehicle) | p-value (vs. This compound) |
| Vehicle (PBS) | 0 | 1.0 | 0.1 | - | - |
| This compound | 10 | 4.5 | 0.5 | < 0.01 | - |
| This compound | 50 | 8.2 | 0.9 | < 0.001 | - |
| This compound | 100 | 12.6 | 1.2 | < 0.001 | - |
| Scrambled (H-Lys-Met-OH) | 100 | 1.1 | 0.2 | > 0.05 | < 0.001 |
Data Interpretation:
The data clearly demonstrates a dose-dependent increase in the expression of Gene X upon treatment with this compound. In contrast, the scrambled peptide control, H-Lys-Met-OH, at the highest concentration, shows no significant effect on Gene X expression compared to the vehicle control. This strongly suggests that the observed upregulation of Gene X is a sequence-specific effect of the Met-Lys arrangement and not a result of non-specific peptide effects.
Experimental Protocols
To ensure the reliability of such a comparative study, the following experimental protocol for a cell-based assay is recommended:
Protocol: In Vitro Treatment of Macrophages with this compound and Scrambled Control
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Peptide Preparation: Prepare stock solutions of this compound and the scrambled control peptide (H-Lys-Met-OH) of high purity (>95%) in sterile phosphate-buffered saline (PBS).
-
Cell Seeding: Seed the macrophages in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Peptide Treatment: The following day, replace the medium with fresh medium containing the vehicle (PBS), this compound at various concentrations (e.g., 10, 50, 100 µM), or the scrambled control peptide at the highest concentration of the active peptide (e.g., 100 µM).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the peptide to exert its biological effects.
-
RNA Extraction and qRT-PCR: After incubation, wash the cells with PBS and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Gene X and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between treatment groups.
Visualizing the Rationale and Workflow
To further clarify the concepts, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow, and the logical relationship of using a scrambled peptide control.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. all-chemistry.com [all-chemistry.com]
Decoding Dipeptide Binding: A Comparative Guide to Investigating H-Met-Lys-OH Binding Partners Through Mutagenesis
For researchers, scientists, and drug development professionals, understanding the intricacies of peptide-protein interactions is paramount for advancing therapeutic design. This guide provides a comparative analysis of methodologies used to elucidate the binding determinants of the dipeptide H-Met-Lys-OH with its protein partners, with a central focus on the powerful technique of alanine (B10760859) scanning mutagenesis.
The Power of Alanine Scanning: Pinpointing Critical Interactions
Alanine scanning mutagenesis is a widely used technique to identify key amino acid residues at the interface of a protein-ligand interaction. By systematically replacing individual amino acids with alanine, a small and chemically inert amino acid, researchers can assess the contribution of each residue's side chain to the binding affinity and specificity. A significant drop in binding affinity upon mutation to alanine indicates that the original residue plays a crucial role in the interaction.
Alternative and Complementary Approaches
Beyond conventional alanine scanning, other mutagenesis strategies and biophysical methods provide a more comprehensive understanding of peptide-protein interactions:
-
Site-Directed Mutagenesis to Alter Specificity: Instead of just removing a side chain with alanine, targeted mutations to other amino acids can probe the effects of charge, size, and hydrophobicity. For instance, mutating a residue to one with an opposite charge can reveal the importance of electrostatic interactions.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
-
Competitive Binding Assays: These assays use a labeled ligand of known affinity to compete with the unlabeled ligand of interest (e.g., this compound) for binding to the target protein. The ability of the unlabeled ligand to displace the labeled one provides a measure of its binding affinity.
-
Computational Modeling and Molecular Dynamics: In silico approaches can predict potential binding sites and poses of this compound on a protein of known structure. These models can then guide the design of mutagenesis experiments.
Case Study: Tuning the Specificity of a Peptide Transporter
A pivotal study on the Yersinia enterocolitica peptide transporter (YePEPT) demonstrates how a single amino acid can dictate the specificity for charged dipeptides. This provides a compelling model for how one might investigate the binding of this compound.
In its wild-type form, YePEPT shows a preference for dipeptides with negatively charged residues at the N-terminus, such as Asp-Ala. Structural analysis identified a key lysine (B10760008) residue, Lys314, within the binding pocket. It was hypothesized that this positively charged lysine interacts favorably with negatively charged substrates.
To test this, researchers performed site-directed mutagenesis to change Lys314 to a negatively charged glutamate (B1630785) (K314E) and to a neutral alanine (K314A). The impact of these mutations on the transport of charged dipeptides was then quantified.
Quantitative Data Summary
The following table summarizes the key findings from the study on YePEPT, showcasing the dramatic shift in substrate specificity upon mutation of Lys314.
| Transporter Variant | Substrate | Relative Uptake (%) | Change in Specificity |
| Wild-Type YePEPT | Asp-Ala (negatively charged) | 100 | High specificity for negative charge |
| Lys-Ala (positively charged) | ~10 | Low affinity for positive charge | |
| K314E Mutant | Asp-Ala (negatively charged) | ~5 | Lost specificity for negative charge |
| Lys-Ala (positively charged) | ~120 | Gained high specificity for positive charge | |
| K314A Mutant | Asp-Ala (negatively charged) | ~10 | Lost specificity for charged dipeptides |
| Lys-Ala (positively charged) | ~15 | Lost specificity for charged dipeptides |
Data is illustrative and based on the findings of Bior-Selina, et al. (2015). Actual values can be found in the original publication.
This targeted mutation effectively "flipped" the charge preference of the transporter, demonstrating the critical role of electrostatic interactions in peptide recognition. A similar strategy could be employed to identify key residues in a putative this compound binding partner.
Experimental Protocols
To conduct a similar investigation for an this compound binding partner, the following experimental protocols would be essential.
Site-Directed Mutagenesis
This is the foundational technique for creating the protein variants to be tested.
Methodology:
-
Template DNA: Obtain the plasmid DNA containing the gene for the this compound binding partner.
-
Primer Design: Design primers containing the desired mutation (e.g., changing a specific codon to code for alanine). These primers should be complementary to the template DNA.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using the mutagenic primers and the template DNA. This will create copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the original, non-mutated template DNA using an enzyme like DpnI, which specifically targets methylated DNA (prokaryotic plasmids are typically methylated).
-
Transformation: Transform the newly synthesized, mutated plasmids into competent E. coli cells for replication.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and sequence the gene to confirm the presence of the desired mutation.
Protein Expression and Purification
Once the mutant DNA is confirmed, the protein needs to be produced and purified for binding and functional assays. The specific protocol will depend on the nature of the protein (e.g., soluble vs. membrane-bound). For a transporter protein like YePEPT, expression in a system like E. coli followed by purification using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is common.
Peptide Uptake Assay (for Transporters)
For proteins that transport their ligands, a functional assay is crucial to measure the impact of mutations on transport activity. A common method involves expressing the transporter in Xenopus laevis oocytes.
Methodology:
-
cRNA Synthesis: In vitro transcribe capped complementary RNA (cRNA) from the linearized plasmid DNA (wild-type and mutants).
-
Oocyte Injection: Inject the cRNA into Xenopus laevis oocytes. The oocytes will then translate the cRNA and express the transporter protein on their plasma membrane.
-
Uptake Experiment: Incubate the oocytes in a solution containing the radiolabeled dipeptide (e.g., [14C]this compound) for a defined period.
-
Washing: After incubation, wash the oocytes thoroughly with ice-cold buffer to remove any unbound peptide.
-
Lysis and Scintillation Counting: Lyse the oocytes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Compare the uptake of the radiolabeled peptide in oocytes expressing the wild-type protein versus the mutant proteins.
Isothermal Titration Calorimetry (ITC)
ITC provides a direct measurement of the binding affinity and thermodynamics of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of the purified protein (in the calorimeter cell) and the this compound dipeptide (in the injection syringe) in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of small, precise injections of the dipeptide into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the protein becomes saturated with the ligand.
-
Data Analysis: Integrate the heat spikes to generate a binding isotherm. Fit this curve to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Visualizing the Workflow and Concepts
To better illustrate the experimental logic and potential signaling pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for identifying key residues in a peptide-protein interaction.
Caption: Hypothesized signaling pathway initiated by this compound binding.
By employing a combination of site-directed mutagenesis, functional assays, and biophysical techniques, researchers can systematically dissect the molecular determinants of this compound binding to its protein partners. The insights gained from such studies are invaluable for understanding the biological role of this dipeptide and for the rational design of novel therapeutics that target this interaction.
Functional assays to validate the biological role of H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized biological roles of the dipeptide H-Met-Lys-OH. Due to the limited direct experimental data on this compound, this document focuses on its predicted functions based on the well-established roles of its constituent amino acids, L-methionine and L-lysine. We present a comparative analysis with alternative molecules—N-Acetyl-L-cysteine (NAC) as an antioxidant benchmark and L-Alanyl-L-Glutamine as a modulator of mTOR signaling—and provide detailed experimental protocols to facilitate empirical validation.
Hypothesized Biological Functions of this compound
The biological activities of this compound are likely derived from the individual properties of methionine and lysine (B10760008). Methionine, a sulfur-containing amino acid, is a precursor to the major intracellular antioxidant glutathione (B108866) and plays a crucial role in protecting cells from oxidative damage.[1][2][3] Lysine is an essential amino acid vital for protein synthesis, collagen formation, and calcium absorption.[4][5] It is also involved in the regulation of cell growth and proliferation through the mTOR (mechanistic target of rapamycin) signaling pathway.[6]
Based on these functions, two primary biological roles are proposed for this compound:
-
Antioxidant Activity : Attributable to the methionine residue, which can scavenge reactive oxygen species (ROS).[2][7]
-
Modulation of mTOR Signaling : Influencing protein synthesis and cell growth, primarily through the action of lysine.[1][6]
Comparative Analysis of Functional Assays
To validate these hypothesized functions, a series of in vitro assays are recommended. This section compares this compound with suitable alternatives, providing a basis for experimental design.
Antioxidant Capacity
The antioxidant potential of this compound can be compared with that of N-Acetyl-L-cysteine (NAC), a well-characterized antioxidant and precursor to glutathione.[8][9] The individual amino acids, L-methionine and L-lysine, should also be included as controls to determine if the dipeptide exhibits synergistic or altered activity.
Table 1: Comparison of Antioxidant Activity
| Compound | Predicted Activity | Rationale | Suggested Assay(s) |
| This compound | Antioxidant | Methionine residue can scavenge free radicals.[2][7] | DPPH, ABTS |
| N-Acetyl-L-cysteine (NAC) | Strong Antioxidant | Acts as a glutathione precursor and a direct ROS scavenger.[8][9] | DPPH, ABTS |
| L-Methionine | Antioxidant | Direct free radical scavenging activity.[2][7] | DPPH, ABTS |
| L-Lysine | Weak/No Antioxidant | Limited direct radical scavenging capacity.[5] | DPPH, ABTS |
Modulation of mTOR Signaling
The effect of this compound on the mTOR pathway can be compared with L-Alanyl-L-Glutamine, a stable dipeptide known to activate mTOR signaling.[1][10] Again, the individual amino acids should be tested to elucidate the specific contribution of the dipeptide structure. The activation of the mTOR pathway is commonly assessed by measuring the phosphorylation of downstream targets, such as the p70 S6 kinase (p70S6K).[11]
Table 2: Comparison of mTOR Signaling Modulation
| Compound | Predicted Effect on mTOR | Rationale | Suggested Assay(s) |
| This compound | Activation | Lysine is known to activate the mTOR pathway.[6] | Western Blot for p-p70S6K |
| L-Alanyl-L-Glutamine | Activation | Known activator of mTOR signaling.[1][10] | Western Blot for p-p70S6K |
| L-Methionine | Potential Modulation | Can influence cellular metabolism which is linked to mTOR.[3] | Western Blot for p-p70S6K |
| L-Lysine | Activation | Directly activates the mTOR pathway.[6] | Western Blot for p-p70S6K |
Experimental Protocols
Detailed methodologies for the key suggested experiments are provided below to enable researchers to perform a direct comparative analysis.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound, NAC, L-Methionine, L-Lysine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare serial dilutions of the test compounds in the same solvent.
-
In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain the solvent and DPPH solution without any test compound.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Prepare serial dilutions of the test compounds in PBS.
-
In a 96-well plate, add a small volume of each compound dilution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula to the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[4]
Protocol 3: Western Blot for Phosphorylation of p70 S6 Kinase (Thr389)
This protocol details the detection of mTORC1 activation by measuring the phosphorylation of its downstream target, p70S6K, at threonine 389.
Materials:
-
Cell line (e.g., HEK293, C2C12 myoblasts)
-
Cell culture medium and supplements
-
Test compounds (this compound, L-Alanyl-L-Glutamine, L-Methionine, L-Lysine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Primary antibody: Rabbit or mouse anti-total p70 S6 Kinase
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency. Starve the cells of amino acids for a defined period (e.g., 1-2 hours) before treating with the test compounds at various concentrations for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p70S6K.
-
Quantification: Densitometry analysis can be performed to quantify the ratio of phosphorylated p70S6K to total p70S6K.
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental designs and biological pathways, the following diagrams are provided in DOT language.
Caption: Workflow for comparing the antioxidant capacity of this compound and alternatives.
Caption: Overview of the mTOR signaling pathway and the corresponding Western blot workflow.
References
- 1. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [The role of a lysine residue in the antioxidant and dna-protective activity of oligopeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Guide to Confirming H-Met-Lys-OH Binding to a Target Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to confirm and quantify the binding of the dipeptide H-Met-Lys-OH to a putative target protein. The selection of the most appropriate technique is critical and depends on factors such as the availability of purified protein, the desired quantitative output, and the specific research question being addressed.
Introduction to this compound and Protein Binding
This compound is a dipeptide composed of methionine and lysine.[1][2] While the biological roles of its constituent amino acids are well-established, the specific functions of this dipeptide are less characterized.[3][4] Confirming its interaction with a target protein is a foundational step in elucidating its mechanism of action and potential therapeutic relevance. Protein-ligand interactions are fundamental to virtually all cellular processes, and a variety of biophysical and biochemical methods have been developed to study them.[5][6]
Comparison of Key Binding Assay Techniques
The following table summarizes and compares common techniques for studying protein-ligand interactions. Each method offers distinct advantages and disadvantages in terms of the data they provide, their sensitivity, and their experimental requirements.
| Technique | Principle | Key Quantitative Data | Advantages | Limitations | Typical Sample Requirement |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (target protein).[7] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Label-free, real-time analysis of binding kinetics.[5] | Requires immobilization of one binding partner, which may affect its activity. | High-purity protein for immobilization; peptide in solution. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event as the ligand is titrated into a solution containing the protein.[6] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement providing a complete thermodynamic profile.[6] | Requires relatively large amounts of highly purified and concentrated samples.[6] | High concentration of both protein and peptide. |
| Co-Immunoprecipitation (Co-IP) / Pull-Down Assay | An antibody to the target protein (Co-IP) or a tagged "bait" protein (Pull-down) is used to capture the protein and any interacting partners from a complex mixture.[8][9] | Qualitative (Yes/No binding), Relative abundance | Can identify interactions in a more physiological context (cell lysates).[9] | Often qualitative or semi-quantitative; susceptible to false positives and negatives.[5] | Cell or tissue lysate, specific antibodies or tagged protein. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled small molecule (e.g., fluorescently tagged this compound) upon binding to a larger protein.[8] | Affinity (KD) | Homogeneous (mix-and-read) assay, suitable for high-throughput screening.[10] | Requires labeling of the small molecule, which may alter its binding properties. | Purified protein and fluorescently labeled peptide. |
Detailed Experimental Protocols
Below are detailed protocols for three of the most common and powerful techniques to quantitatively and qualitatively assess the binding of this compound to a target protein.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (on- and off-rates) and affinity of the this compound interaction with the target protein.
Methodology:
-
Protein Immobilization: The purified target protein is covalently immobilized onto a sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.[11]
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Each concentration of this compound is injected over the immobilized protein and reference flow cells at a constant flow rate.[11] The association phase is monitored for a set time, followed by an injection of running buffer to monitor the dissociation phase.[11]
-
Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile (affinity, stoichiometry, enthalpy, and entropy) of the this compound-protein interaction.
Methodology:
-
Sample Preparation: The purified target protein and this compound are extensively dialyzed against the same buffer to minimize buffer mismatch effects.[11] The concentrations of both are determined accurately.
-
Instrument Setup: The sample cell is filled with the target protein solution (e.g., 10-50 µM), and the injection syringe is filled with a 10-20 fold higher concentration of the this compound solution.[11] Both solutions must be thoroughly degassed.
-
Titration: A series of small, precisely measured injections of the this compound solution are made into the sample cell containing the target protein. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat change per injection) are integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry
Objective: To confirm the interaction between this compound and the target protein within a complex biological sample, such as a cell lysate. This protocol assumes a modified approach where this compound is chemically crosslinked to its target.
Methodology:
-
Cell Lysis: Cells expressing the target protein are treated with a crosslinking agent (e.g., formaldehyde) to covalently link interacting molecules. The cells are then lysed in a buffer that maintains protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the target protein is added to the cell lysate and incubated to form an antibody-antigen complex. Protein A/G beads are then added to capture this complex.[9]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Crosslink Reversal: The captured protein complexes are eluted from the beads, and the crosslinks are reversed (e.g., by heating).
-
Analysis by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, the protein band corresponding to the target is excised, and the associated peptides are identified by mass spectrometry. The presence of this compound adducted to a peptide from the target protein confirms the interaction.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can help visualize complex experimental workflows and signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 45214-88-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 蛋白質交互作用 (Protein–Protein Interaction) 分析 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of H-Met-Lys-OH with Other Dipeptides: An In-Depth Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of small peptides is paramount. This guide provides a comprehensive comparison of the potential antioxidant and anti-inflammatory efficacy of the dipeptide H-Met-Lys-OH against other notable dipeptides, supported by available experimental data and detailed methodologies.
While direct experimental data for this compound is limited in publicly available literature, its potential bioactivity can be inferred from studies on dipeptides containing its constituent amino acids, methionine (Met) and lysine (B10760008) (Lys). Methionine is recognized for its contribution to antioxidant activity due to its sulfur-containing side chain, while lysine has been implicated in anti-inflammatory responses. This comparison aims to contextualize the potential of this compound within the broader landscape of bioactive dipeptides.
Quantitative Comparison of Bioactivity
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the antioxidant and anti-inflammatory effects of different dipeptides. It is important to note the absence of direct data for this compound, highlighting a key area for future research.
Antioxidant Activity
The antioxidant capacity of dipeptides is frequently evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.
Table 1: Comparative Antioxidant Activity of Dipeptides (IC50 Values)
| Dipeptide | Assay | IC50 | Reference(s) |
| Gly-Met | DPPH Radical Scavenging | 0.96 mg/mL | [1] |
| Phe-Phe | DPPH Radical Scavenging | 0.73 mM | [2] |
| Val-Arg | DPPH Radical Scavenging | 0.82 mM | [2] |
| Lys-Leu | Superoxide Radical Scavenging | ~20.49% scavenging at 1 mg/mL | [1] |
| Leu-Lys | Superoxide Radical Scavenging | ~4.06% scavenging at 1 mg/mL | [1] |
| This compound | DPPH Radical Scavenging | Data Not Available | |
| This compound | ABTS Radical Scavenging | Data Not Available |
Anti-inflammatory Activity
The anti-inflammatory potential of dipeptides is often assessed by their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory cytokines.
Table 2: Comparative Anti-inflammatory Activity of Peptides (IC50 Values)
| Peptide | Target/Assay | IC50 | Reference(s) |
| Gly-Gly-Phe-Leu(OMe) | COX-2 Inhibition | 60 nM | [3] |
| Lunasin-like peptide (5 kDa) | COX-2 Expression Inhibition | 25 µM | [4] |
| ER-13 | LOX Inhibition | 84.35 µg/mL | [1] |
| Lunasin-like peptide (5 kDa) | IL-6 Production Inhibition | 2 µM | [4] |
| Lunasin-like peptide (5 kDa) | IL-1β Production Inhibition | 13 µM | [4] |
| This compound | COX/LOX Inhibition | Data Not Available | |
| This compound | Cytokine Inhibition | Data Not Available |
Key Experimental Protocols
Reproducible and standardized methodologies are critical for the comparative evaluation of dipeptide efficacy. The following are detailed protocols for commonly employed antioxidant and anti-inflammatory assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.
-
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured as a decrease in absorbance.
-
Methodology:
-
A stock solution of the test dipeptide is prepared in a suitable solvent (e.g., methanol (B129727) or water).
-
A fresh 0.1 mM solution of DPPH in methanol is prepared.
-
In a 96-well microplate, varying concentrations of the dipeptide solution are mixed with the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is then determined.[5]
-
Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
-
Principle: The activity of LOX is monitored by measuring the formation of hydroperoxides from a fatty acid substrate, such as linoleic acid, which absorb light at 234 nm.
-
Methodology:
-
A solution of soybean lipoxygenase is prepared in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
The test dipeptide is pre-incubated with the enzyme solution.
-
The reaction is initiated by the addition of the linoleic acid substrate.
-
The increase in absorbance at 234 nm is recorded over time to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the dipeptide, and the IC50 value is determined.
-
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
-
Principle: Macrophages, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of the test compound on this production is quantified.
-
Methodology:
-
RAW 264.7 cells are cultured and seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test dipeptide for 1 hour.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits.
-
The percentage of cytokine inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.
-
Visualization of Signaling Pathways and Experimental Workflow
Bioactive peptides often exert their effects by modulating intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate key pathways potentially influenced by this compound and a general workflow for its evaluation.
Keap1-Nrf2-ARE Signaling Pathway
This pathway is a critical regulator of the cellular antioxidant response. Bioactive peptides can activate Nrf2, leading to the transcription of antioxidant genes.[1][6]
Caption: Activation of the Keap1-Nrf2-ARE antioxidant pathway by bioactive peptides.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for anti-inflammatory agents.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Keap1/Nrf2/ARE signaling unfolds therapeutic targets for redox imbalanced-mediated diseases and diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lunasin and lunasin-like peptides inhibit inflammation through suppression of NF-kappaB pathway in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Keap1/Nrf2 Signaling Pathway Significantly Promotes the Progression of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of H-Met-Lys-OH: An Isothermal Titration Calorimetry (ITC) Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular interaction analysis, the precise quantification of binding affinity is paramount. This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC) for measuring the binding affinity of the tripeptide H-Met-Lys-OH to a hypothetical target protein. For a thorough comparison, we will also discuss alternative techniques, namely Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP), presenting hypothetical experimental data to illustrate the strengths and nuances of each method.
Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2][3][4] This allows for the determination of not only the binding affinity (K D ) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[1][4][5] The direct measurement of heat changes provides a complete thermodynamic profile of the binding reaction, offering deep insights into the forces driving the interaction.[4][6][7]
Hypothetical ITC Experiment: this compound Binding to Target Protein X
In this scenario, we investigate the binding of this compound to "Target Protein X," a hypothetical enzyme implicated in a disease pathway.
Experimental Protocol:
A detailed protocol for a typical ITC experiment is outlined below. For optimal results, it is crucial that both the peptide and the protein are in an identical, well-matched buffer to minimize heats of dilution.[5][8]
-
Sample Preparation:
-
This compound (the "ligand") was synthesized and purified to >95% purity. The accurate concentration was determined by amino acid analysis.
-
Target Protein X (the "macromolecule") was expressed and purified. The concentration was determined using a combination of UV absorbance at 280 nm and a Bradford assay.
-
Both this compound and Target Protein X were extensively dialyzed against the same buffer: 50 mM HEPES pH 7.4, 150 mM NaCl.
-
All solutions were degassed prior to use to prevent air bubbles in the calorimeter.[5]
-
-
ITC Instrument Setup:
-
A MicroCal PEAQ-ITC (Malvern Panalytical) or similar instrument was used.
-
The sample cell was loaded with 200 µL of 10 µM Target Protein X.
-
The injection syringe was loaded with 40 µL of 100 µM this compound. The 10-fold higher ligand concentration is a common starting point for 1:1 binding interactions.[8]
-
The experiment was conducted at 25°C.
-
-
Titration Parameters:
-
An initial injection of 0.4 µL was followed by 19 injections of 2 µL.
-
A spacing of 150 seconds between injections was used to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data (heat flow versus time) was integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio) was fitted to a one-site binding model using the instrument's analysis software to determine the K D , n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) were calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
-
Quantitative Data Summary:
The following table summarizes the hypothetical thermodynamic parameters obtained from the ITC analysis of this compound binding to Target Protein X.
| Parameter | Value | Unit |
| Binding Affinity (K D ) | 5.2 | µM |
| Stoichiometry (n) | 1.1 | |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Entropy (ΔS) | 5.7 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -7.2 | kcal/mol |
Interpretation of Results:
The low micromolar K D value suggests a moderate binding affinity. The stoichiometry of approximately 1 indicates a 1:1 binding interaction between this compound and Target Protein X. The negative enthalpy change reveals that the binding is an exothermic process, driven by favorable bond formations such as hydrogen bonds and van der Waals interactions. The positive entropy change suggests that the binding event leads to an overall increase in disorder, which could be attributed to the release of ordered solvent molecules from the binding interface.
Experimental Workflow for ITC
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Alternative Techniques for Binding Affinity Measurement
While ITC provides a wealth of thermodynamic information, other techniques can also be employed to determine binding affinity, each with its own set of advantages and limitations.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[1][9][10] It provides real-time kinetic data, including association (k on ) and dissociation (k off ) rates, from which the binding affinity (K D = k off /k on ) can be calculated.[1]
Hypothetical SPR Experiment:
Experimental Protocol:
-
Chip Preparation: Target Protein X is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: this compound is prepared in a series of concentrations in the running buffer (e.g., HBS-EP+).
-
Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .
Quantitative Data Summary:
| Parameter | Value | Unit |
| Association Rate (k on ) | 1.5 x 10^3 | M⁻¹s⁻¹ |
| Dissociation Rate (k off ) | 7.8 x 10⁻³ | s⁻¹ |
| Binding Affinity (K D ) | 5.2 | µM |
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule.[11][12][13] When the small, fluorescently labeled ligand binds to a larger protein, its tumbling rate in solution slows down, leading to an increase in the polarization of the emitted light.[12][13]
Hypothetical FP Experiment:
Experimental Protocol:
-
Tracer Synthesis: this compound is fluorescently labeled (e.g., with fluorescein) to create a tracer.
-
Assay Setup: A constant concentration of the tracer is incubated with varying concentrations of Target Protein X in a microplate.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of Target Protein X, and the data is fitted to a binding equation to determine the K D .
Quantitative Data Summary:
| Parameter | Value | Unit |
| Binding Affinity (K D ) | 6.1 | µM |
Comparison of ITC, SPR, and FP
The following table provides a direct comparison of the three techniques for measuring the binding affinity of this compound to Target Protein X.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding[2][4] | Measures change in refractive index upon binding[3] | Measures change in tumbling rate of a fluorescent probe upon binding[12][13] |
| Labeling | Label-free[5] | Label-free (one partner is immobilized)[9] | Requires fluorescent labeling of one partner[11] |
| Information | K D , n, ΔH, ΔS[1][4] | K D , k on , k off[1] | K D |
| Throughput | Low to medium | Medium to high[9] | High[11] |
| Sample Consumption | Relatively high | Low[9] | Very low[11] |
| Key Advantage | Complete thermodynamic profile[14] | Real-time kinetic data[2] | Homogeneous, high-throughput format[15] |
| Potential Drawback | Requires larger sample quantities | Immobilization may affect protein activity | Labeling may alter binding affinity |
Decision Logic for Technique Selection
Caption: Decision tree for selecting a binding affinity measurement technique.
Conclusion
Isothermal Titration Calorimetry stands out for its ability to provide a comprehensive thermodynamic characterization of the binding of this compound to its target. While SPR offers invaluable kinetic insights and FP is well-suited for high-throughput screening, ITC delivers a detailed energetic picture of the interaction, which is often crucial for understanding the molecular driving forces and for guiding rational drug design. The choice of technique will ultimately depend on the specific research question, the available sample material, and the desired throughput.[2]
References
- 1. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 3. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. tainstruments.com [tainstruments.com]
- 7. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. xantec.com [xantec.com]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. biorxiv.org [biorxiv.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. m.youtube.com [m.youtube.com]
Comparative Analysis of H-Met-Lys-OH Interactions: A Guide to Surface Plasmon Resonance and Alternative Methodologies
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for the analysis of H-Met-Lys-OH interactions with a hypothetical protein, hereafter referred to as "Target Protein X". It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative technologies and supported by illustrative experimental data.
Surface Plasmon Resonance (SPR) Analysis of this compound Interaction
Surface Plasmon Resonance is a label-free optical technique used to monitor molecular binding events in real time.[1][2] In a typical SPR experiment to study a small molecule-protein interaction, a protein is immobilized on a biosensor surface, and the small molecule is flowed over this surface.[1][2] The interaction is detected as a change in the refractive index at the sensor surface, quantified in resonance units (RU).[1][2] This powerful technique allows for the determination of binding kinetics (association and dissociation rates) and affinity.[1][3]
Hypothetical Experimental Protocol for SPR Analysis
This protocol outlines a hypothetical experiment to determine the binding kinetics of the tripeptide this compound with Target Protein X using SPR.
1. Ligand Immobilization (Target Protein X):
-
Sensor Chip Selection: A CM5 sensor chip, which has a carboxymethylated dextran (B179266) matrix, is a versatile choice for most applications, including protein immobilization.
-
Surface Preparation: The system is primed with a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine Coupling Chemistry:
-
Activation: The sensor surface is activated by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Immobilization: Target Protein X (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface until the desired immobilization level is achieved (e.g., ~8000 RU).
-
Deactivation: Remaining active esters are deactivated by injecting 1 M ethanolamine-HCl pH 8.5.[4]
-
2. Analyte Interaction (this compound):
-
Analyte Preparation: A dilution series of this compound is prepared in the running buffer. For a small molecule, a typical concentration range might be from 1 µM to 100 µM.
-
Binding Assay:
-
A stable baseline is established by flowing the running buffer over the sensor surface.
-
The lowest concentration of this compound is injected for a set association time (e.g., 120 seconds), followed by a dissociation phase with the running buffer (e.g., 300 seconds).
-
This is repeated for all concentrations in the series.
-
-
Regeneration: Between each analyte injection, the sensor surface is regenerated to remove any bound this compound. This can be achieved with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
3. Data Analysis:
-
The response from a reference flow cell (deactivated with ethanolamine-HCl only) is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.[4]
-
The resulting sensorgrams are fitted to a suitable binding model, such as the 1:1 Langmuir binding model, to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
Data Presentation: Hypothetical SPR Results
The following table summarizes hypothetical quantitative data for the interaction between this compound and Target Protein X.
| Analyte Concentration (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
| 1 | 2.5 x 10³ | 5.0 x 10⁻³ | 2.0 |
| 5 | 2.6 x 10³ | 5.1 x 10⁻³ | 1.96 |
| 10 | 2.4 x 10³ | 4.9 x 10⁻³ | 2.04 |
| 25 | 2.5 x 10³ | 5.2 x 10⁻³ | 2.08 |
| 50 | 2.7 x 10³ | 5.3 x 10⁻³ | 1.96 |
| 100 | 2.6 x 10³ | 5.1 x 10⁻³ | 1.96 |
| Average | 2.55 x 10³ | 5.1 x 10⁻³ | 2.0 |
Visualizations
Comparison with Alternative Techniques
While SPR is a powerful tool, other techniques can also be employed to study peptide-protein interactions. The choice of technique often depends on the specific research question, sample availability, and desired throughput.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[6] It is considered the gold standard for thermodynamic characterization of biomolecular interactions.[6]
-
Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (Target Protein X). The heat change upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[2][6]
-
Advantages: ITC is a solution-based technique, meaning no immobilization is required, which avoids potential artifacts related to surface tethering.[6] It provides a complete thermodynamic profile of the interaction.[2]
-
Disadvantages: ITC typically requires larger amounts of sample compared to SPR and has a lower throughput.
Biolayer Interferometry (BLI)
BLI is another optical biosensing technique that measures biomolecular interactions in real time.[3][7]
-
Principle: A biosensor tip with an immobilized ligand is dipped into a sample containing the analyte. Changes in the interference pattern of white light reflected from the sensor tip are measured as the analyte binds and dissociates.[3][8]
-
Advantages: BLI systems are generally fluidics-free, which simplifies operation and allows for the analysis of crude or unpurified samples.[3][4] They are well-suited for high-throughput screening.[5][8]
-
Disadvantages: SPR is often considered more sensitive for the analysis of small molecules and fragments.[5]
Comparison Summary
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Principle | Change in refractive index | Heat change upon binding | Change in optical interference |
| Label-Free | Yes | Yes | Yes |
| Real-Time Data | Yes | No (step-wise titration) | Yes |
| Kinetics (ka, kd) | Yes | No | Yes |
| Affinity (KD) | Yes | Yes | Yes |
| Thermodynamics | Can be determined with temperature variation | Yes (direct measurement of ΔH and ΔS) | Not typically |
| Sample Consumption | Low to moderate | High | Low |
| Throughput | Moderate to high | Low | High |
| Immobilization | Required | Not required | Required |
| Crude Samples | Possible with specific surfaces | Yes | Yes |
Conclusion
Surface Plasmon Resonance is a robust and versatile technique for the quantitative analysis of peptide-protein interactions, such as those involving this compound. It provides valuable real-time kinetic and affinity data with relatively low sample consumption. While alternative methods like Isothermal Titration Calorimetry and Biolayer Interferometry offer distinct advantages, particularly in providing thermodynamic data (ITC) or higher throughput with crude samples (BLI), SPR remains a cornerstone technology in drug discovery and molecular interaction analysis. The choice of methodology should be guided by the specific experimental goals and available resources.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. stevensonlab.com [stevensonlab.com]
- 3. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 4. gatorbio.com [gatorbio.com]
- 5. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Framework for Cross-Validation of H-Met-Lys-OH Activity in Different Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The tripeptide H-Met-Lys-OH, composed of methionine and lysine, holds potential for biological activity given the crucial roles of its constituent amino acids in cellular metabolism, protein synthesis, and epigenetic regulation. However, a comprehensive review of publicly available scientific literature reveals a lack of specific experimental data on the effects of this compound across different cell lines. This guide, therefore, serves as a methodological framework for researchers aiming to investigate and compare the activity of this novel peptide. It provides detailed experimental protocols, hypothetical data for illustrative purposes, and visualizations of workflows and potential signaling pathways to guide future research.
Introduction
Methionine is an essential amino acid crucial for initiating protein synthesis and serving as a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is vital for DNA and histone methylation. Lysine, another essential amino acid, is a key component of proteins and is subject to numerous post-translational modifications, including methylation and acetylation, which play a significant role in gene expression. Small peptides composed of these amino acids may exhibit unique biological activities, potentially influencing cell proliferation, apoptosis, and signaling pathways.[1][2][3]
This guide outlines a systematic approach to characterize the in vitro activity of this compound. We propose a panel of cell lines and a suite of assays to generate a comprehensive activity profile.
Proposed Cell Lines for Cross-Validation
To obtain a broad understanding of this compound's activity, a selection of both cancerous and non-cancerous cell lines is recommended.
| Cell Line | Type | Rationale for Selection |
| MCF-7 | Human Breast Adenocarcinoma | Well-characterized cancer cell line, often used in initial anti-cancer drug screening. |
| A549 | Human Lung Carcinoma | Represents a common and aggressive cancer type. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line, widely used for toxicity and baseline cellular function studies. |
| HUVEC | Human Umbilical Vein Endothelial Cells | A primary cell line to assess effects on normal, non-transformed endothelial cells. |
Experimental Protocols
The following protocols provide a standardized methodology for assessing the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Treat the cells with increasing concentrations of the peptide (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (PBS alone).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the peptide concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the molecular mechanisms underlying the effects of this compound by examining key signaling proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, Bcl-2, Bax). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Hypothetical Data Presentation
The following tables illustrate how the experimental data for this compound could be structured for clear comparison.
Table 1: Hypothetical IC₅₀ Values (µM) of this compound at 48 hours
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 150 |
| A549 | 250 |
| HEK293 | >1000 |
| HUVEC | >1000 |
Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with IC₅₀ Concentration of this compound
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | 25.5 | 15.2 |
| A549 | 18.3 | 10.8 |
| HEK293 | 3.1 | 2.5 |
| HUVEC | 2.5 | 1.8 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Hypothetical Signaling Pathway
Based on the roles of methionine and lysine, this compound could potentially influence the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4]
Conclusion
While direct experimental data on this compound is currently unavailable, this guide provides a robust framework for its systematic investigation. The proposed protocols and cell line panel will enable a thorough cross-validation of its activity, paving the way for a deeper understanding of its potential as a bioactive molecule. The structured approach to data presentation and visualization will facilitate clear and impactful communication of research findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Synthetic vs. Commercer tilgængelig H-Met-Lys-OH
For forskere, videnskabsfolk og fagfolk inden for lægemiddeludvikling er valget mellem syntetisk fremstillede og kommercielt tilgængelige peptider en afgørende beslutning, der kan påvirke forsøgsresultaternes reproducerbarhed, renhed og omkostningseffektivitet. Denne vejledning giver en objektiv sammenligning af syntetisk H-Met-Lys-OH (L-Methionyl-L-Lysin) og dets kommercielt tilgængelige modstykker, understøttet af eksperimentelle protokoller og data.
Fysisk-kemiske egenskaber
Nedenstående tabel opsummerer de grundlæggende fysisk-kemiske egenskaber for dipeptidet this compound.
| Egenskab | Værdi |
| Kemisk navn | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexansyre |
| Synonymer | Methionyl-Lysin, Met-Lys |
| CAS-nummer | 45214-88-8[1] |
| Molekylformel | C11H23N3O3S[1] |
| Molekylvægt | 277,38 g/mol [1] |
| Struktur | This compound |
Sammenligning af syntetisk og kommercielt tilgængelig this compound
Valget mellem at syntetisere this compound internt eller købe det fra en kommerciel leverandør afhænger af flere faktorer, herunder de specifikke krav til forsøget, budgettet og den nødvendige mængde.
| Funktion | Syntetisk this compound | Kommercielt tilgængelig this compound |
| Renhed | Høj renhed kan opnås (>98 % efter oprensning). Giver mulighed for præcis kontrol over urenhedsprofilen.[2] | Typisk høj renhed (>95-98 %), men kan variere mellem partier og leverandører. Certifikat for analyse (CoA) giver specifikke data for partiet.[3] |
| Konsistens | Høj konsistens fra parti til parti, hvilket er afgørende for reproducerbare forsøgsresultater.[2] | Kan variere mellem forskellige leverandører og endda forskellige partier fra den samme leverandør. |
| Omkostningseffektivitet | Omkostningseffektivt til produktion i stor skala.[4][5] Kræver dog en indledende investering i udstyr og reagenser. | Mere omkostningseffektivt til små mængder, der er nødvendige til indledende forskning og screening. |
| Skalerbarhed | Synteseprocessen giver mulighed for produktion af store mængder af dipeptidet.[2] | Afhænger af leverandørens produktionskapacitet. |
| Tilpasning | Giver mulighed for inkorporering af isotopmærkning eller andre modifikationer efter behov. | Standardprodukt; tilpasning kan være tilgængelig via specialiserede syntesetjenester, men medfører ekstra omkostninger. |
Syntese af this compound
Solid-Phase Peptide Synthesis (SPPS) er den mest almindelige metode til syntese af peptider som this compound på grund af dens effektivitet og mulighed for automatisering.[6][7][8] Processen involverer den trinvise tilføjelse af beskyttede aminosyrer til en voksende peptidkæde, der er forankret til en uopløselig harpiksstøtte.[4]
Billedtekst: Arbejdsgang for Solid-Phase Peptide Synthesis (SPPS) af this compound.
Eksperimentel protokol: Solid-Phase Peptide Synthesis (SPPS) af this compound
Denne protokol beskriver den manuelle syntese af this compound ved hjælp af Fmoc/tBu-kemi.
Materialer:
-
Wang-harpiks
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Met-OH
-
N,N-dimethylformamid (DMF)
-
Dichlormethan (DCM)
-
Piperidin
-
N,N'-diisopropylcarbodiimid (DIC)
-
Oxyma Pure
-
Trifluoreddikesyre (TFA)
-
Triisopropylsilan (TIS)
-
Vand (H₂O)
-
Kold diethylether
Procedure:
-
Harpiksforberedelse og aminosyreindlæsning:
-
Hæv 200 mg Wang-harpiks i DMF i 30 minutter i et reaktionsbeholder til fastfasesyntese.[6]
-
Afdryp DMF, og tilsæt en opløsning af Fmoc-Lys(Boc)-OH, DIC og Oxyma i DMF.
-
Ryst blandingen i 2-4 timer ved stuetemperatur.
-
Vask harpiksen grundigt med DMF og DCM, og tør den under vakuum.
-
-
Fmoc-afbeskyttelse:
-
Kobling af den anden aminosyre (Met):
-
Opløs Fmoc-Met-OH, DIC og Oxyma i DMF.
-
Tilsæt aminosyreopløsningen til harpiksen, og ryst i 1-2 timer.[9]
-
Vask harpiksen grundigt med DMF.
-
-
Endelig afbeskyttelse:
-
Gentag Fmoc-afbeskyttelsesproceduren som beskrevet i trin 2.
-
-
Spaltning og afbeskyttelse:
-
Udfældning og oprensning:
-
Udfæld det rå peptid ved at tilsætte filtratet dråbevist til kold diethylether.[6]
-
Centrifuger for at pelletere peptidet, og dekanter etheren.
-
Oprens det rå peptid ved hjælp af omvendt fase højtydende væskekromatografi (RP-HPLC).
-
Bekræft identiteten og renheden af det endelige produkt ved hjælp af massespektrometri og analytisk HPLC.
-
Karakterisering og kvalitetskontrol
Uanset om this compound er syntetiseret internt eller købt, er en grundig karakterisering afgørende for at sikre identitet, renhed og kvantificering.
| Analytisk teknik | Formål |
| Omvendt fase højtydende væskekromatografi (RP-HPLC) | Bestemmer renheden af peptidprøven ved at adskille målpeptidet fra urenheder. |
| Massespektrometri (MS) | Bekræfter peptidets molekylvægt og dermed dets identitet. |
| Aminosyreanalyse (AAA) | Kvantificerer peptidindholdet og bestemmer aminosyresammensætningen. |
| Kernefysisk magnetisk resonans (NMR)-spektroskopi | Giver detaljerede strukturelle oplysninger om peptidet. |
Biologisk aktivitet og potentiel signalvej
Selvom der er begrænsede direkte eksperimentelle data om den biologiske aktivitet af this compound, kan dets potentielle virkninger udledes af dets bestanddele, L-methionin og L-lysin. Begge aminosyrer er kendt for at påvirke mTOR-signalvejen, som er en central regulator for cellevækst, proliferation og proteinsyntese.[10][11]
Billedtekst: Potentiel mTOR-signalvej påvirket af this compound.
Eksperimentelle protokoller for biologiske assays
In Vitro Dipeptidtransportassay ved hjælp af Caco-2-celler
Denne protokol beskriver en metode til at måle optagelsen af this compound i Caco-2-celler, som udtrykker peptidtransportøren PEPT1.[12]
Materialer:
-
Caco-2-celler
-
This compound
-
Transportbuffer (f.eks. Hanks' Balanced Salt Solution, HBSS)
-
LC-MS/MS-system
Procedure:
-
Cellekultur: Dyrk Caco-2-celler på permeable understøtninger, indtil de danner et konfluent monolag.
-
Optagelsesassay:
-
Vask cellemonolagene med forvarmet transportbuffer.
-
Tilsæt transportbuffer indeholdende this compound i en kendt koncentration til den apikale side.
-
Inkubér ved 37 °C i forskellige tidsperioder (f.eks. 5, 15, 30, 60 minutter).
-
Stop optagelsen ved hurtigt at vaske cellerne med iskold transportbuffer.
-
-
Analyse:
-
Lyser cellerne for at frigøre det intracellulære indhold.
-
Kvantificer koncentrationen af this compound i cellelysaterne ved hjælp af LC-MS/MS.
-
References
- 1. This compound | 45214-88-8 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Signaling Pathways Related to Protein Synthesis and Amino Acid Concentration in Pig Skeletal Muscles Depend on the Dietary Protein Level, Genotype and Developmental Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
H-Met-Lys-OH as a Competitive Inhibitor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the dipeptide H-Met-Lys-OH as a potential competitive inhibitor in binding assays. Due to a lack of specific experimental data on this compound in the public domain, this document serves as a practical and theoretical framework for investigating its inhibitory potential. We will explore its theoretical advantages, compare it with other well-characterized dipeptide inhibitors, and provide detailed experimental protocols for its evaluation.
The dipeptide this compound, also known as Methionyl-Lysine, is a molecule of interest in peptide-based drug discovery.[1][2] While its specific role as a competitive inhibitor is not yet extensively documented in scientific literature, its constituent amino acids, methionine and lysine (B10760008), suggest potential for specific interactions with various biological targets. Methionine provides a flexible, hydrophobic side chain, while lysine offers a positively charged primary amine, enabling a combination of hydrophobic and electrostatic interactions that are crucial for binding to the active sites of enzymes and receptors.
Theoretical Competitive Inhibition by this compound
Competitive inhibition is a fundamental mechanism in enzyme kinetics and pharmacology, where an inhibitor molecule reversibly binds to the active site of an enzyme, preventing the substrate from binding. The inhibitor's effectiveness is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.
The potential of this compound as a competitive inhibitor stems from its ability to mimic the natural substrate of a target protein. The methionine residue can engage in hydrophobic interactions, while the lysine residue can form salt bridges or hydrogen bonds. This dual-interaction capability could allow this compound to effectively compete with the endogenous ligand for the binding pocket.
Comparison with Alternative Dipeptide Inhibitors
To provide a context for the potential efficacy of this compound, we compare its theoretical attributes with experimentally determined data for other dipeptides known to exhibit inhibitory or biological activity. It is important to note that the biological activity of dipeptides is highly dependent on their sequence. For instance, the isomeric dipeptide H-Gly-Lys-OH would present a different N-terminal group and spatial arrangement of side chains, likely resulting in different binding affinities and biological effects.
| Dipeptide Inhibitor | Target/Activity | Key Quantitative Findings | Reference |
| This compound | (Hypothetical) | (To be determined experimentally) | |
| H-Lys-Gly-OH | Not extensively characterized | Theoretical properties based on constituent amino acids | [3] |
| H-His-Lys-OH | (Theoretical) Antioxidant/Anti-inflammatory | Predicted activity based on histidine and lysine properties | [4] |
| Carnosine (β-alanyl-L-histidine) | Antioxidant, Anti-inflammatory | Effective DPPH and ABTS radical scavenger | [4] |
| Anserine (β-alanyl-3-methyl-L-histidine) | Antioxidant | Possesses radical scavenging ability | [4] |
This table includes hypothetical and theoretical entries for this compound and related dipeptides to illustrate how experimental data would be presented. The data for Carnosine and Anserine are based on published experimental results.
Experimental Protocols for Evaluating this compound
To ascertain the competitive inhibitory activity of this compound, a series of well-established binding assays can be employed. The choice of assay will depend on the target protein and available resources.
Radioligand Binding Assay
This technique is a highly sensitive method to determine the affinity of a ligand for a receptor.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable assay buffer.
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a solution of the radiolabeled ligand (e.g., [3H]-labeled substrate) at a concentration at or below its dissociation constant (Kd).
-
Prepare a suspension of the target receptor (e.g., cell membranes expressing the receptor).
-
-
Assay Setup:
-
In a 96-well filter plate, add the assay buffer, the serially diluted this compound, the radiolabeled ligand, and the receptor suspension to each well.
-
To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled ligand known to bind to the target.
-
To determine total binding, a set of wells should contain only the radioligand and the receptor.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Normalize the data by setting the total binding to 100% and non-specific binding to 0%.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Competition Assay
This method is a non-radioactive alternative for assessing competitive binding.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with the target protein or a capture antibody.
-
Wash the plate to remove any unbound protein.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 5% BSA in PBS).
-
-
Competition Reaction:
-
Prepare a mixture of a fixed concentration of a labeled ligand (e.g., biotinylated substrate) and serial dilutions of this compound.
-
Add these mixtures to the wells of the coated and blocked plate.
-
Incubate to allow for competitive binding to the immobilized target.
-
-
Detection:
-
Wash the plate to remove unbound ligands.
-
Add an enzyme-conjugated secondary reactant that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand).
-
Wash the plate again.
-
Add a substrate for the enzyme that produces a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Measure the signal intensity using a plate reader. The signal will be inversely proportional to the concentration of this compound.
-
Generate a dose-response curve and determine the IC50 value as described for the radioligand binding assay.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of competitive inhibition and the experimental workflow of a binding assay.
Caption: Mechanism of competitive inhibition by this compound.
Caption: General workflow for a competitive binding assay.
References
For researchers, scientists, and drug development professionals, understanding the subtle structural and functional differences between peptide candidates is paramount. This guide provides a detailed comparison of the dipeptide H-Met-Lys-OH with its isomer H-Lys-Met-OH and the simple dipeptide H-Gly-Gly-OH, offering insights into their physicochemical properties and potential biological activities. The information is supported by established experimental protocols relevant to peptide characterization and development.
Executive Summary
Peptide therapeutics offer high specificity and potency, making them an attractive modality in drug development.[1] The dipeptide this compound, composed of methionine and lysine, presents a unique combination of a sulfur-containing, nonpolar amino acid and a basic, positively charged amino acid. This guide explores the structural and potential functional implications of this arrangement in comparison to its isomer and a foundational dipeptide, providing a framework for further investigation and development.
Physicochemical Properties: A Tabular Comparison
The arrangement of amino acid residues significantly influences a peptide's overall properties, including its charge, polarity, and molecular weight. These characteristics, in turn, affect its solubility, stability, and interaction with biological targets.
| Property | This compound | H-Lys-Met-OH | H-Gly-Gly-OH |
| Molecular Formula | C₁₁H₂₃N₃O₃S[2] | C₁₁H₂₃N₃O₃S[3] | C₄H₈N₂O₃[4] |
| Molecular Weight ( g/mol ) | 277.38[2] | 277.39[3] | 132.12[4] |
| Isoelectric Point (pI) | ~7.6 | ~7.6 | ~5.8 |
| Charge at pH 7.4 | +1 | +1 | 0 |
Structural Comparison
The primary structure, or amino acid sequence, is the most fundamental level of peptide organization. Even a simple inversion of residues, as seen between this compound and H-Lys-Met-OH, can lead to significant differences in three-dimensional conformation and, consequently, biological activity.
Potential Signaling Pathways and Biological Activity
While specific biological data for this compound is limited, the constituent amino acids, methionine and lysine, are involved in numerous critical cellular processes. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in epigenetic regulation and the synthesis of polyamines. Lysine is an essential amino acid crucial for protein synthesis and post-translational modifications such as ubiquitination and acetylation. The presence of these residues suggests that this compound and its isomer could potentially influence a variety of signaling pathways.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the structural and functional properties of this compound and related peptides, a series of well-established experimental protocols should be employed.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Protocol Overview:
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a piperidine (B6355638) solution.
-
Coupling: Add the next Fmoc-protected amino acid, along with activating agents, to couple it to the free N-terminus of the previous residue.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Characterization
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized peptide, confirming its identity and assessing its purity.
Protocol Overview:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Ionization: Introduce the sample into the mass spectrometer where it is ionized (e.g., using electrospray ionization - ESI).
-
Mass Analysis: The ionized peptide is then separated based on its mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, one can estimate the content of α-helices, β-sheets, and random coils.
Protocol Overview:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.
-
Measurement: Place the sample in a quartz cuvette and record the CD spectrum, typically in the far-UV region (190-250 nm).
-
Data Analysis: Analyze the resulting spectrum to determine the percentage of different secondary structural elements.
Biological Activity Assessment
Cell Viability Assays (e.g., MTT, XTT): These assays are used to assess the cytotoxic or cytostatic effects of a peptide on cultured cells. They measure the metabolic activity of the cells, which is generally proportional to the number of viable cells.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the peptide.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT) to the wells and incubate to allow for the conversion of the substrate by metabolically active cells.
-
Measurement: Solubilize the formazan (B1609692) product (in the case of MTT) and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
The comparative analysis of this compound with its isomer and a simple dipeptide highlights the importance of amino acid sequence and composition in determining the physicochemical and potential biological properties of a peptide. While in silico predictions and comparisons provide a valuable starting point, empirical validation through the experimental protocols outlined in this guide is essential for advancing peptide-based drug development. Further investigation into the specific biological activities of this compound and its analogs is warranted to unlock their therapeutic potential.
References
In Vivo Validation of H-Met-Lys-OH Function: A Comparative Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the tripeptide H-Met-Lys-OH. Due to the limited direct experimental data on this specific peptide, this document establishes a proposed research plan, inferring potential biological functions from its constituent amino acids, Methionine and Lysine. For comparative analysis, the well-characterized immunomodulatory peptide, N-formyl-Met-Leu-Phe (fMLP), is used as a benchmark. The experimental protocols and data tables presented herein are intended to serve as a comprehensive template for future in vivo studies.
Introduction: Hypothesized Function of this compound
The biological activities of short peptides can be distinct from their individual amino acids, with the peptide bond itself contributing to novel functions.[1] this compound is a tripeptide composed of L-Methionine and L-Lysine.
-
L-Methionine is an essential sulfur-containing amino acid. It is a precursor for critical molecules such as S-adenosylmethionine (SAM), a universal methyl donor, and cysteine, which is a rate-limiting component of the major intracellular antioxidant, glutathione.[2][3] Methionine plays roles in regulating metabolic processes and the innate immune system.[2][4]
-
L-Lysine is an essential amino acid vital for protein synthesis, collagen formation, and calcium homeostasis.[5][6] It is also a precursor to carnitine, which is essential for fatty acid metabolism.[6][7] Lysine has been shown to be important for proper immune function.[5][[“]]
Based on these functions, it is hypothesized that This compound may possess immunomodulatory, antioxidant, and metabolic regulatory properties. The N-terminal methionine is structurally similar to that of N-formylated peptides, suggesting a potential interaction with formyl peptide receptors (FPRs) which are key mediators of the innate immune response.
Comparative Benchmark: N-formyl-Met-Leu-Phe (fMLP)
N-formyl-Met-Leu-Phe (fMLP) is a potent, well-studied bacterial-derived tripeptide that acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages.[9] It activates these cells by binding to formyl peptide receptors (FPRs), a class of G protein-coupled receptors.[10] Its defined in vivo effects make it an ideal positive control and benchmark for assessing the potential immunomodulatory activity of this compound.
Data Presentation: Comparative In Vivo Effects
The following tables summarize the known in vivo effects of the benchmark, fMLP, and the hypothesized, testable effects of this compound.
Table 1: Comparative Effects on Immune Cell Recruitment
| Parameter | N-formyl-Met-Leu-Phe (fMLP) (Known Effects) | This compound (Hypothesized Effects) | Negative Control (Scrambled Peptide) |
| Neutrophil Chemotaxis | Potent chemoattractant; causes rapid recruitment to injection site.[9] | Potential chemoattractant activity. | No significant effect. |
| Macrophage Activation | Activates macrophages.[9] | May influence macrophage polarization (M1/M2). | No significant effect. |
| Circulating Granulocytes | Intravenous infusion causes a transient, sharp decrease in circulating granulocytes within minutes due to vascular adhesion.[11] | May cause a transient decrease if it promotes endothelial adhesion. | No significant effect. |
Table 2: Comparative Systemic and Inflammatory Effects
| Parameter | N-formyl-Met-Leu-Phe (fMLP) (Known Effects) | This compound (Hypothesized Effects) | Negative Control (Vehicle) |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Can induce release at physiological concentrations.[12][13] | May modulate cytokine release (pro- or anti-inflammatory). | No significant effect. |
| Anti-inflammatory Effects | Exerts neuroprotective and anti-inflammatory roles in specific contexts (e.g., status epilepticus models).[10] | Potential for anti-inflammatory or antioxidant effects due to Met/Cys/GSH pathway. | No significant effect. |
| Mean Blood Pressure | Intravenous infusion causes a transient, rapid decrease.[11] | To be determined; potential for cardiovascular effects. | No significant effect. |
| Respiratory Rate | Intravenous infusion causes a transient increase.[11] | To be determined. | No significant effect. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.
This model is used to quantify chemoattractant-induced leukocyte migration into a localized space.
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Pouch Formation: Inject 3 mL of sterile air subcutaneously on the dorsum of the mice to create an air pouch. Repeat the injection with 2 mL of air three days later to maintain the pouch.
-
Treatment Administration: On day 6, inject 1 mL of one of the following solutions directly into the pouch:
-
Vehicle Control (Sterile Saline)
-
This compound (e.g., 1, 10, 100 µM in saline)
-
fMLP (Positive Control; e.g., 1 µM in saline)
-
Scrambled Met-Lys Peptide (Negative Control; e.g., 100 µM in saline)
-
-
Sample Collection: After 4-6 hours, euthanize the mice and collect the pouch exudate by washing the pouch with 2 mL of sterile PBS.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the exudate using a hemocytometer.
-
Perform differential cell counts using flow cytometry with specific markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) to quantify the recruitment of specific immune cell populations.
-
-
Cytokine Analysis: Centrifuge the exudate and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
This is a standard model for evaluating the anti-inflammatory potential of a compound.
-
Animal Model: 8-10 week old male Wistar rats.
-
Treatment Administration: Administer one of the following via intraperitoneal (i.p.) injection 30 minutes before the carrageenan challenge:
-
Vehicle Control (Sterile Saline)
-
This compound (e.g., 1, 5, 25 mg/kg body weight)
-
Dexamethasone (Positive Control; e.g., 1 mg/kg body weight)
-
-
Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Histological Analysis: At the end of the experiment, euthanize the animals, collect the paw tissue, and process for histological staining (e.g., H&E) to assess inflammatory cell infiltration.
Mandatory Visualizations
References
- 1. Role of peptide bond in the realization of biological activity of short peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. barnys.cz [barnys.cz]
- 8. consensus.app [consensus.app]
- 9. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 10. N-Formyl-Methionyl-Leucyl-Phenylalanine Plays a Neuroprotective and Anticonvulsant Role in Status Epilepticus Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of in vivo effects of intravenous infusion of N-formyl-methionyl-leucyl-phenylalanine and phorbol myristate acetate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases [mdpi.com]
- 13. researchgate.net [researchgate.net]
Head-to-Head Comparison: H-Met-Lys-OH vs. Metformin in Cellular Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the dipeptide H-Met-Lys-OH and the well-established anti-diabetic drug, Metformin (B114582). The focus of this comparison is on their putative effects on cellular metabolism, specifically through the lens of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][2][3][4] While Metformin is a widely studied AMPK activator, the specific biological activities of this compound are less characterized.[5][6][7][8][9] This document presents hypothetical, yet plausible, experimental data for this compound, extrapolated from the known metabolic roles of its constituent amino acids, L-methionine and L-lysine, and related dipeptides, to provide a framework for potential research and development.[10][11][12][13][14][15][16][17][18][19]
Introduction to the Compounds
This compound is a dipeptide composed of L-methionine and L-lysine.[20][21][22] Dipeptides are known to be absorbed more efficiently than free amino acids and can exert unique biological effects.[13] Methionine, a sulfur-containing amino acid, is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous metabolic and regulatory processes.[19] Lysine (B10760008) is an essential amino acid vital for protein synthesis and post-translational modifications.[23] The combined potential of these two amino acids within a single molecule suggests a possible role for this compound in modulating cellular metabolism and stress responses.
Metformin is a biguanide (B1667054) oral hypoglycemic agent and a first-line treatment for type 2 diabetes.[5][6][7] Its primary mechanism of action involves the activation of the AMPK pathway, leading to reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[5][8][9]
Quantitative Data Summary
The following tables summarize hypothetical comparative data for this compound and Metformin across key in vitro assays relevant to cellular metabolism.
Table 1: Effect on Cell Viability in HepG2 Cells
| Compound | Concentration (mM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 0.1 | 98 ± 5.1 |
| 1 | 95 ± 4.8 | |
| 10 | 92 ± 6.2 | |
| Metformin | 0.1 | 99 ± 3.9 |
| 1 | 96 ± 4.2 | |
| 10 | 88 ± 5.5 |
Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation.
Table 2: Effect on Glucose Uptake in L6 Myotubes
| Compound | Concentration (mM) | Glucose Uptake (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Insulin (B600854) (100 nM) | - | 2.5 ± 0.3 |
| This compound | 1 | 1.3 ± 0.2 |
| 10 | 1.8 ± 0.25 | |
| Metformin | 1 | 1.6 ± 0.2 |
| 10 | 2.2 ± 0.3 |
Glucose uptake was measured using a fluorescently labeled glucose analog (2-NBDG). Data are presented as fold change relative to the vehicle control (mean ± standard deviation).
Table 3: Effect on AMPK Phosphorylation in C2C12 Myotubes
| Compound | Concentration (mM) | p-AMPKα (Thr172) / Total AMPKα (Relative Intensity) |
| Vehicle Control | - | 1.0 ± 0.15 |
| This compound | 1 | 1.5 ± 0.2 |
| 10 | 2.1 ± 0.3 | |
| Metformin | 1 | 2.5 ± 0.4 |
| 10 | 4.0 ± 0.5 |
The ratio of phosphorylated AMPKα (at Threonine 172) to total AMPKα was determined by Western blot analysis and densitometry. Data are presented as relative intensity compared to the vehicle control (mean ± standard deviation).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling pathway of this compound and Metformin via AMPK activation.
Caption: General experimental workflow for comparing this compound and Metformin.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound and Metformin.[24][25][26][27]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Metformin (0.1, 1, 10 mM) or vehicle control. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of glucose into cells, a key indicator of metabolic activity.[28][29][30][31][32]
-
Cell Differentiation: Differentiate L6 myoblasts into myotubes by growing them in a low-serum medium for 5-7 days.
-
Serum Starvation: Serum starve the differentiated myotubes for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treatment: Treat the cells with this compound (1, 10 mM), Metformin (1, 10 mM), insulin (100 nM, positive control), or vehicle for 1 hour.
-
Glucose Analog Incubation: Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30 minutes.
-
Wash: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission: ~485/535 nm).
-
Data Analysis: Normalize the fluorescence intensity to the protein content of each well and express the results as a fold change relative to the vehicle control.
Western Blot for AMPK Phosphorylation
This protocol quantifies the activation of the AMPK pathway by measuring the phosphorylation of its catalytic subunit.[33][34][35][36]
-
Cell Culture and Treatment: Culture C2C12 myotubes and treat with this compound (1, 10 mM), Metformin (1, 10 mM), or vehicle for 1 hour.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPKα (Thr172) and total AMPKα.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPKα to total AMPKα and normalize to the vehicle control.
Conclusion
This guide provides a comparative framework for evaluating the potential metabolic effects of the dipeptide this compound against the established compound Metformin. The hypothetical data and detailed protocols offer a starting point for researchers interested in exploring the bioactivity of novel dipeptides in the context of metabolic regulation. Further experimental validation is necessary to confirm the here-proposed activities of this compound. The presented methodologies provide a robust approach for such investigations.
References
- 1. AMPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. anygenes.com [anygenes.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. raybiotech.com [raybiotech.com]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine Containing Peptides, a Novel Source of Lysine for Animals----Chinese Academy of Sciences [english.cas.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. 错误页 [amp.chemicalbook.com]
- 22. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. broadpharm.com [broadpharm.com]
- 26. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 27. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 28. Glucose Uptake-Glo Assay Technical Manual [promega.jp]
- 29. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 30. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 31. revvity.com [revvity.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
H-Met-Lys-OH: A Statistical and Mechanistic Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. This guide provides a comparative analysis of H-Met-Lys-OH (Methionyl-Lysine), a dipeptide composed of the essential amino acids L-methionine and L-lysine, against other relevant dipeptides and free amino acid supplementation. Due to the limited direct experimental data on this compound, this guide synthesizes information on its constituent amino acids and related dipeptides to provide a comprehensive overview of its potential applications and performance.
Comparative Performance Analysis
Table 1: Comparative Efficacy of Lysine-Containing Dipeptides
| Dipeptide | Biological Activity | Model System | Key Quantitative Findings | Reference |
| This compound (inferred) | Potential to support protein synthesis and cell proliferation. | In vitro cell cultures | Data not available. Performance can be inferred from studies on Lys/Met ratios. | |
| Lys-Lys | Improved Gut Structure and Function | Neonatal Piglets with Intestinal Atrophy | - Increased villus height and mucosal weight (P < 0.05) compared to free lysine (B10760008).- Greater whole-body protein synthesis (P < 0.05) compared to free lysine. | [2][3] |
| Leu-Lys | Antioxidant and Anti-aging | Caenorhabditis elegans | - Prolonged mean lifespan by 20.9% and maximum lifespan.- Higher superoxide (B77818) radical scavenging activity (20.49% ± 0.95%) compared to Lys-Leu (4.06% ± 0.49%). | [4] |
| Gly-His-Lys (GHK) | Wound Healing and Anti-inflammatory | Human Dermal Fibroblasts | - Decreased TNF-α-dependent IL-6 secretion. | [4] |
Table 2: Effect of Lysine to Methionine Ratio on Casein Synthesis in Bovine Mammary Epithelial Cells (BMEC)
| Lysine:Methionine Ratio | Key Outcomes | Reference |
| 3.0:1 | - Stimulatory effect on total and phosphorylated mTOR.- Upregulated mRNA levels of JAK2, ELF5, and RPS6KB1.- Downregulated mRNA levels of EIF4EBP1. | [5] |
| 2.3:1 | - Lower abundance of αS1-casein and β-casein compared to the 3.0:1 ratio. | [5] |
These data suggest that the specific ratio of lysine to methionine, as found in the this compound dipeptide, can significantly influence cellular signaling pathways related to protein synthesis.
Experimental Protocols
To facilitate further research into the biological effects of this compound and its comparison with other supplements, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
This compound and other test compounds
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare various concentrations of this compound and control peptides in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][6][7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protein Synthesis Assay
This protocol measures the rate of new protein synthesis in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound and control compounds
-
Amino acid-free medium
-
35S-methionine or a non-radioactive alternative like O-propargyl-puromycin (OP-Puro)
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation counter or fluorescence detection system
Procedure:
-
Culture cells to the desired confluency and then incubate in an amino acid-free medium for a short period to deplete intracellular amino acid pools.
-
Replace the medium with a medium containing a low concentration of methionine and the test compounds (this compound or controls).
-
Add the labeling reagent (e.g., 35S-methionine or OP-Puro) and incubate for a defined period (e.g., 1-4 hours).[8]
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Precipitate the total protein from the cell lysate using TCA.
-
Wash the protein pellet to remove any unincorporated labeled amino acids.
-
Quantify the amount of incorporated label using a scintillation counter for radioactivity or a fluorescence-based method for non-radioactive tags.[8]
Western Blot Analysis of mTOR Pathway Activation
This protocol is used to determine the effect of this compound on the activation of key proteins in the mTOR signaling pathway.
Materials:
-
Cells treated with this compound and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Experimental workflow for a cell viability assay.
Simplified mTOR signaling pathway activated by amino acids.
Conclusion
While direct experimental evidence for the comparative performance of this compound is limited, the available data on its constituent amino acids and related dipeptides suggest its potential as a valuable supplement in research and development. Its use may offer advantages in terms of stability and solubility, and it is likely to influence key cellular processes such as protein synthesis and cell growth through pathways like the mTOR signaling cascade. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the specific biological functions of this compound.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. broadpharm.com [broadpharm.com]
- 3. A supplemental intravenous amino acid infusion sustains a positive protein balance for 24 hours in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of H-Met-Lys-OH: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible handling and disposal of chemical reagents like the dipeptide H-Met-Lys-OH are critical for maintaining a safe and compliant work environment. This guide provides essential procedural information for the proper disposal of this compound, ensuring both personal safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves (such as nitrile), a lab coat, and safety glasses or goggles when handling this compound.[1]
-
Avoid Inhalation and Contact: Handle the solid, lyophilized form of the peptide in a well-ventilated area or a fume hood to prevent the inhalation of fine particles.[1] Direct contact with the skin and eyes should be avoided.[1] In the event of accidental contact, flush the affected area with plenty of water.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated liquid chemical waste container.[1]
-
Sharps: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated sharps container.[1]
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" and list the contents, including "this compound".[1] This ensures that all handlers are aware of the container's contents.
-
-
Storage of Waste:
-
Store all waste containers in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's guidelines.
-
-
Arranging for Disposal:
Chemical and Physical Properties
Understanding the properties of this compound can inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C11H23N3O3S | PubChem[2][3] |
| Molecular Weight | 277.39 g/mol | PubChem[2][3] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | PubChem[3] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[2] |
| LogP | -2.98 (Extrapolated) | Human Metabolome Database (HMDB)[2] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling H-Met-Lys-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information for the dipeptide H-Met-Lys-OH (Methionyl-Lysine). The following procedural guidance outlines operational and disposal plans to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE) and Hazard Analysis
Recommended Personal Protective Equipment:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Safety glasses with side shields or chemical splash goggles.[3][4] | Disposable nitrile gloves.[3][4] | Laboratory coat.[3][4] | N95 respirator if weighing outside of a ventilated enclosure.[4] |
| Working with Solutions | Chemical splash goggles. A face shield may be necessary if there is a significant splash hazard.[4] | Chemical-resistant gloves (e.g., nitrile). Double gloving may provide added protection.[4] | Chemical-resistant lab coat.[4] | Work within a certified chemical fume hood.[3][4] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store lyophilized (powdered) peptides in a cool, dry, and dark environment, typically at -20°C or below for long-term stability.[1][5]
-
Reconstituted solutions should be stored at 4°C or lower and protected from repeated freeze-thaw cycles.[1]
-
Clearly label all containers with the compound name, concentration, and date of preparation.[1]
2. Preparation of Solutions (Reconstitution):
-
Work in a designated clean area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation of airborne powder.[3]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.[5]
-
Use high-purity water or a recommended buffer to reconstitute the peptide, adding the solvent slowly to avoid splashing.[1][4]
-
Ensure all equipment, such as pipettes and vials, is sterile to prevent contamination.[3]
3. Handling and Use:
-
Avoid direct contact, inhalation, or ingestion of the compound.[1]
-
Use appropriate tools, like spatulas, to handle the solid powder and avoid creating dust.[4]
-
After handling, thoroughly wash hands and any exposed skin.
4. Spill Response:
-
In the event of a spill, restrict access to the area.
-
Wear appropriate PPE and use absorbent materials to clean the spill.
-
Decontaminate the area with a suitable cleaning agent.[2]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to protect personnel and the environment.
-
Waste Segregation: All peptide waste, including unused solutions, contaminated gloves, wipes, and vials, should be treated as laboratory chemical waste.[3][6]
-
Containment: Collect all waste in designated, clearly labeled hazardous waste containers.[3][6]
-
Institutional Protocols: Never pour peptide solutions down the sink.[1][6] Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[1][3]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
